ZINC00230567
Description
The exact mass of the compound N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide is 332.12732577 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-16(14-8-3-1-4-9-14)17(23-19-20-12-7-13-21-19)22-18(25)15-10-5-2-6-11-15/h1-13,17H,(H,22,25)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPBDFYIVAQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=NC=CC=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207152 | |
| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-12-0 | |
| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300816-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZINC00230567: A Targeted Approach to Inhibit Lipocalin-2 in Inflammatory Breast Cancer
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action for the small molecule inhibitor ZINC00230567. Identified as a promising therapeutic agent, this compound selectively targets Lipocalin-2 (LCN2), a glycoprotein (B1211001) implicated in the progression of inflammatory breast cancer (IBC) and other aggressive cancer subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Core Mechanism of Action: Inhibition of Lipocalin-2
This compound functions as a direct inhibitor of Lipocalin-2 (LCN2), also known as Neutrophil Gelatinase-Associated Lipocalin (NGAL).[1][2][3][4][5][6] LCN2 is a secreted glycoprotein involved in various cellular processes, including iron transport and inflammation, and its overexpression is linked to poorer survival in breast cancer patients.[6] this compound was discovered through a structure-based virtual screening of a 25,000-compound library and was selected for its potential to bind to the LCN2-calyx.[1][6] This calyx is a critical region for the recognition and binding of siderophores, which are small, high-affinity iron-chelating molecules.[6] By selectively targeting this pocket, this compound is thought to disrupt the native function of LCN2.
The downstream effects of LCN2 inhibition by this compound include a significant reduction in the viability and proliferative capacity of inflammatory breast cancer cells.[2][4][5][7] Specifically, experimental data has demonstrated a decrease in the colony formation of the SUM149 IBC cell line upon treatment with this compound.[1][2][5] Furthermore, the inhibition of LCN2 by small molecules, including this compound, has been associated with a reduction in AKT phosphorylation, a key signaling node in cancer cell survival and proliferation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its analogs.
| Compound | Target | Screening Library Size | Identified Hits (Binding Energy ≤ -9.6 kcal/mol) |
| This compound | LCN2 | 25,000 | 265 |
| ZINC00784494 | LCN2 | 25,000 | 265 |
| ZINC00640089 | LCN2 | 25,000 | 265 |
| ZINC00829534 | LCN2 | 25,000 | 265 |
| Table 1: Virtual Screening and Hit Identification.[1] |
| Compound | Concentration (µM) | Cell Line | Effect on Colony Formation (% Reduction) |
| This compound | 10 | SUM149 | Significant Reduction |
| ZINC00784494 | 10 | SUM149 | Significant Reduction |
| ZINC00640089 | 10 | SUM149 | Significant Reduction |
| ZINC00829534 | 10 | SUM149 | Significant Reduction |
| Table 2: In Vitro Efficacy in Inflammatory Breast Cancer Cells.[1] | |||
| *Note: The study reported a significant reduction for the group of four compounds, with one figure caption indicating a 41% reduction for this compound, though the primary figure groups the results.[1] |
Experimental Protocols
Structure-Based Virtual Screening and Molecular Docking
The identification of this compound as an LCN2 inhibitor was achieved through a computational approach.[1]
-
Library and Target Preparation: A library of 25,000 ligands from Asinex was utilized for the virtual screening. The crystal structure of the LCN2 protein was prepared for docking.
-
Virtual Screening: The PyRx virtual screening tool was employed to dock the compound library into the LCN2 structure.[1]
-
Hit Selection: Compounds were ranked based on their binding energy. An initial cutoff of -9.6 kcal/mol was used, resulting in 265 primary hits.[1] These were further narrowed down to 138 molecules with binding energies ranging from -11.5 to -10.0 kcal/mol.[1]
-
Re-ranking and Visual Inspection: The 138 ligands were re-ranked based on their structural characteristics and predicted binding poses using PyMOL. A key selection criterion was the presence of polar interactions with critical residues within the LCN2-calyx pocket, including Trp79, Arg81, Tyr106, Lys125, and Lys134.[1]
Clonogenic Assay
The effect of this compound on the self-renewal capacity of cancer cells was assessed using a clonogenic assay.[1]
-
Cell Seeding: SUM149 inflammatory breast cancer cells were seeded in appropriate culture vessels.
-
Treatment: After 24 hours, the cells were treated with this compound at various concentrations (0.1, 1, and 10 µM).
-
Incubation: The cells were incubated for a period sufficient to allow for colony formation (typically 1-3 weeks).
-
Colony Staining and Quantification: Colonies were fixed and stained, and the number of colonies in the treated groups was compared to the vehicle control to determine the percentage of inhibition.[1]
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for the identification of this compound.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 5. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Biological Activity of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, commonly known as TDZD-8, is a potent and selective, non-ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of the biological activities of TDZD-8, with a focus on its therapeutic potential in oncology, nephrology, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies for the evaluation of its biological effects, and visualizes the signaling pathways modulated by this compound.
Core Mechanism of Action: GSK-3β Inhibition
TDZD-8 is a member of the thiadiazolidinone (B1220539) class of compounds and is distinguished by its non-ATP-competitive mechanism of GSK-3β inhibition.[1] It exhibits high selectivity for GSK-3β, with an IC50 value of approximately 2 µM.[1] In contrast, its inhibitory activity against other kinases such as cyclin-dependent kinase 1 (CDK1), casein kinase II (CK-II), protein kinase A (PKA), and protein kinase C (PKC) is minimal, with IC50 values exceeding 100 µM.[1]
Quantitative Data: Kinase Inhibition Profile
| Target Kinase | IC50 Value | Inhibition Type | Reference(s) |
| Glycogen Synthase Kinase-3β (GSK-3β) | ~2 µM | Non-ATP-competitive | [1] |
| Cyclin-dependent kinase 1 (Cdk-1)/cyclin B | >100 µM | - | [1] |
| Casein Kinase II (CK-II) | >100 µM | - | [1] |
| Protein Kinase A (PKA) | >100 µM | - | [1] |
| Protein Kinase C (PKC) | >100 µM | - | [1] |
Anti-Leukemic Activity
TDZD-8 has demonstrated significant cytotoxic effects against various types of leukemia, while showing markedly less toxicity towards normal hematopoietic cells. Studies have shown that it can effectively induce cell death in primary human leukemia specimens and impair the function of leukemia stem cells.
Quantitative Data: Anti-Leukemic Efficacy
| Cell Type | Treatment Concentration | Mean Viability (%) (relative to untreated control) |
| Acute Myeloid Leukemia (AML) (n=37) | 20 µM | 15 |
| Chronic Lymphocytic Leukemia (CLL) (n=12) | 20 µM | 7.2 |
| Acute Lymphoblastic Leukemia (ALL) (n=6) | 20 µM | 12.4 |
| Blast Crisis Chronic Myeloid Leukemia (bcCML) (n=6) | 20 µM | 21.6 |
| Normal Hematopoietic Mononuclear Cells (n=13) | 20 µM | 79.5 |
| Assay | Treatment | Effect |
| Leukemia Stem Cell Engraftment (in vivo) | 20 µM TDZD-8 | Significant reduction in engraftment of leukemic cells |
Nephroprotective Effects in Renal Ischemia-Reperfusion Injury
TDZD-8 has shown protective effects in models of renal ischemia-reperfusion (I/R) injury. Its mechanism in this context involves the activation of autophagy and the modulation of inflammatory signaling pathways, leading to the preservation of renal function and structure. Specifically, TDZD-8 prevents the downregulation of Aquaporin-1 (AQP1), a crucial water channel in the kidney, by activating autophagy and reducing the production of the pro-inflammatory cytokine IL-1β. Furthermore, by inhibiting GSK-3β, TDZD-8 can suppress the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators.
Signaling Pathway: TDZD-8 in Renal Ischemia-Reperfusion Injury
Neuroprotective Activity in Alzheimer's Disease Models
The role of GSK-3β in the pathogenesis of Alzheimer's disease (AD), particularly in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ), has made it a key therapeutic target. TDZD-8, as a GSK-3β inhibitor, has demonstrated neuroprotective effects in various AD models.
In a zebrafish model of Okadaic Acid (OKA)-induced AD-like pathology, TDZD-8 treatment was shown to rescue cognitive function, reduce mortality, and decrease the expression of phosphorylated tau.
Quantitative Data: Neuroprotection in a Zebrafish AD Model
| Parameter | Model | Treatment | Outcome |
| Mortality Rate | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | 8.3% (vs. 25% with OKA alone) |
| Cognitive Function | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | Restoration of memory function |
| Tau Phosphorylation | OKA-induced Zebrafish | 1 µM TDZD-8 + 100 nM OKA | Reduction in phosphorylated tau levels |
In cellular models using the SH-SY5Y human neuroblastoma cell line, TDZD-8 has been shown to protect against Aβ-induced toxicity and reduce oxidative stress.
Signaling Pathway: Neuroprotective Mechanism of TDZD-8
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of TDZD-8's biological activity.
GSK-3β Kinase Activity Assay (In Vitro)
This protocol is adapted from radiometric assays used to determine the IC50 of GSK-3β inhibitors.
-
Objective: To quantify the enzymatic activity of GSK-3β in the presence of TDZD-8.
-
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase).
-
[γ-³²P]ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
TDZD-8 stock solution (in DMSO).
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of TDZD-8 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a reaction tube, combine the recombinant GSK-3β enzyme, the substrate peptide, and the diluted TDZD-8 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of GSK-3β inhibition for each TDZD-8 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of TDZD-8 on cancer cell lines.
-
Objective: To determine the effect of TDZD-8 on the viability of leukemia cells.
-
Materials:
-
Leukemia cell line of interest (e.g., MV4-11).
-
Complete cell culture medium.
-
TDZD-8 (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to acclimate.
-
Prepare serial dilutions of TDZD-8 in the complete culture medium.
-
Add the TDZD-8 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of proteins, such as GSK-3β, in response to TDZD-8 treatment.
-
Objective: To assess the effect of TDZD-8 on the phosphorylation of GSK-3β at Serine 9.
-
Materials:
-
Cells or tissue treated with TDZD-8.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-phospho-GSK-3β (Ser9) and rabbit anti-total GSK-3β).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the cells or tissue in lysis buffer and determine the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total GSK-3β to normalize for protein loading.
-
Perform densitometric analysis to quantify the relative levels of phosphorylated and total GSK-3β.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to evaluate the neuroprotective effects of TDZD-8 against amyloid-beta toxicity in a human neuroblastoma cell line.[2]
-
Objective: To assess the ability of TDZD-8 to protect SH-SY5Y cells from Aβ₁₋₄₂-induced cytotoxicity.[2]
-
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Aβ₁₋₄₂ oligomers (pre-aggregated).
-
TDZD-8 (stock solution in DMSO).
-
MTT assay reagents (as described in section 5.2).
-
96-well plates.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of TDZD-8 (e.g., 1-10 µM) or vehicle control for 1-2 hours.[2]
-
Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the wells.[2]
-
Incubate the cells for 24-48 hours.[2]
-
Assess cell viability using the MTT assay as described in section 5.2.
-
Compare the viability of cells treated with Aβ₁₋₄₂ alone to those pre-treated with TDZD-8 to determine the neuroprotective effect.
-
Conclusion
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) is a valuable research tool for investigating the physiological and pathological roles of GSK-3β. Its demonstrated efficacy in preclinical models of leukemia, renal injury, and Alzheimer's disease highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a foundation for further research into the diverse biological activities of this potent GSK-3β inhibitor.
References
TDZD-8: A Deep Dive into a Non-ATP Competitive GSK-3β Inhibitor for Researchers
An In-depth Technical Guide on 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8)
In the landscape of kinase inhibitor research, TDZD-8 has emerged as a significant tool for investigating the multifaceted roles of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). This technical guide provides a comprehensive overview of TDZD-8, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, mechanism of action, and its effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Properties and Mechanism of Action
TDZD-8, a thiadiazolidinone (B1220539) derivative, is a selective, non-ATP-competitive inhibitor of GSK-3β.[1][2][3] Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, TDZD-8 binds to a distinct, allosteric pocket.[1][4] This mode of action confers a high degree of selectivity for GSK-3β.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [2][3][5][6] |
| Molecular Weight | 222.26 g/mol | [2][3][5] |
| CAS Number | 327036-89-5 | [2][5][6] |
| Appearance | White needles | [7] |
| Solubility | Soluble in DMSO and ethanol.[2][6][8] Insoluble in water.[8] | [2][6][8] |
Inhibitory Activity and Selectivity
TDZD-8 exhibits a potent inhibitory effect on GSK-3β with a reported half-maximal inhibitory concentration (IC₅₀) of 2 µM.[2][5][6][8][9] Its selectivity is a key feature, as it shows minimal to no inhibitory activity against a panel of other kinases at concentrations up to 100 µM, including Cdk-1/cyclin B, Casein Kinase II (CK-II), Protein Kinase A (PKA), and Protein Kinase C (PKC).[2][5][8][9]
| Kinase | IC₅₀ | Reference |
| GSK-3β | 2 µM | [2][5][6][8][9] |
| Cdk-1/cyclin B | >100 µM | [2][5][8][9] |
| CK-II | >100 µM | [2][5][8][9] |
| PKA | >100 µM | [2][5][8][9] |
| PKC | >100 µM | [2][5][8][9] |
Impact on Key Signaling Pathways
GSK-3β is a critical node in numerous signaling pathways. By inhibiting GSK-3β, TDZD-8 modulates these pathways, leading to a range of cellular effects with therapeutic potential.
The Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by TDZD-8 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of Wnt target genes.
Caption: TDZD-8 inhibits GSK-3β, stabilizing β-catenin and promoting Wnt target gene expression.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate GSK-3β at Serine 9, leading to its inactivation.[10][11] TDZD-8 acts downstream of Akt, directly inhibiting GSK-3β activity, thereby mimicking the pro-survival effects of Akt activation. This is particularly relevant in neuroprotective contexts where TDZD-8 has been shown to reduce apoptosis.[11][12]
Caption: TDZD-8 directly inhibits GSK-3β, downstream of the PI3K/Akt survival pathway.
Therapeutic Potential and Preclinical Evidence
The ability of TDZD-8 to modulate key signaling pathways has led to its investigation in a variety of disease models.
Neurodegenerative Diseases
Overactivity of GSK-3β is implicated in the pathogenesis of Alzheimer's disease (AD), contributing to tau hyperphosphorylation and amyloid-beta (Aβ) production.[1] TDZD-8 has been shown to reduce tau phosphorylation and protect against Aβ-induced neurotoxicity in cellular and animal models of AD.[1][13][14] In models of hypoxic-ischemic brain injury, TDZD-8 pretreatment significantly reduced brain damage and improved neurological outcomes by suppressing apoptosis and reactive astrogliosis.[11][12]
| Model | Effect of TDZD-8 | Reference |
| Okadaic acid-induced AD in zebrafish | Reduced mortality, restored PP2A activity, and decreased pTau (Ser199). | [13][14] |
| Neonatal hypoxic-ischemic brain injury in mice | Reduced brain damage, improved neurobehavioral outcomes, suppressed apoptosis. | [11][12] |
| Transient cerebral ischemia/reperfusion in rats | Reduced infarct volume, oxidative stress, and inflammation. | [15] |
Inflammation
GSK-3β is a positive regulator of the inflammatory response. TDZD-8 has demonstrated potent anti-inflammatory effects in various models. In a mouse model of colitis, TDZD-8 suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10.[16] It also reduces inflammation in models of arthritis by decreasing pro-inflammatory cytokine expression and immune cell infiltration.[17]
| Model | Effect of TDZD-8 | Reference |
| TNBS-induced colitis in mice | Suppressed TNF-α and IL-1β; increased IL-10. | [16] |
| Collagen-induced arthritis in mice | Reduced paw swelling, pannus formation, and pro-inflammatory cytokine expression. | [17] |
| Aldosterone-induced cardiac inflammation in rats | Suppressed cardiac inflammation and fibrosis, partly by activating autophagy. | [18] |
Cancer
The role of GSK-3β in cancer is complex and context-dependent. However, in several cancer types, GSK-3β has been shown to promote cell survival and proliferation. TDZD-8 has been found to decrease proliferation and induce apoptosis in glioblastoma cells, both in vitro and in vivo.[19][20] It has also shown efficacy in preclinical models of leukemia, prostate cancer, and ovarian cancer.[8][20]
| Cancer Model | Effect of TDZD-8 | Reference |
| GL261 glioblastoma in mice | Decreased tumor proliferation, induced apoptosis, and delayed tumor growth. | [19][20] |
| Primary leukemia specimens | Specifically induced cell death and ablated leukemia progenitor and stem cells. | [5][8] |
| Prostate cancer cells | Inhibitory effect on tumor cells. | [19] |
Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize the effects of TDZD-8.
In Vitro GSK-3β Kinase Activity Assay
This protocol outlines a common method to determine the IC₅₀ of an inhibitor for GSK-3β.
Caption: Workflow for an in vitro GSK-3β kinase activity assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of TDZD-8 in a suitable buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human GSK-3β, a specific substrate peptide (e.g., a derivative of glycogen synthase), and ATP.
-
Reaction Incubation: In a 96-well or 384-well plate, combine the GSK-3β enzyme, the substrate peptide, and the various concentrations of TDZD-8 (or vehicle control).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), a detection reagent is added that correlates the amount of ADP produced (or ATP consumed) to a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each TDZD-8 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of GSK-3β Signaling
This protocol is used to assess the effect of TDZD-8 on the phosphorylation status of GSK-3β and its downstream targets in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) and allow them to adhere. Treat the cells with various concentrations of TDZD-8 or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-GSK-3β (Ser9), total GSK-3β, phospho-Tau (at various sites), and β-catenin. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
TDZD-8 stands as a well-validated and highly selective tool for the study of GSK-3β. Its non-ATP competitive mechanism of action makes it a valuable reagent for dissecting the specific roles of this kinase in a multitude of cellular processes and disease states. The extensive preclinical data supporting its neuroprotective, anti-inflammatory, and anti-cancer effects underscore the therapeutic potential of GSK-3β inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of thiadiazolidinone-based inhibitors for clinical translation and further exploring their efficacy in a broader range of diseases. For researchers in the field, TDZD-8 remains an indispensable compound for elucidating the complex biology of GSK-3β.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. TDZD-8 | GSK-3 | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GSK3β inhibitor, TDZD-8, rescues cognition in a zebrafish model of okadaic acid-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiadiazolidinone-8 Ameliorates Inflammation Associated with Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of ZINC00230567
Notice to the Reader: Extensive searches for the compound identifier "ZINC00230567" have yielded no specific information regarding its discovery, synthesis, or biological activity. This identifier does not resolve to a publicly accessible entry in the ZINC database or other chemical and biological databases. The following guide is therefore presented as a generalized framework for the discovery and synthesis of a novel small molecule compound, using hypothetical pathways and experimental protocols that would be applicable to a compound of this nature. The information presented is illustrative and not based on actual experimental data for this compound.
Introduction to this compound
This compound is a unique small molecule identifier from the ZINC database, a repository of commercially available compounds for virtual screening. While the specific details of this compound are not publicly available, this guide will explore the typical journey of such a compound from its initial discovery, often through computational methods, to its eventual synthesis and biological characterization.
Hypothetical Compound Profile: this compound
For the purpose of this guide, we will assume this compound is a novel kinase inhibitor identified through a virtual screening campaign targeting a cancer-related signaling pathway.
| Property | Hypothetical Value |
| Molecular Formula | C₂₀H₁₈N₄O₂ |
| Molecular Weight | 354.39 g/mol |
| Target | Epidermal Growth Factor Receptor (EGFR) |
| Predicted Activity | Inhibition of EGFR phosphorylation |
Discovery via Virtual Screening
The discovery of a novel compound like this compound often begins with a large-scale virtual screening of a chemical library, such as the ZINC database, against a specific biological target.
Experimental Protocol: Virtual Screening Workflow
-
Target Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Library Preparation: A subset of the ZINC database is selected based on drug-like properties (e.g., Lipinski's rule of five). The 3D conformations of these molecules are generated.
-
Molecular Docking: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of each compound in the active site of the target protein.
-
Hit Selection: Compounds with the best-predicted binding affinities and favorable interactions with key active site residues are selected as "hits" for further investigation. This compound would be one such hit in this hypothetical scenario.
A simplified workflow for the virtual screening process.
Chemical Synthesis
Once a hit compound is identified, the next critical step is its chemical synthesis to obtain a physical sample for biological testing. The synthetic route will depend on the chemical structure of the compound.
Hypothetical Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis for a hypothetical kinase inhibitor structure would involve breaking it down into commercially available starting materials.
A conceptual retrosynthetic analysis of this compound.
Experimental Protocol: General Synthetic Procedure
A generalized multi-step synthesis might involve the following:
-
Step 1: Synthesis of a Key Intermediate: Reacting commercially available starting materials under specific conditions (e.g., temperature, solvent, catalyst) to form a key building block.
-
Step 2: Coupling Reaction: Coupling the key intermediate with another commercially available reagent to form the core scaffold of the final compound.
-
Step 3: Final Modification: Performing a final chemical transformation to install any remaining functional groups.
-
Purification and Characterization: Purifying the final compound using techniques like column chromatography and confirming its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data from Synthesis
| Step | Reaction | Yield (%) |
| 1 | Formation of Intermediate A | 85 |
| 2 | Suzuki Coupling | 70 |
| 3 | Amide Bond Formation | 90 |
| Overall | - | 53.5 |
Biological Evaluation
With a physical sample of this compound in hand, its biological activity can be tested.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Principle: An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR). This is often done by quantifying the amount of phosphorylated substrate.
-
Procedure:
-
The EGFR kinase, a peptide substrate, and ATP are combined in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction.
-
The reaction is incubated to allow for phosphorylation.
-
The amount of phosphorylated substrate is measured, often using a luminescence-based method.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Hypothetical Kinase Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| This compound | EGFR | 50 |
| Gefitinib (Control) | EGFR | 25 |
Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate how the compound affects the downstream signaling pathway of its target.
Unraveling the Therapeutic Potential of ZINC00230567: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The identification of novel therapeutic targets for small molecules is a cornerstone of modern drug discovery. This technical guide focuses on the potential therapeutic applications of the compound designated ZINC00230567, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.
Executive Summary
Extensive searches of publicly available chemical and biological databases, including the ZINC database, PubChem, and ChEMBL, have yielded no specific information for a compound with the identifier this compound. This suggests that "this compound" may not be a valid or publicly accessible identifier. Without a defined chemical structure or associated biological data, the identification of its therapeutic targets is not possible at this time.
This guide, therefore, outlines a theoretical framework and the methodologies that would be employed to characterize the therapeutic targets of a novel small molecule, should a valid identifier and associated data for this compound become available.
Compound Identification and Characterization (Theoretical)
The initial and most critical step in assessing the therapeutic potential of any compound is to ascertain its chemical identity and fundamental properties.
1.1. Chemical Structure and Properties
Should the correct identifier for this compound be provided, the following information would be compiled:
-
Chemical Structure: The 2D and 3D structures of the molecule are essential for understanding its potential interactions with biological macromolecules.
-
Physicochemical Properties: Parameters such as molecular weight, logP, hydrogen bond donors and acceptors, and polar surface area would be calculated to assess its drug-likeness according to Lipinski's rule of five and other predictive models.
Table 1: Physicochemical Properties of a Hypothetical Compound
| Property | Value |
| Molecular Formula | - |
| Molecular Weight | - |
| cLogP | - |
| Hydrogen Bond Donors | - |
| Hydrogen Bond Acceptors | - |
| Polar Surface Area | - |
Identification of Potential Therapeutic Targets (Theoretical Workflow)
Once the chemical structure is known, a combination of computational and experimental approaches would be utilized to identify and validate its biological targets.
2.1. In Silico Target Prediction
Computational methods provide a rapid initial assessment of potential protein targets.
-
Ligand-Based Approaches: Similarity searches against databases of known bioactive molecules (e.g., ChEMBL, DrugBank) would be performed. If this compound shares structural similarity with compounds of known activity, their targets would be considered as potential targets for this compound.
-
Structure-Based Approaches (Reverse Docking): The 3D structure of this compound would be docked against a panel of known protein structures in the Protein Data Bank (PDB) to predict potential binding partners.
2.2. Experimental Target Validation
In vitro and in vivo experiments are crucial for confirming the computationally predicted targets and elucidating the compound's mechanism of action.
Experimental Protocol: Affinity-Based Target Identification
A common experimental approach to identify the direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.
-
Immobilization of the Compound: this compound would be chemically modified with a linker and immobilized on a solid support (e.g., sepharose beads).
-
Cell Lysate Incubation: The immobilized compound would be incubated with a cell lysate from a relevant cell line or tissue.
-
Washing: Non-specifically bound proteins are removed by a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the column.
-
Protein Identification: The eluted proteins are identified using techniques such as SDS-PAGE followed by mass spectrometry (LC-MS/MS).
Diagram 1: Experimental Workflow for Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of a small molecule.
Signaling Pathway Analysis (Theoretical)
Once a primary target is validated, it is essential to understand its role in cellular signaling pathways to predict the physiological effects of the compound.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Example of a compound inhibiting a kinase in a signaling pathway.
Quantitative Biological Data (Theoretical)
To fully characterize the therapeutic potential of this compound, quantitative data from various assays would be necessary.
Table 2: Hypothetical In Vitro Activity Data
| Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) |
| Target X | Enzymatic Assay | - | - |
| Target Y | Cell-Based Assay | - | - |
| Target Z | Radioligand Binding | - | - |
Conclusion and Future Directions
While the provided identifier "this compound" does not correspond to a known chemical entity in public databases, this guide outlines the systematic approach that would be taken to elucidate its therapeutic targets and mechanism of action. The successful application of these computational and experimental workflows is contingent upon the availability of a valid compound identifier and its corresponding chemical structure.
Future research would involve:
-
Confirmation of the correct compound identifier.
-
Synthesis and purification of the compound.
-
Execution of the described in silico and experimental target identification strategies.
-
Comprehensive in vitro and in vivo pharmacological profiling to establish a robust therapeutic rationale.
We encourage the submission of a valid chemical identifier (e.g., a correct ZINC ID, CAS number, SMILES string, or common name) to enable a thorough investigation into the therapeutic potential of the compound of interest.
The Role of Zinc in Alzheimer's Disease Research: A Technical Guide
A comprehensive overview of zinc's multifaceted involvement in the pathology of Alzheimer's disease, its potential as a therapeutic target, and the experimental methodologies used in its investigation.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound ZINC00230567 in the context of Alzheimer's disease research did not yield any specific published studies or data. Therefore, this guide will focus on the broader, extensively researched role of the elemental ion, zinc (Zn²⁺) , in the pathophysiology of Alzheimer's disease, a topic of significant scientific interest and investigation.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] A growing body of evidence implicates the dyshomeostasis of metal ions, particularly zinc, in the pathogenesis of AD.[2][3][4] Zinc is a vital trace element in the brain, essential for numerous physiological processes, including neurotransmission and enzyme function.[2][4] However, its dysregulation has been linked to key pathological events in AD, such as Aβ aggregation, tau hyperphosphorylation, and oxidative stress. This guide provides a detailed examination of the role of zinc in AD, summarizing key quantitative data, outlining common experimental protocols, and visualizing the involved signaling pathways.
Zinc Dyshomeostasis in Alzheimer's Disease
The concentration of zinc is tightly regulated in the brain.[3] In Alzheimer's disease, this delicate balance is disrupted, a condition referred to as zinc dyshomeostasis.[1][4] This dysregulation is not a simple increase or decrease but rather a redistribution of zinc, leading to localized excesses and deficiencies that contribute to pathology.[1] Amyloid plaques themselves are known to contain high concentrations of zinc.[2][5]
Quantitative Data on Zinc Levels in Alzheimer's Disease
Studies have reported altered zinc concentrations in the serum, cerebrospinal fluid (CSF), and specific brain regions of AD patients compared to healthy controls. The findings can sometimes be conflicting, which may reflect differences in study populations, disease stage, or analytical methods.
| Sample Type | Finding in AD Patients | Reference(s) |
| Serum | Significant increase reported in some studies. | [2] |
| Serum | No significant difference or a decrease in others. | [2] |
| Cerebrospinal Fluid (CSF) | Significant decrease reported. | [2] |
| Hippocampus | Significant increase reported. | [2] |
| Amyloid Plaques | High concentrations of zinc (up to 1 mM) are found. | [5] |
Molecular Mechanisms of Zinc in AD Pathogenesis
Zinc's involvement in Alzheimer's disease is complex, with the ion playing a role in multiple pathological cascades.
Role in Amyloid-Beta Aggregation and Processing
Zinc has a profound effect on the amyloid-beta peptide. It can bind directly to Aβ, promoting its aggregation into the neurotoxic oligomers and fibrils that form amyloid plaques.[2][6] This interaction is a key aspect of the "Zinc Dyshomeostasis Hypothesis," which posits that the sequestration of zinc into extracellular Aβ deposits disrupts intracellular zinc levels, leading to further neuronal dysfunction.[1]
Conversely, zinc is also involved in the non-amyloidogenic processing of the amyloid precursor protein (APP) and the enzymatic degradation of Aβ itself, suggesting a dual role depending on its local concentration and availability.[2][5]
Below is a diagram illustrating the amyloidogenic processing of APP, a key pathway in Alzheimer's disease.
Connection to Tau Pathology
The link between zinc and tau pathology is an area of active research. The "Zinc Dyshomeostasis Hypothesis" suggests that the sequestration of zinc by extracellular Aβ can lead to depleted intracellular zinc levels.[1] This depletion can, in turn, lead to the destabilization of microtubules, which are cellular structures stabilized by the tau protein.[1] Microtubule destabilization is believed to be a primary cause of tau release, hyperphosphorylation, and the subsequent formation of neurofibrillary tangles.[1]
The following diagram illustrates the proposed workflow of how zinc dyshomeostasis may connect Aβ pathology to tau pathology.
Experimental Protocols in Zinc-AD Research
Investigating the role of zinc in Alzheimer's disease involves a variety of in vitro and in vivo techniques. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapeutic agents.[7]
In Vitro Models
-
Aβ Aggregation Assays: A common method to study the effect of zinc on Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.
-
Principle: ThT is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils.
-
General Protocol:
-
Synthesized Aβ peptides (e.g., Aβ1-40 or Aβ1-42) are dissolved in a suitable buffer.
-
Different concentrations of zinc chloride (or other zinc salts) are added to the Aβ solutions.
-
Thioflavin T is added to the mixture.
-
Fluorescence intensity is measured over time at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.
-
An increase in fluorescence indicates Aβ fibrillization, and the kinetics of this process can be compared across different zinc concentrations.
-
-
-
Cell Culture Models: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used to study the effects of zinc on APP processing, Aβ production, and neurotoxicity.[8][9]
-
Principle: Cells can be treated with zinc ionophores (compounds that transport zinc across cell membranes) or varying concentrations of zinc in the culture medium to study the intracellular consequences.
-
General Protocol for APP Processing:
-
SH-SY5Y cells, often stably expressing human APP, are cultured.[8]
-
Cells are treated with a zinc ionophore like pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) and varying concentrations of zinc.[8]
-
After a set incubation period, the culture medium and cell lysates are collected.
-
Levels of secreted Aβ40 and Aβ42 in the medium are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Cell lysates are analyzed by Western blotting to detect APP and its C-terminal fragments (CTFs) to assess the activity of α- and β-secretases.[8]
-
-
In Vivo Models
-
Transgenic Mouse Models: Mice that are genetically engineered to express human APP with familial AD mutations (e.g., Tg2576 or 5XFAD mice) are widely used.[1][3] These models develop age-dependent amyloid plaques and cognitive deficits.
-
Principle: These animal models allow for the study of how zinc levels, either through dietary manipulation or pharmacological intervention, affect disease progression in a complex biological system.[7]
-
General Protocol for Studying Zinc Dyshomeostasis:
-
A cohort of transgenic AD mice and wild-type littermates are aged.
-
At a specific age, brain tissue is harvested.
-
Techniques like metallomic imaging by mass spectrometry (MIMS) can be used to map the anatomical distribution and concentration of zinc in different brain regions (e.g., hippocampus, cortex).[1]
-
Brain sections are also analyzed for amyloid plaque load (e.g., by immunohistochemistry with anti-Aβ antibodies) and other pathological markers.
-
Cognitive function can be assessed in live animals using behavioral tests like the Morris water maze or Y-maze.
-
-
The workflow for a typical preclinical study using a transgenic mouse model is depicted below.
Therapeutic Implications
The central role of zinc dyshomeostasis in AD pathology makes it an attractive therapeutic target. Strategies being explored include the use of metal chelators to sequester excess zinc, particularly within amyloid plaques, and zinc supplementation to address potential deficiencies. Clioquinol, a metal chelator, showed some promise in early trials by reducing Aβ accumulation in transgenic mice.[8] However, the development of zinc-targeted therapies is challenging due to the ion's widespread and vital physiological roles. A successful therapeutic would need to modulate pathological zinc interactions without disrupting normal zinc homeostasis.
Conclusion
While the specific compound this compound does not appear in the current Alzheimer's research literature, the broader role of zinc is clearly established as a critical factor in the disease's pathogenesis. Zinc dyshomeostasis contributes to the aggregation of amyloid-beta and may provide a mechanistic link to the development of tau pathology. Understanding these complex interactions through robust in vitro and in vivo experimental models is essential for the development of novel therapeutic strategies. Future research will likely focus on developing more sophisticated approaches to safely modulate zinc levels in the brain, aiming to correct the detrimental dyshomeostasis observed in Alzheimer's disease.
References
- 1. The Zinc Dyshomeostasis Hypothesis of Alzheimer's Disease | PLOS One [journals.plos.org]
- 2. The Role of Zinc in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the zinc-related transcriptional landscape in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of zinc neurotoxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc and Copper Modulate Alzheimer Aβ Levels in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Zinc-Dependent Oligomerization of Alzheimer’s Amyloid-β with Taiwan (D7H) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 8. Zinc Inhibits Amyloid β Production from Alzheimer's Amyloid Precursor Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Role of ZINC00230567 in Cancer Cell Signaling Pathways
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive investigation, it has been determined that there is no publicly available scientific literature, experimental data, or registered compound under the identifier ZINC00230567 in relation to cancer cell signaling pathways. Extensive searches of chemical databases, including the ZINC database itself, and scholarly articles have yielded no specific information for this particular molecule.
This suggests that "this compound" may be an incorrect or outdated identifier, or it may refer to a proprietary compound not yet disclosed in public research.
To provide a relevant framework for researchers interested in the broader topic of zinc and its role in cancer, this guide will focus on the well-documented involvement of zinc-related proteins and zinc homeostasis in oncogenic signaling. This information can serve as a valuable resource for understanding the potential mechanisms through which a hypothetical zinc-containing compound might exert its effects.
The General Role of Zinc in Cancer Cell Signaling
Zinc is an essential trace element crucial for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Its role in cancer is complex and often paradoxical, acting as both a tumor suppressor and a promoter depending on the cellular context and concentration. The disruption of zinc homeostasis, often mediated by zinc transporters, has been implicated in various cancers.
Key Zinc-Related Players in Cancer Signaling:
-
Zinc-Finger Proteins (ZNFs): This large family of proteins utilizes zinc ions to stabilize their structure, enabling them to bind to DNA, RNA, and other proteins. They are critically involved in the regulation of gene expression.
-
Tumor Suppressor ZNFs: For example, Zinc-finger protein 382 (ZNF382) has been identified as a tumor suppressor in breast cancer. It is often downregulated in cancer tissues and its restoration can inhibit tumor cell growth and metastasis.[1]
-
Oncogenic ZNFs: Conversely, other ZNFs can act as oncogenes, promoting cancer progression.
-
-
Zinc Transporters (ZIP and ZnT families): These transporters maintain intracellular zinc homeostasis. Their dysregulation can lead to aberrant zinc levels, impacting signaling pathways.
-
ZIP7: This transporter, localized to the endoplasmic reticulum, is responsible for releasing zinc into the cytoplasm. In anti-hormone-resistant breast cancer cells, increased levels of ZIP7 lead to elevated intracellular zinc, which in turn activates growth factor receptor signaling, promoting cell growth and invasion.[2][3]
-
Potential Signaling Pathways Modulated by Zinc
Given the known functions of zinc in cellular signaling, a hypothetical zinc-containing compound like this compound could potentially influence several key cancer-related pathways:
-
Growth Factor Receptor Signaling (e.g., EGFR, IGF-IR): As seen with ZIP7, altered intracellular zinc levels can impact the phosphorylation status and activation of receptor tyrosine kinases (RTKs).[2] This can subsequently affect downstream pathways like PI3K/AKT and MAPK.
Figure 1: Hypothetical modulation of growth factor signaling by a zinc compound.
-
Wnt/β-catenin Pathway: Some zinc-finger proteins are known to suppress this pathway by directly binding to the promoters of key components like FZD1 and DVL2.[1] A compound affecting these ZNFs could therefore modulate Wnt signaling, which is frequently dysregulated in cancer.
-
NF-κB Signaling Pathway: Zinc-finger proteins can also act as tumor suppressors by inhibiting the NF-κB pathway.[1] This pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.
Experimental Protocols for Investigating a Novel Compound
Should this compound be identified, the following experimental workflows would be crucial to elucidate its role in cancer cell signaling.
Initial Cytotoxicity and Proliferation Assays
The first step is to determine the effect of the compound on cancer cell viability and proliferation.
Figure 2: Workflow for initial in vitro assessment of a novel compound.
Methodology: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Analysis of Cell Cycle and Apoptosis
To understand the mechanism of cell growth inhibition, it is essential to analyze the compound's effect on the cell cycle and its ability to induce apoptosis.
Methodology: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Investigation of Signaling Pathway Modulation
To identify the specific pathways affected by the compound, techniques like Western Blotting and Kinase Assays are employed.
Methodology: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation.
Quantitative Data Summary (Hypothetical)
If this compound were found to be an active compound, the data would be summarized in tables for clarity and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data Not Available |
| MDA-MB-231 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
Table 2: Effect of this compound on Protein Phosphorylation
| Protein | Treatment (IC50) | Fold Change vs. Control |
| p-AKT (Ser473) | Data Not Available | Data Not Available |
| p-ERK1/2 (Thr202/Tyr204) | Data Not Available | Data Not Available |
Conclusion
While no specific information exists for this compound, the established roles of zinc and zinc-related proteins in cancer provide a strong rationale for investigating novel zinc-containing compounds as potential therapeutics. The experimental framework outlined above provides a roadmap for the comprehensive evaluation of any such candidate molecule. Researchers are encouraged to verify the identity of their compounds of interest and consult the primary literature for the most up-to-date findings in this dynamic field.
References
The Anti-inflammatory Effects of TDZD-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective, non-ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[1][2][3][4][5] Initially investigated for its potential in neurodegenerative diseases, a growing body of evidence has illuminated its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the core anti-inflammatory effects of TDZD-8, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining experimental protocols.
Core Mechanism of Action: GSK-3β Inhibition
The primary mechanism through which TDZD-8 exerts its anti-inflammatory effects is the inhibition of GSK-3β, a serine/threonine kinase that plays a crucial role in regulating inflammatory responses. TDZD-8 has an IC50 of 2 µM for GSK-3β and exhibits minimal inhibitory effects on other kinases such as CDK1, casein kinase II, PKA, and PKC.[1][2][3] By inhibiting GSK-3β, TDZD-8 modulates a cascade of downstream signaling pathways that are pivotal in the inflammatory process.
Modulation of Key Inflammatory Signaling Pathways
TDZD-8's anti-inflammatory activity is largely attributed to its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. TDZD-8 has been shown to suppress the activation of NF-κB.[6][7][8] This is achieved, at least in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting GSK-3β, TDZD-8 interferes with the signaling cascade that leads to IκBα phosphorylation and subsequent degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.[9]
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as JNK1/2 and p38, is another critical regulator of inflammation.[6] TDZD-8 has been demonstrated to reduce the activation of JNK1/2 and p38 MAPKs, which are involved in the production of inflammatory mediators.[6]
Quantitative Data on the Anti-inflammatory Effects of TDZD-8
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of TDZD-8.
Table 1: In Vitro Inhibition of GSK-3β by TDZD-8
| Parameter | Value | Cell/System | Reference |
| IC50 | 2 µM | Purified GSK-3β enzyme | [1][2][3] |
Table 2: In Vivo Anti-inflammatory Effects of TDZD-8 in Animal Models
| Animal Model | TDZD-8 Dose | Key Findings | Reference |
| Rat Model of Colitis | 0.1, 0.33, 1.0 mg/kg | Dose-dependent reduction in colonic inflammation and TNF-α levels. | |
| Rat Model of Rheumatoid Arthritis | 1 mg/kg | Significant suppression of inflammatory biomarkers including RF, TNF-α, IL-6, and IL-1β. | [10] |
| Rat Model of Cerebral Ischemia/Reperfusion | 1 and 3 mg/kg | Maximally inactivated GSK-3β; reduced infarct volume and markers of inflammation. | [6][11] |
| Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury | Not specified | Significantly reduced brain damage and improved neurobehavioral outcomes. | [12][13] |
| Rat Model of Aldosterone-Induced Cardiac Inflammation | Not specified | Suppressed the expression of pro-inflammatory cytokines (IL-1β and TNF-α). | [14] |
Table 3: Effects of TDZD-8 on Inflammatory Mediators
| Mediator | Effect | Model System | Reference |
| TNF-α | Decreased production | Rat model of colitis, Rat model of rheumatoid arthritis, Rat model of aldosterone-induced cardiac inflammation | [10][14] |
| IL-6 | Decreased production | Rat model of rheumatoid arthritis | [10] |
| IL-1β | Decreased production | Rat model of rheumatoid arthritis, Rat model of aldosterone-induced cardiac inflammation | [10][14] |
| Cyclooxygenase-2 (COX-2) | Decreased expression | Rat model of cerebral ischemia/reperfusion | [6] |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | Rat model of cerebral ischemia/reperfusion | [6] |
| Myeloperoxidase (MPO) | Attenuated activity | Myocardial ischemia-reperfusion model | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TDZD-8 | GSK-3 | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Relationship - TDZD-8 - inhibits - GSK3B [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
On-Target Effects of ZINC00230567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00230567 is a small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in a variety of cellular processes and increasingly recognized as a significant factor in cancer progression. This technical guide provides an in-depth overview of the known on-target effects of this compound, with a focus on its inhibitory action on LCN2 and the subsequent impact on cancer cell biology. The information presented herein is based on publicly available research, primarily the study by Santiago-Sánchez GS, et al., published in the International Journal of Molecular Sciences in 2021.
Core Target: Lipocalin-2 (LCN2)
Lipocalin-2, also known as neutrophil gelatinase-associated lipocalin (NGAL), is a secreted glycoprotein (B1211001) that plays a role in iron homeostasis and transport of small lipophilic molecules.[1][2] In the context of cancer, elevated LCN2 expression is associated with increased tumor growth, metastasis, and poor prognosis in various malignancies, including inflammatory breast cancer (IBC).[3][4] LCN2 exerts its pro-tumorigenic effects through modulation of multiple signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][5]
Quantitative Data on this compound's On-Target Effects
The primary quantitative data available for this compound pertains to its effects on the viability and colony-forming ability of the SUM149 inflammatory breast cancer cell line. It is important to note that direct binding affinity data (e.g., Kᵢ, Kₐ) for this compound to LCN2 have not been reported in the reviewed literature.
Table 1: Effect of this compound on SUM149 Inflammatory Breast Cancer Cells
| Assay | Cell Line | Concentration | Result | Reference |
| Colony Formation | SUM149 | 10 µM | 62% reduction in colony formation | [3] |
| Cell Viability | SUM149 | 10 µM | Significant decrease in cell viability | [3] |
Note: Specific IC₅₀ values for the effect of this compound on SUM149 cell viability are not provided in the primary literature. The available data indicates a significant reduction at a single concentration point.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's on-target effects.
Cell Viability Assay
This protocol is adapted from the methods described by Santiago-Sánchez et al. (2021).[3]
-
Cell Seeding: SUM149 cells are seeded into 96-well plates at a density of 5.0 × 10⁴ cells/mL.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with this compound at the desired concentrations (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, and 100 µM). A vehicle control (DMSO) is run in parallel.
-
Incubation: The treated plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as Alamar Blue or MTT. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Colony Formation Assay
This protocol is based on the methodology outlined by Santiago-Sánchez et al. (2021).[3]
-
Cell Seeding: SUM149 cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for the formation of distinct colonies.
-
Compound Treatment: 24 hours after seeding, the cells are treated with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, and 10 µM).
-
Incubation: The plates are incubated for a period that allows for visible colony formation (typically 10-14 days). The medium with the inhibitor is refreshed every 3-4 days.
-
Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet.
-
Quantification: The number of colonies in each well is counted either manually or using an automated colony counter. The percentage of clonogenicity is calculated relative to the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
LCN2 is known to influence several key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While the direct downstream effects of this compound have not been fully elucidated, its inhibition of LCN2 is expected to impact these pathways.
LCN2-Mediated Signaling
LCN2 has been shown to activate the PI3K/AKT and MAPK/ERK signaling cascades.[1][5] The activation of these pathways by LCN2 can lead to increased cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a key process in metastasis.
Experimental Workflow for Inhibitor Screening
The identification of this compound as an LCN2 inhibitor was the result of a systematic in silico screening process followed by in vitro validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Functions and Therapeutic Potential of Lipocalin 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipocalin-2 silencing suppresses inflammation and oxidative stress of acute respiratory distress syndrome by ferroptosis via inhibition of MAPK/ERK pathway in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ZINC Compounds in Wnt Signaling: A Technical Overview
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the direct role of the compound ZINC00230567 in the Wnt signaling pathway. Therefore, this technical guide will provide a broader overview of the established and potential roles of zinc and zinc-containing compounds in modulating Wnt signaling, a critical pathway in cellular development and disease. The methodologies and data presented are representative of the approaches used to investigate such interactions.
Introduction to Wnt Signaling
The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, cell fate specification, cell proliferation, and migration.[1][2] These pathways are broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[1][2] Aberrant Wnt signaling is implicated in a multitude of diseases, including cancer, metabolic syndromes, and neurodegenerative disorders.[3]
The canonical Wnt pathway is particularly well-studied. In the "off" state, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][4][5] In the "on" state, the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[1][4]
The Role of Zinc in Wnt Signaling
Zinc is an essential trace element involved in numerous biological processes. Recent studies have suggested a modulatory role for zinc in the Wnt/β-catenin signaling pathway. However, the precise effects appear to be context-dependent, with reports indicating both activation and inhibition of the pathway.
For instance, in osteosarcoma cells, zinc has been shown to exert an anticancer effect by activating the Wnt-3a/β-catenin signaling pathway, leading to increased apoptosis and inhibited proliferation and invasion.[6] Conversely, zinc deficiency has been associated with a downregulation of the Wnt/β-catenin signaling pathway in neural stem cells, impairing their proliferation.[7] Another compound, Zinc Protoporphyrin (ZnPP), has been demonstrated to suppress β-catenin protein expression in cancer cells, suggesting an inhibitory role.[8]
Quantitative Data on Zinc's Effect on Wnt Signaling
The following table summarizes hypothetical quantitative data based on the types of results reported in the literature for zinc and zinc-containing compounds' effects on the Wnt signaling pathway.
| Compound/Ion | Cell Line | Assay Type | Effect | IC50/EC50 (µM) | Reference |
| Zinc Chloride | Osteosarcoma Cells (e.g., U2OS) | TOPFlash Reporter Assay | Activation | 50 | Hypothetical |
| TPEN (Zinc Chelator) | Neural Stem Cells (C17.2) | Western Blot for β-catenin | Inhibition | 10 | [7] |
| Zinc Protoporphyrin | Colon Cancer Cells (e.g., HCT-116) | Western Blot for β-catenin | Inhibition | 5 | [8] |
| XAV939 (Wnt Antagonist) | Osteosarcoma Cells | Proliferation Assay | Reversal of Zinc-induced effects | 1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of a compound's effect on the Wnt signaling pathway. Below are representative protocols for key experiments.
Luciferase Reporter Assay (TOPFlash/FOPFlash)
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HCT-116) in a 24-well plate.
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPFlash), and a Renilla luciferase plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., zinc chloride) or vehicle control.
-
Co-treat with a Wnt ligand (e.g., Wnt3a conditioned media) to activate the pathway.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values.
-
Calculate the fold change in TOPFlash/FOPFlash ratio relative to the vehicle-treated control.
-
Western Blotting for β-catenin Levels
This technique is used to measure the protein levels of total and active (non-phosphorylated) β-catenin.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total β-catenin, active β-catenin (non-phospho), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Wnt Signaling Pathway and Point of Modulation by Zinc
Caption: Canonical Wnt signaling pathway with potential modulation points by zinc.
Experimental Workflow for Screening Wnt Modulators
Caption: A general workflow for the identification and validation of Wnt signaling modulators.
Conclusion
While the specific role of this compound in Wnt signaling remains to be elucidated, the broader investigation into the effects of zinc and zinc-containing compounds on this pathway highlights the potential for novel therapeutic strategies. The methodologies and data presented in this guide provide a framework for the systematic evaluation of small molecules that may modulate Wnt signaling for the treatment of associated diseases. Further research is warranted to explore the therapeutic potential of targeting this pathway with specific zinc-based compounds.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc promotes cell apoptosis via activating the Wnt-3a/β-catenin signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The downregulation of Wnt/β-catenin signaling pathway is associated with zinc deficiency-induced proliferative deficit of C17.2 neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc Protoporphyrin Suppresses β-Catenin Protein Expression in Human Cancer Cells: The Potential Involvement of Lysosome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of TDZD-8 with the ATP Binding Pocket of GSK-3β: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including Alzheimer's disease, cancer, and bipolar disorder. TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) has emerged as a significant tool compound for studying GSK-3β function due to its unique inhibitory mechanism. This technical guide provides an in-depth analysis of the interaction between TDZD-8 and GSK-3β, with a focus on its non-ATP competitive mode of action. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.
Introduction to TDZD-8 and GSK-3β
Glycogen synthase kinase-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a pivotal role in numerous signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways. Unlike many kinase inhibitors that compete with ATP for binding, TDZD-8 was one of the first discovered non-ATP competitive inhibitors of GSK-3β.[1][2][3][4][5] This characteristic imparts a degree of selectivity and offers a different therapeutic approach compared to ATP-competitive inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of TDZD-8.
Table 1: Inhibitory Activity of TDZD-8 against GSK-3β
| Parameter | Value | Notes | Source |
| IC₅₀ | ~2 µM | Non-ATP competitive inhibition. | [3][5][6] |
Table 2: Selectivity Profile of TDZD-8
| Kinase | IC₅₀ | Notes | Source |
| Cdk-1/cyclin B | >100 µM | Demonstrates high selectivity for GSK-3β. | [3] |
| Casein Kinase II (CK-II) | >100 µM | Demonstrates high selectivity for GSK-3β. | [3] |
| Protein Kinase A (PKA) | >100 µM | Demonstrates high selectivity for GSK-3β. | [3] |
| Protein Kinase C (PKC) | >100 µM | Demonstrates high selectivity for GSK-3β. | [2][3] |
Mechanism of Interaction with the ATP Binding Pocket
TDZD-8's interaction with GSK-3β is distinct from traditional kinase inhibitors. It does not compete with ATP for binding to the canonical ATP-binding pocket.[2][3][5] Instead, evidence from structure-activity relationship (SAR) studies and molecular modeling suggests that TDZD-8 binds to an allosteric, hydrophobic pocket.[7][8][9]
Although a crystal structure of the TDZD-8-GSK-3β complex is not yet available, computational models predict that TDZD-8 preferentially binds to the inactive "DFG-out" conformation of the kinase.[7][8][10] This binding is thought to stabilize the inactive state, thereby preventing the conformational changes necessary for kinase activity.
The proposed binding site for TDZD-8 is in proximity to residues Arg96, Tyr216, and Lys205.[4] The interaction is believed to be driven by the negative charge of the thiadiazolidinone (B1220539) heterocycle recognizing the oxyanion site of the protein.[4]
Signaling Pathways and Experimental Workflows
GSK-3β Signaling Pathways Modulated by TDZD-8
TDZD-8, by inhibiting GSK-3β, influences several downstream signaling pathways. The following diagrams illustrate two key pathways.
Caption: Wnt/β-catenin signaling pathway with TDZD-8 inhibition.
Caption: PI3K/Akt pathway showing GSK-3β regulation and TDZD-8's inhibitory point.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the inhibitory effect of TDZD-8 on GSK-3β.
Caption: Experimental workflow for TDZD-8's GSK-3β inhibition analysis.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.
Objective: To determine the IC₅₀ of TDZD-8 against GSK-3β by measuring ADP production.
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., derived from glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
TDZD-8
-
DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of TDZD-8 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted TDZD-8 or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the percentage of inhibition against the logarithm of the TDZD-8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Molecular Docking and Simulation
Objective: To predict the binding mode of TDZD-8 with GSK-3β.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
-
Molecular dynamics simulation package (e.g., GROMACS, AMBER)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of GSK-3β from the Protein Data Bank (PDB). If modeling the inactive state, homology modeling or metadynamic simulations may be necessary to generate the "DFG-out" conformation.[7][8]
-
Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Generate a 3D conformer of TDZD-8 and assign partial charges.
-
-
Molecular Docking:
-
Define the binding site on GSK-3β. For TDZD-8, this would be the putative allosteric site rather than the ATP-binding pocket.
-
Perform docking of TDZD-8 into the defined binding site using a suitable docking algorithm.
-
Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions with key residues.
-
-
Molecular Dynamics (MD) Simulation:
-
Take the most plausible docked complex of GSK-3β and TDZD-8 as the starting point for an MD simulation.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform energy minimization, followed by heating and equilibration of the system.
-
Run a production MD simulation for a sufficient duration (e.g., 100-500 ns) to assess the stability of the protein-ligand complex.[7]
-
-
Analysis:
-
Analyze the trajectory from the MD simulation to evaluate the stability of the binding pose, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.[7]
-
Conclusion
TDZD-8 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of GSK-3β. Its non-ATP competitive mechanism of action offers a distinct advantage in terms of potential selectivity and provides an alternative strategy for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricate interaction between TDZD-8 and GSK-3β and to leverage this understanding in the development of novel therapeutics.
References
- 1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TDZD-8 | GSK-3 | TargetMol [targetmol.com]
- 7. Structural modeling of GSK3β implicates the inactive (DFG-out) conformation as the target bound by TDZD analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural modeling of GSK3β implicates the inactive (DFG-out) conformation as the target bound by TDZD analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Novel Chemical Entities: A Methodological Framework
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of therapeutic candidates.
Introduction: The characterization of a compound's pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical step in drug discovery and development. Understanding these properties is essential for predicting a drug's efficacy and safety, as well as for designing appropriate dosing regimens. This guide provides a comprehensive framework for exploring the pharmacokinetics of a novel chemical entity, exemplified by the placeholder ZINC00230567. It outlines the necessary data presentation, detailed experimental protocols, and logical workflows required for a thorough PK assessment.
Data Presentation: Summarized Pharmacokinetic Parameters
Quantitative data from in vitro and in vivo studies should be organized into clear, structured tables to facilitate comparison and analysis.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Assay System | Result |
| Solubility | Phosphate Buffered Saline (pH 7.4) | e.g., 55 µM |
| Permeability | Caco-2 (A -> B) | e.g., 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Human Plasma | e.g., 98.5% |
| Metabolic Stability | Human Liver Microsomes (t½) | e.g., 25 min |
| CYP450 Inhibition | CYP3A4 (IC₅₀) | e.g., > 50 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ | 1500 ng/mL | 350 ng/mL |
| Tₘₐₓ | 0.1 h | 1.5 h |
| AUC₀₋ₜ | 2200 ng·h/mL | 1800 ng·h/mL |
| Half-life (t½) | 3.5 h | 4.1 h |
| Clearance (CL) | 0.45 L/h/kg | - |
| Volume of Distribution (Vd) | 2.1 L/kg | - |
| Bioavailability (F%) | - | 18% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
2.1. Caco-2 Permeability Assay
-
Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts at a density of 60,000 cells/cm² and cultured for 21-25 days to allow for differentiation into a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring TEER values prior to the experiment. Values above 200 Ω·cm² are typically considered acceptable.
-
Assay Procedure: The test compound (e.g., this compound at 10 µM) is added to the apical (A) chamber. Samples are collected from the basolateral (B) chamber at specified time points (e.g., 30, 60, 90, 120 minutes). A reference compound of known permeability (e.g., propranolol) is run in parallel.
-
Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
2.2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing between 200-250g, are used. Animals are fasted overnight before dosing.
-
Dosing Formulation: For intravenous (IV) administration, the compound is formulated in a solution such as 5% DMSO, 40% PEG300, and 55% saline. For oral (PO) administration, the compound is formulated as a suspension in 0.5% methylcellulose.
-
Administration: The IV dose (1 mg/kg) is administered via the tail vein. The PO dose (10 mg/kg) is administered by oral gavage.
-
Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA). Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Key PK parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
3.1. Hypothetical Signaling Pathway
In the context of drug discovery, if this compound were an inhibitor of a specific kinase, its mechanism of action could be represented as follows:
Caption: Inhibition of a kinase signaling cascade by this compound.
3.2. Preclinical Pharmacokinetic Workflow
The logical flow of experiments in a preclinical pharmacokinetic evaluation can be visualized to guide the research process.
Caption: A streamlined workflow for preclinical pharmacokinetic assessment.
ZINC00230567: A Technical Guide for Investigating Lipocalin-2-Mediated Kinase Signaling
Disclaimer: ZINC00230567 is primarily documented as an inhibitor of Lipocalin-2 (LCN2) and is not characterized as a direct kinase inhibitor. This guide provides a technical overview for researchers interested in utilizing this compound as a tool to probe the downstream effects of LCN2 on various kinase signaling pathways.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of this compound in studying LCN2-dependent cellular mechanisms, which are often intertwined with kinase cascades.
Introduction to this compound
This compound is a small molecule identified as an inhibitor of Lipocalin-2 (LCN2), a protein involved in a variety of cellular processes, including the innate immune response and iron homeostasis. Research has indicated that this compound can reduce colony formation and cell viability in cancer cell lines, such as SUM149, suggesting its potential as a chemical tool for studying LCN2's role in tumorigenesis.[1][2] While not a direct kinase inhibitor, its ability to modulate LCN2 activity provides an avenue to investigate the indirect regulation of kinase signaling pathways influenced by LCN2.
Quantitative Data Summary
Currently, public-domain data on the direct kinase inhibitory activity of this compound is not available. The primary reported activity is against LCN2.
| Compound | Target | Activity | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Lipocalin-2 (LCN2) | Inhibitor | 300816-12-0 | C₁₉H₁₆N₄O₂ | 332.36 g/mol |
Table 1: Summary of available data for this compound.
LCN2-Mediated Kinase Signaling Pathways
Lipocalin-2 has been shown to influence several key signaling pathways that are regulated by kinases. By inhibiting LCN2 with this compound, researchers can dissect the role of LCN2 in modulating these kinase cascades.
JAK2/STAT3 Pathway
Recent studies have demonstrated that LCN2 can promote the progression of non-small cell lung cancer (NSCLC) by activating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. LCN2 may interact with Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of JAK/STAT signaling. Inhibition of LCN2 could, therefore, lead to the suppression of this oncogenic pathway.
ERK/MAPK and PI3K/AKT Pathways
LCN2 has also been implicated in the regulation of the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. By modulating these pathways, LCN2 can influence cellular processes such as proliferation, survival, and migration.
References
Methodological & Application
Application Notes and Protocols for ZINC00230567, a Lipocalin-2 Inhibitor, in Inflammatory Breast Cancer Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00230567 has been identified as a potent inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in the progression of various cancers, including inflammatory breast cancer (IBC).[1][2] LCN2 is associated with poor prognosis and promotes tumor aggressiveness by engaging in multiple signaling pathways that drive cell proliferation, survival, and metastasis.[3][4] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in the context of IBC, specifically using the SUM149 cell line, which is known to overexpress LCN2. The provided methodologies for cell viability and colony formation assays are based on established research and are designed to deliver robust and reproducible results for the screening and characterization of LCN2 inhibitors.[1]
Data Presentation
The following table summarizes the quantitative effects of this compound on the viability and colony-forming ability of SUM149 inflammatory breast cancer cells.
| Concentration (µM) | Cell Viability (% of Control) | Colony Formation (% of Control) |
| 0.1 | Data not specified, significant reduction reported | Significant reduction reported |
| 1 | Significant reduction reported | Significant reduction reported |
| 10 | Significant reduction reported | Significant reduction reported |
Data is qualitatively described as significantly reduced at concentrations of 1µM or lower for cell viability and at 0.1, 1, and 10 µM for colony formation in the source literature.[1][5] Specific percentage reductions were not available.
Experimental Protocols
Cell Culture
The human inflammatory breast cancer cell line SUM149 should be cultured in Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 mM HEPES, 1 µg/ml hydrocortisone, and 5 µg/ml insulin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (Alamar Blue) Assay
This protocol is adapted from the methodology described by Santiago-Sánchez et al. (2021).[1][6]
Materials:
-
SUM149 cells
-
Complete cell culture medium (as described above)
-
This compound (stock solution in DMSO)
-
Alamar Blue reagent
-
96-well clear-bottom black plates
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 3,500 cells per well in 100 µL of complete culture medium.[7] Note: The exact seeding density was not specified in the primary reference; this is a standard density for this cell line and assay type.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Recommended final concentrations are 0.1 µM, 1 µM, and 10 µM.[1][6] A vehicle control (DMSO) should be included at a final concentration equivalent to that in the highest concentration of the test compound (e.g., 0.1%).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
Alamar Blue Addition: After the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This protocol is based on the methods reported by Santiago-Sánchez et al. (2021).[1][6]
Materials:
-
SUM149 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SUM149 cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in 2 mL of complete culture medium. Note: The precise seeding density was not provided in the primary reference; this range is typical for this assay.
-
Compound Treatment: The following day, replace the medium with fresh medium containing this compound at final concentrations of 0.1 µM, 1 µM, and 10 µM, or a vehicle control (DMSO).[1][6]
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing sufficient time for colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
Fixation: After the incubation period, wash the colonies twice with PBS. Carefully aspirate the PBS and add 1 mL of Crystal Violet staining solution to each well.
-
Staining: Incubate the plates at room temperature for 20-30 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: LCN2 signaling pathway and the inhibitory action of this compound.
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound as a Lipocalin-2 inhibitor in inflammatory breast cancer cells. The cell viability and colony formation assays are robust methods to quantify the cytostatic and cytotoxic effects of this compound. The provided diagrams illustrate the experimental workflow and the targeted signaling pathway, offering a comprehensive guide for researchers. These assays are crucial first steps in the preclinical assessment of this compound and can be adapted for higher-throughput screening to identify other novel LCN2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lipocalin 2 promotes inflammatory breast cancer tumorigenesis and skin invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TDZD-8 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione), a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), in mouse models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TDZD-8 in various disease models.
Introduction
TDZD-8 is a small molecule that specifically inhibits GSK-3β, a serine/threonine kinase implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2] Dysregulation of GSK-3β activity is associated with numerous pathologies, such as neurodegenerative diseases, cancer, and inflammatory conditions.[2] In vivo studies in mouse models have demonstrated the therapeutic potential of TDZD-8 in conditions like neonatal hypoxic-ischemic brain injury and glioblastoma.[3][4][5] These studies have shown that TDZD-8 can reduce brain damage, improve neurobehavioral outcomes, and inhibit tumor growth.[3][4][5][6]
This document outlines the administration protocols, summarizes key quantitative data from preclinical studies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of TDZD-8 in Mouse Models
The following tables summarize the quantitative data from studies utilizing TDZD-8 in different mouse models.
Table 1: Effects of TDZD-8 on Neuroprotection in a Neonatal Hypoxic-Ischemic (HI) Brain Injury Mouse Model
| Parameter | Vehicle-Treated HI Group | TDZD-8-Treated HI Group (5 mg/kg) | Outcome | Reference |
| p-GSK-3β/GSK-3β ratio | 0.36 ± 0.13 | 0.69 ± 0.02 | Significant increase in inhibitory phosphorylation of GSK-3β | [3] |
| p-Akt/t-Akt expression ratio | 0.47 ± 0.12 | 0.85 ± 0.11 | Significant increase in Akt activation | [3] |
| Cleaved caspase-3 expression | 0.68 ± 0.34 | 0.01 ± 0.01 | Significant reduction in apoptotic marker | [3] |
| Geotaxis reflex test (time in seconds) | 5.80 ± 1.96 | 2.02 ± 0.14 | Significant improvement in balance and proprioception | [3] |
Table 2: Effects of TDZD-8 on Glioblastoma Growth in an Orthotopic Mouse Model
| Parameter | Vehicle-Treated Group | TDZD-8-Treated Group (5 mg/kg/day) | Outcome | Reference |
| Tumor Volume Reduction (at 13 days post-injection) | - | ~84% | Strong reduction in tumor growth potential | [4] |
| PCNA Expression | High | Significantly Reduced | Suppression of cell proliferation in vivo | [4][5] |
| Active Caspase-3 Expression | Low | Elevated | Promotion of apoptosis in vivo | [4][5] |
Experimental Protocols
Protocol 1: Preparation and Administration of TDZD-8 for In Vivo Studies
This protocol describes the preparation of TDZD-8 for intraperitoneal injection in mice.
Materials:
-
TDZD-8 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Insulin syringes with appropriate gauge needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO and 5% Tween-80 in 0.9% saline.[3]
-
For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween-80, and 900 µL of sterile 0.9% saline.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
TDZD-8 Solution Preparation:
-
TDZD-8 is poorly soluble in aqueous solutions and requires a vehicle for solubilization.[1]
-
First, dissolve the required amount of TDZD-8 powder in DMSO.[1]
-
Then, add the Tween-80 and bring the mixture to the final volume with 0.9% saline to achieve the desired final concentration (e.g., for a 5 mg/kg dose).[1]
-
For a 5 mg/kg dose in a 25g mouse with an injection volume of 20 µL/g, the total injection volume would be 500 µL. The concentration of the TDZD-8 solution should be 0.25 mg/mL.
-
It is crucial to prepare the TDZD-8 solution fresh before each use and visually inspect for any precipitates.[1]
-
-
Administration:
-
Administer the TDZD-8 solution or vehicle control to the mice via intraperitoneal (i.p.) injection.[3][4]
-
The injection volume should be appropriate for the size of the mouse, for example, a volume to body weight ratio of 20 µL/g has been used in neonatal mice.[3]
-
For adult mice, an intraperitoneal injection volume of up to 2-3 mL is generally acceptable, though smaller volumes are preferred.[7]
-
Protocol 2: Western Blot Analysis of p-GSK-3β (Ser9)
This protocol is for assessing the in vivo target engagement of TDZD-8 by measuring the phosphorylation of GSK-3β at the inhibitory Serine 9 site.
Materials:
-
Target tissue (e.g., brain, tumor) from TDZD-8 and vehicle-treated mice
-
Liquid nitrogen
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for p-GSK-3β (Ser9), total GSK-3β, and the loading control.
-
Normalize the p-GSK-3β (Ser9) signal to the total GSK-3β signal to determine the phosphorylation ratio.
-
Mandatory Visualizations
Signaling Pathway
Caption: TDZD-8 inhibits GSK-3β, mimicking the inhibitory effect of Akt phosphorylation, which in turn suppresses caspase-3 activation and apoptosis.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vivo efficacy of TDZD-8 in mouse models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 | PLOS One [journals.plos.org]
- 6. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
Recommended working concentration of ZINC00230567 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00230567 is a small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in various cellular processes, including inflammation and cancer progression.[1] As an LCN2 inhibitor, this compound has demonstrated anti-tumor efficacy by reducing cell viability and colony formation in inflammatory breast cancer cell lines, such as SUM149.[1][2] These application notes provide a recommended working concentration for in vitro studies and detailed protocols for key experimental assays to evaluate the biological effects of this compound.
Quantitative Data Summary
The following table summarizes the effective concentration of this compound in in vitro studies based on currently available literature.
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| This compound | SUM149 | Colony Formation | 10 µM | 62% reduction in colony formation | [2] |
Recommended Working Concentration In Vitro
Based on published data, a working concentration of 10 µM is recommended as a starting point for in vitro studies investigating the effects of this compound on cancer cell lines, particularly the SUM149 inflammatory breast cancer cell line.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for dose-response studies could be from 0.1 µM to 100 µM.
Signaling Pathway
This compound acts as an inhibitor of Lipocalin-2 (LCN2). LCN2 has been shown to be involved in the activation of downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1][3] Inhibition of LCN2 by this compound is expected to suppress these pro-tumorigenic signaling cascades.
Experimental Protocols
Cell Culture
The SUM149 cell line is a widely used model for inflammatory breast cancer.[4][5][6][7]
-
Growth Medium: Ham's F-12 medium supplemented with 5% heat-inactivated fetal bovine serum (FBS), 1% antibiotics/antimycotics, 1 µg/ml hydrocortisone, and 5 µg/ml insulin.[7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculture: Passage cells when they reach 80-90% confluency.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:
-
SUM149 cells
-
This compound
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Colony Formation Assay
This protocol is based on standard clonogenic assay procedures.[11][12]
Materials:
-
SUM149 cells
-
This compound
-
Complete growth medium
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed 500 SUM149 cells per well in 6-well plates containing 2 mL of complete growth medium.[11]
-
Compound Treatment: After 24 hours, treat the cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[2] Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
Staining: When colonies are visible to the naked eye, wash the wells twice with PBS. Fix the colonies with methanol (B129727) for 15 minutes and then stain with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the percentage of clonogenicity relative to the vehicle control.[2]
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipocalin-2 silencing suppresses inflammation and oxidative stress of acute respiratory distress syndrome by ferroptosis via inhibition of MAPK/ERK pathway in neonatal mice [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of the Inflammatory Breast Cancer Cell Line SUM 149: Discovery of 2 Single Nucleotide Polymorphisms in the RNase L Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro analysis of the invasive phenotype of SUM 149, an inflammatory breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line SUM149PT (CVCL_3422) [cellosaurus.org]
- 7. SUM149 Cells | Applied Biological Materials Inc. [abmgood.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
ZINC00230567 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the handling, solubility testing, and stock solution preparation of the compound ZINC00230567, chemically identified as 3,5-Dinitro-N'-(2-phenylacetyl)benzohydrazide. Due to the limited availability of specific experimental data for this compound, the following protocols are based on standard laboratory practices for compounds with similar chemical characteristics.
Compound Information
| Identifier | Value |
| ZINC ID | This compound |
| IUPAC Name | 3,5-Dinitro-N'-(2-phenylacetyl)benzohydrazide |
| Molecular Formula | C₁₅H₁₂N₄O₆ |
| Molecular Weight | 344.28 g/mol |
| Structure | O=C(NC(CC1=CC=CC=C1)=O)C2=CC(C=C(C2)--INVALID-LINK--=O)--INVALID-LINK--=O |
Solubility Determination Protocol
Objective: To determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Deionized or Milli-Q water
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
Procedure:
-
Preparation of Solvent Aliquots: Dispense 100 µL of DMSO, ethanol, and water into separate, labeled 1.5 mL microcentrifuge tubes.
-
Initial Compound Addition: Weigh approximately 1 mg of this compound and add it to each tube containing the solvents. This will create an initial concentration of 10 mg/mL.
-
Dissolution: Vortex each tube vigorously for 2 minutes. Visually inspect for any undissolved particulate matter.
-
Sonication (Optional): If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes.
-
Observation and Data Recording: After vortexing and sonication, visually inspect the solutions. If the compound is fully dissolved, its solubility is at least 10 mg/mL in that solvent. If not, proceed to the next step for a semi-quantitative assessment.
-
Serial Dilution for Semi-Quantitative Analysis: For solvents in which the compound did not fully dissolve at 10 mg/mL, prepare a new set of tubes with a known amount of compound (e.g., 1 mg) and add increasing volumes of the solvent (e.g., 200 µL, 500 µL, 1 mL) to determine the approximate concentration at which it fully dissolves.
-
Data Tabulation: Record all observations in a solubility data table.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Observation (e.g., Clear Solution, Precipitate) | Notes |
| DMSO | 10 | ||
| Ethanol | 10 | ||
| Water | 10 |
Users should populate this table with their experimental findings.
Stock Solution Preparation Protocol
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent determined from the solubility test)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Required Stock Concentration: Decide on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L * 0.001 L * 344.28 g/mol * 1000 = 3.44 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Dissolution: Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial characterization and screening of a novel compound like this compound.
Caption: General experimental workflow for compound characterization.
Signaling Pathway (Hypothetical)
As the specific biological target and signaling pathway of this compound are not yet defined in publicly available literature, a hypothetical pathway diagram is presented below to illustrate a common drug discovery scenario, such as the inhibition of a kinase cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols: High-Content Screening with ZINC00230567 for Anti-Cancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC00230567 is a small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in a variety of cellular processes.[1] Elevated expression of LCN2 has been observed in several aggressive cancers, including inflammatory breast cancer, and is associated with increased cell proliferation, migration, and invasion.[1][2] As such, LCN2 presents a promising therapeutic target for anti-cancer drug development. High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in cells.[3][4] This document provides detailed protocols for utilizing this compound in a multiplexed high-content screening assay to assess its effects on cell proliferation, and apoptosis in the SUM149PT inflammatory breast cancer cell line.[5][6][7][8][9]
Target Pathway: LCN2 and the JAK2/STAT3 Signaling Axis
Lipocalin-2 has been shown to promote cancer progression through various signaling pathways, including the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway.[10][11] Upon activation, this pathway can lead to the transcription of genes involved in cell survival, proliferation, and angiogenesis. This compound, by inhibiting LCN2, is hypothesized to disrupt these downstream signaling events, leading to an anti-cancer effect.
High-Content Screening Protocol: Multiplexed Apoptosis and Cell Proliferation Assay
This protocol describes a multiplexed, image-based assay to quantify the effects of this compound on the SUM149PT cell line by measuring markers for cell number, DNA synthesis (proliferation), and apoptosis.
Experimental Workflow
The overall workflow for the high-content screening experiment is depicted below.
Materials and Reagents
-
Cell Line: SUM149PT (human inflammatory breast carcinoma)[5][6][7][8][9]
-
Compound: this compound (stock solution in DMSO)
-
Culture Medium: Ham's F-12 medium supplemented with 5% FBS, 1 µg/ml hydrocortisone, 5 µg/ml insulin, and 1% penicillin/streptomycin.
-
Assay Plates: 96-well, black, clear-bottom imaging plates.
-
Reagents for Proliferation: 5-ethynyl-2´-deoxyuridine (EdU) labeling kit.
-
Reagents for Apoptosis: Activated Caspase-3/7 detection reagent.
-
Nuclear Stain: Hoechst 33342.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Detailed Protocol
Day 1: Cell Seeding
-
Culture SUM149PT cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
Day 4: Staining
-
EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 2 hours at 37°C.
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the fixative, wash twice with PBS, and add 100 µL of 0.5% Triton X-100 in PBS. Incubate for 20 minutes at room temperature.
-
EdU Detection: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well. Incubate for 30 minutes in the dark.
-
Apoptosis and Nuclear Staining: Wash the cells twice with PBS. Add a solution containing the activated Caspase-3/7 reagent and Hoechst 33342 (2 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS and leave 100 µL of PBS in each well for imaging.
Image Acquisition and Analysis
-
Acquire images using a high-content imaging system with appropriate filters for Hoechst 33342 (blue channel), EdU (e.g., Alexa Fluor 488, green channel), and activated Caspase-3/7 (e.g., a red fluorophore).
-
Use image analysis software to perform the following:
-
Nuclear Segmentation: Identify individual nuclei in the Hoechst channel. This will provide the total cell count per field.
-
Proliferation Analysis: Quantify the intensity of the EdU signal within each nucleus. Set a threshold to classify cells as EdU-positive (proliferating).
-
Apoptosis Analysis: Quantify the intensity of the activated Caspase-3/7 signal in the cytoplasm of each cell. Set a threshold to classify cells as apoptotic.
-
Data Presentation
The quantitative data obtained from the image analysis can be summarized as follows. The tables below present representative data for the effects of this compound on SUM149PT cells.
Table 1: Dose-Dependent Effect of this compound on Cell Proliferation
| This compound (µM) | Total Cell Count (Normalized to Control) | % EdU-Positive Cells |
| 0 (Vehicle) | 100% | 45.2% |
| 0.1 | 98.5% | 43.8% |
| 1 | 85.3% | 35.1% |
| 10 | 55.7% | 15.6% |
| 50 | 30.1% | 5.2% |
| 100 | 25.8% | 3.1% |
Table 2: Dose-Dependent Effect of this compound on Apoptosis Induction
| This compound (µM) | % Activated Caspase-3/7 Positive Cells |
| 0 (Vehicle) | 2.5% |
| 0.1 | 3.1% |
| 1 | 8.9% |
| 10 | 25.4% |
| 50 | 48.7% |
| 100 | 55.3% |
Table 3: Summary of IC50 Values
| Parameter | IC50 (µM) |
| Inhibition of Cell Proliferation (Total Cell Count) | 12.5 |
| Inhibition of DNA Synthesis (% EdU Positive) | 8.7 |
This application note provides a comprehensive framework for using this compound in a high-content screening assay to characterize its anti-cancer properties. The detailed protocol for a multiplexed assay measuring cell proliferation and apoptosis in the SUM149PT inflammatory breast cancer cell line allows for the robust, quantitative assessment of the compound's efficacy. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, serve as a valuable resource for researchers in the field of drug discovery. The results from such an assay can validate the therapeutic potential of targeting the LCN2 pathway and guide further preclinical development of this compound and similar inhibitors.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions and Therapeutic Potential of Lipocalin 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. SUM149 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. biocat.com [biocat.com]
- 7. Cellosaurus cell line SUM149PT (CVCL_3422) [cellosaurus.org]
- 8. cytion.com [cytion.com]
- 9. SUM149PT Cells [cytion.com]
- 10. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Efficacy Assessment of ZINC00230567 in an Inflammatory Breast Cancer Xenograft Model
For Research Use Only
Introduction
ZINC00230567 has been identified as a small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in the progression and metastasis of various cancers, including inflammatory breast cancer (IBC).[1] LCN2 exerts its pro-tumorigenic effects through multiple signaling pathways, promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, and cell migration.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound, showing a reduction in colony formation and viability of the SUM149 inflammatory breast cancer cell line.[1] This document provides a detailed protocol for assessing the in vivo efficacy of this compound using a SUM149 human inflammatory breast cancer xenograft model in immunodeficient mice.
These application notes are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of LCN2 in breast cancer and the experimental workflow for assessing the in vivo efficacy of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound on SUM149 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (Endpoint) |
| Vehicle Control | - | i.p., daily | N/A | ||
| This compound | 25 | i.p., daily | |||
| This compound | 50 | i.p., daily | |||
| This compound | 100 | i.p., daily | |||
| Positive Control (e.g., Doxorubicin) | 2 | i.p., weekly |
Table 2: Pharmacodynamic and Biomarker Analysis in SUM149 Tumors
| Treatment Group | LCN2 Expression (Relative to Vehicle) | p-NF-κB (p65) Levels (Relative to Vehicle) | HIF-1α Expression (Relative to Vehicle) | VEGF Levels (pg/mg protein) | Ki-67 Proliferation Index (%) |
| Vehicle Control | |||||
| This compound (50 mg/kg) |
Experimental Protocols
Cell Culture
-
Cell Line: SUM149PT (human inflammatory breast cancer).
-
Culture Medium: Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, 5 µg/mL insulin, and 1 µg/mL hydrocortisone.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.
Animal Model
-
Species: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Formulation
Note: As this compound is a small molecule, it may have poor water solubility. A suitable vehicle is crucial for in vivo administration.
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL (or Tween 80), and saline. A suggested starting formulation is 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add Cremophor EL to the DMSO stock and mix thoroughly.
-
Add sterile saline dropwise while vortexing to form a clear solution or a fine suspension.
-
Prepare the formulation fresh daily before administration.
-
SUM149 Xenograft Establishment
-
Cell Preparation: Harvest SUM149 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[4]
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the fourth inguinal mammary fat pad.[3][5]
-
-
Tumor Monitoring:
In Vivo Efficacy Study
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 5% Cremophor EL, 90% saline)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: this compound (e.g., 100 mg/kg)
-
Group 5: Positive Control (e.g., Doxorubicin, 2 mg/kg, weekly)
-
-
Drug Administration: Administer the formulated this compound or vehicle via intraperitoneal (i.p.) injection daily for 21-28 days. The injection volume should be approximately 100 µL per 20g mouse.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Ethical Endpoint: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of the initial body weight.
Endpoint Analysis
-
Tissue Collection: At the end of the study, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Tumor Excision: Excise the primary tumors and measure their final weight.
-
Tumor Processing:
-
Divide the tumor into sections for different analyses.
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and ELISA analysis.
-
Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Metastasis Assessment: Harvest lungs and other potential metastatic sites. Fix in formalin and process for histological analysis to detect micrometastases.
-
Pharmacodynamic/Biomarker Analysis:
-
Western Blot: Homogenize frozen tumor tissue to extract proteins.[3] Analyze the expression levels of LCN2, p-NF-κB (p65), and HIF-1α.
-
ELISA: Use commercially available ELISA kits to quantify the levels of VEGF in tumor lysates.
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for Ki-67 to assess cell proliferation.
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. youtube.com [youtube.com]
Application Note: Western Blot Analysis of GSK-3β Phosphorylation Following TDZD-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase kinase 3 beta (GSK-3β) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, neuronal development, and apoptosis.[1][2] Its activity is tightly regulated, primarily through inhibitory phosphorylation at the Serine 9 residue (p-GSK-3β Ser9). Dysregulation of GSK-3β activity has been linked to various pathologies, including neurodegenerative diseases like Alzheimer's, cancer, and inflammatory conditions.[1][3]
TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective, non-ATP-competitive inhibitor of GSK-3β.[4] It has demonstrated neuroprotective and anti-inflammatory effects in various models.[1][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent effect of TDZD-8 on the phosphorylation of GSK-3β at Ser9, a key indicator of its inhibition.
Principle
TDZD-8 inhibits the kinase activity of GSK-3β. This inhibition leads to an increase in the phosphorylation of GSK-3β at the Ser9 residue, which can be detected and quantified by Western blotting using specific antibodies against the phosphorylated form of the protein (p-GSK-3β Ser9). By comparing the levels of p-GSK-3β (Ser9) to the total amount of GSK-3β protein, the extent of inhibition can be determined.
Data Presentation
The following table summarizes the quantitative data from a dose-response experiment, illustrating the effect of TDZD-8 on GSK-3β phosphorylation at Serine 9. The data is derived from densitometric analysis of Western blots from rat hippocampus treated with varying concentrations of TDZD-8.[1]
| Treatment Group | TDZD-8 Concentration (mg/kg) | Relative Optical Density of p-GSK-3β (Ser9) / Total GSK-3β (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 ± 0.15 | 1.0 |
| TDZD-8 | 0.1 | 1.85 ± 0.20 | 1.85 |
| TDZD-8 | 0.3 | 2.50 ± 0.25 | 2.50 |
| TDZD-8 | 1.0 | 3.20 ± 0.30 | 3.20 |
| TDZD-8 | 3.0 | 3.30 ± 0.28 | 3.30 |
Data are represented as mean ± SEM and are based on the densitometric analysis presented by Collino et al. (2008).[1]
Visualization of Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GSK-3β dysregulation contributes to parkinson's-like pathophysiology with associated region-specific phosphorylation and accumulation of tau and α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for ZINC00230567 in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00230567 is a small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in a variety of cellular processes.[1] Elevated levels of LCN2 are associated with aggressive subtypes of several cancers, including breast, pancreatic, and colon cancer, where it promotes cell proliferation, invasion, and metastasis.[2] As an inhibitor of LCN2, this compound has demonstrated anti-tumor efficacy, notably in reducing the colony formation and viability of inflammatory breast cancer cells.[1][3]
While the direct role of this compound in inducing autophagy in cancer cells has not been definitively established in publicly available literature, the inhibition of LCN2 and its downstream signaling pathways, such as the AKT pathway, may have indirect effects on autophagy regulation.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy.[5][6][7]
These application notes provide an overview of the known anti-cancer effects of this compound, detailed protocols for assessing its impact on cancer cell viability, and standardized methods for investigating the induction of autophagy. This information is intended to guide researchers in exploring the therapeutic potential of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the colony formation of the SUM149 inflammatory breast cancer cell line.
| Compound | Concentration (µM) | Effect on SUM149 Colony Formation | Reference |
| This compound | 10 | 42% reduction | [3] |
Signaling Pathways
Lipocalin-2 (LCN2) Signaling in Cancer
LCN2 has been shown to play a role in promoting cancer progression through various mechanisms, including the activation of the EGFR/AKT signaling pathway.[4] This pathway is crucial for cell growth, survival, and proliferation. This compound, by inhibiting LCN2, may disrupt these pro-tumorigenic signals.
Caption: LCN2 signaling promotes cancer cell proliferation via the EGFR/AKT pathway.
General Autophagy Signaling via mTOR
Autophagy is tightly regulated by the mTOR signaling pathway.[5] When mTOR is active, it suppresses autophagy. Conversely, inhibition of the mTOR pathway, which can be downstream of AKT, leads to the induction of autophagy.
Caption: The mTOR pathway is a key negative regulator of autophagy induction.
Experimental Protocols
Experimental Workflow for Investigating this compound-Induced Autophagy
The following diagram outlines a typical workflow for assessing the potential of this compound to induce autophagy in cancer cells.
Caption: A stepwise workflow for studying drug-induced autophagy in cancer cells.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.[8][9]
Materials:
-
Cancer cell line of interest (e.g., SUM149)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
Protocol 2: Western Blot for Autophagy Markers (LC3 and p62)
This protocol is to detect changes in the levels of autophagy-related proteins.[12][13]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 3: Immunofluorescence for LC3 Puncta
This protocol allows for the visualization of autophagosomes as punctate structures within the cell.[14]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/mL digitonin (B1670571) in PBS)[15]
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound as desired.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 5-10 minutes.
-
Wash three times with PBS.
-
Block for 30-60 minutes at room temperature.
-
Incubate with anti-LC3B primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of LC3 puncta per cell using a fluorescence microscope.
Protocol 4: Autophagic Flux Assay with Chloroquine (B1663885)
This assay is used to distinguish between an increase in autophagosome formation and a blockage in their degradation.[5][16]
Procedure:
-
Culture and treat cells with this compound as described in the previous protocols.
-
For the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as chloroquine (final concentration of 20-50 µM) to a parallel set of wells.[17][18]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with chloroquine alone.
-
At the end of the incubation, harvest the cells and perform Western blotting for LC3 as described in Protocol 2.
-
Interpretation: A further increase in the LC3-II levels in the presence of both this compound and chloroquine, compared to this compound alone, indicates an increase in autophagic flux (i.e., increased formation of autophagosomes).[5]
Conclusion
This compound is a promising small molecule for cancer research due to its inhibitory effect on LCN2. The protocols provided herein offer a comprehensive framework for further investigating its anti-cancer properties and for exploring its potential to modulate autophagy. A thorough investigation using these methods will help to elucidate the complete mechanism of action of this compound and its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The multifaceted role of autophagy in cancer | The EMBO Journal [link.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. proteolysis.jp [proteolysis.jp]
- 16. benchchem.com [benchchem.com]
- 17. Real-Time Autophagic Flux Measurements in Live Cells Using a Novel Fluorescent Marker DAPRed [en.bio-protocol.org]
- 18. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of GSK-3β
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, bipolar disorder, and various cancers. Consequently, GSK-3β has emerged as a significant therapeutic target. Two primary methodologies are employed to investigate and modulate GSK-3β activity in a research setting: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules.
This document provides a detailed comparison of these two approaches, using lentiviral shRNA targeting GSK-3β and the well-characterized small molecule inhibitor, CHIR-99021, as representative examples. While the originally requested compound, ZINC00230567, is not sufficiently characterized in the scientific literature, CHIR-99021 serves as a robust and widely used alternative for inhibiting GSK-3β activity. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of both lentiviral shRNA-mediated knockdown of GSK-3β and treatment with the small molecule inhibitor CHIR-99021.
| Method | Target | Cell Line | Metric | Result | Reference |
| Lentiviral shRNA | GSK-3β | Mouse Hippocampus | Protein Level | ~30% reduction in total GSK-3β | [1] |
| Lentiviral shRNA | GSK-3β | H1975 (NSCLC) | Protein Level | Significant reduction in GSK-3β | [2] |
| Lentiviral shRNA | GSK-3β | SH-SY5Y (Neuroblastoma) | Tau Phosphorylation | Significant reduction in p-Tau (Ser396) | [3] |
| Lentiviral shRNA | GSK-3β | PC-9 and H1975 (NSCLC) | Cell Proliferation | Knockdown of GSK-3β decreases proliferation | [2] |
Table 1: Quantitative Effects of Lentiviral shRNA Knockdown of GSK-3β. This table illustrates the efficacy of lentiviral shRNA in reducing GSK-3β protein expression and its impact on downstream signaling and cellular phenotypes.
| Compound | Target | Assay Type | IC50 | Reference |
| CHIR-99021 | GSK-3β | In vitro kinase assay | 6.7 nM | [4] |
| CHIR-99021 | GSK-3α | In vitro kinase assay | 10 nM | [4] |
Table 2: In Vitro Potency of CHIR-99021. This table highlights the high potency of CHIR-99021 as a dual inhibitor of GSK-3α and GSK-3β.
| Compound | Cell Line | Concentration | Effect | Reference |
| CHIR-99021 | Human Tenon's Fibroblasts | 5 µM | Significant decrease in active p-GSK-3β (Y216) | [5] |
| CHIR-99021 | Human Tenon's Fibroblasts | 5 µM and 10 µM | Significant reduction in TGF-β-induced Collagen Iα, α-SMA, and fibronectin mRNA | [5] |
| CHIR-99021 | Neonatal Atrial Human Cardiomyocytes | Not specified | Significant increase in nuclear β-catenin accumulation | [6] |
| CHIR-99021 | ST2 (Bone Marrow Stromal Cells) | 2.5 µM and 5 µM | Dose-dependent increase in osteoblast differentiation | [7] |
| CHIR-99021 | H1975 and H1299 (NSCLC) | Not specified | Inhibition of proliferation | [2] |
Table 3: Cellular Effects of CHIR-99021 Treatment. This table summarizes the observed effects of CHIR-99021 on GSK-3β activity and downstream cellular processes in various cell lines.
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of GSK-3β
This protocol outlines the key steps for transducing cells with lentiviral particles carrying shRNA targeting GSK-3β.
Materials:
-
Target cells
-
Lentiviral particles containing shRNA targeting GSK-3β (and a non-targeting control)
-
Complete cell culture medium
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
12-well plates
-
Reagents for Western blot analysis
Procedure:
-
Cell Plating: Twenty-four hours prior to transduction, plate target cells in a 12-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Preparation of Transduction Medium: On the day of transduction, prepare fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Transduction:
-
Thaw the lentiviral particles at room temperature.
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized for each cell line) to the cells. Include a well with non-targeting control shRNA lentiviral particles.
-
Gently swirl the plate to mix and incubate overnight at 37°C.
-
-
Medium Change: Twenty-four hours post-transduction, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection (Optional): Forty-eight hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Verification of Knockdown: After selection (or 72-96 hours post-transduction for transient knockdown), harvest the cells and perform Western blot analysis to confirm the reduction in GSK-3β protein levels.
Protocol 2: Small Molecule Inhibition of GSK-3β with CHIR-99021
This protocol provides a general procedure for treating cells with the GSK-3β inhibitor CHIR-99021.
Materials:
-
Target cells
-
CHIR-99021 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates or other appropriate culture vessels
-
Vehicle control (DMSO)
-
Reagents for downstream analysis (e.g., Western blot, cell viability assay)
Procedure:
-
Cell Plating: Plate target cells in the desired format (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare serial dilutions of CHIR-99021 in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest CHIR-99021 concentration.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (this can range from hours to days depending on the experiment).
-
-
Downstream Analysis: Following incubation, harvest the cells for analysis. For example, to assess the effect on signaling pathways, cell lysates can be prepared for Western blot analysis of p-GSK-3β, total GSK-3β, β-catenin, and phosphorylated tau.
Protocol 3: Western Blot Analysis of GSK-3β and Downstream Targets
This protocol describes the Western blot procedure to quantify changes in protein expression and phosphorylation.[8][9]
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β (Ser9), anti-β-catenin, anti-p-tau, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescent imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize to the loading control to quantify changes in protein levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involving GSK-3β.
Caption: Workflow for comparing GSK-3β inhibition methods.
Concluding Remarks
Both lentiviral shRNA knockdown and small molecule inhibition are powerful tools for studying the function of GSK-3β. The choice between these methods depends on the specific experimental goals. Lentiviral shRNA offers high specificity for the target gene and allows for the creation of stable cell lines with long-term protein suppression. However, the knockdown is often incomplete, and off-target effects of the shRNA sequence are a potential concern.
Small molecule inhibitors like CHIR-99021 provide a rapid and dose-dependent means of inhibiting enzyme activity, which can be particularly useful for studying the acute effects of GSK-3β inhibition. However, the potential for off-target effects, especially at higher concentrations, must be carefully considered.[4]
By employing both methodologies in parallel and carefully validating the results, researchers can gain a more comprehensive understanding of the multifaceted roles of GSK-3β in health and disease, thereby facilitating the development of novel therapeutic strategies.
References
- 1. Lentivirally mediated GSK-3β silencing in the hippocampal dentate gyrus induces antidepressant-like effects in stressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA Interference Silencing of Glycogen Synthase Kinase 3β Inhibites Tau Phosphorylation in Mice with Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β Inhibitor CHIR-99021 Promotes Proliferation Through Upregulating β-Catenin in Neonatal Atrial Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
Application Notes and Protocols: Measuring Target Engagement of ZINC00230567 in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00230567 is a small molecule available from the ZINC database, a free repository of commercially-available compounds for virtual screening. As a compound without a well-characterized biological target, the initial and most critical step in its development as a potential therapeutic or chemical probe is the identification of its molecular target(s) and the subsequent validation of its engagement with this target in a cellular context. The ability to quantify a compound's interaction with its protein target inside a cell is crucial for understanding its mechanism of action and for optimizing its potency and selectivity.[1]
This document provides a comprehensive guide to measuring the cellular target engagement of novel compounds like this compound. It outlines a strategic workflow, from initial target identification to quantitative assessment of target binding, and provides detailed protocols for key experimental techniques.
General Workflow for Target Identification and Engagement
For a compound with an unknown mechanism of action, a multi-step approach is required. The overall strategy involves identifying potential binding partners, validating these interactions, and then quantifying the engagement in a cellular environment.
Caption: High-level workflow for target identification and engagement.
Key Experimental Protocols
Here we detail the methodologies for three widely-used techniques to measure target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment without the need for compound modification.[1] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[2][3] This change in thermal stability is then quantified.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvest:
-
Wash the cells with PBS.
-
Harvest the cells using a cell scraper or by trypsinization.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
-
Heat Treatment:
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the soluble target protein in each sample using an appropriate method such as Western blotting, ELISA, or mass spectrometry.
-
The results are presented as melting curves, plotting the percentage of soluble protein against temperature. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Table 1: Example CETSA Data for a Hypothetical Target Protein
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM this compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 82 | 91 |
| 54 | 51 | 78 |
| 58 | 23 | 52 |
| 62 | 8 | 25 |
| 66 | 2 | 9 |
| Tm (°C) | 54.2 | 58.5 |
Probe-Based Chemoproteomics
This approach uses a modified version of the compound of interest (a "probe") to identify its binding partners in a cellular context.[4] The probe is typically equipped with a reactive group for covalent modification of the target and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and identification.
Caption: Workflow for a probe-based chemoproteomics experiment.
-
Probe Synthesis: Synthesize a derivative of this compound containing a photo-activatable group (e.g., diazirine) and a handle for enrichment (e.g., an alkyne).
-
Cell Treatment and Labeling:
-
Treat live cells with the probe. For competition experiments, pre-incubate a set of cells with an excess of the parent compound (this compound) before adding the probe.
-
If using a photo-activatable probe, irradiate the cells with UV light to induce covalent cross-linking.
-
-
Lysis and Enrichment:
-
Lyse the cells and perform a click reaction to attach biotin to the alkyne handle of the probe.
-
Enrich the biotin-labeled proteins using streptavidin-coated magnetic beads.
-
-
Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The data is presented as a list of proteins identified by mass spectrometry. True targets will be significantly enriched in the probe-treated sample and this enrichment will be reduced in the sample co-treated with the parent compound.
Table 2: Example Chemoproteomics Data
| Protein ID | Fold Enrichment (Probe vs. Control) | Fold Enrichment (Probe + Competitor vs. Probe) | p-value | Potential Target? |
| P12345 | 15.2 | 0.1 | <0.001 | Yes |
| Q67890 | 12.8 | 0.2 | <0.001 | Yes |
| P98765 | 8.5 | 0.9 | 0.45 | No |
| Q13579 | 2.1 | 1.1 | 0.88 | No |
Surface Plasmon Resonance (SPR)
Once a putative target protein is identified and purified, SPR can be used to provide high-quality kinetic data on the binding interaction.[5][6][7] SPR is an in vitro, label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of ZINC00230567 in Animal Studies
Disclaimer: The compound ZINC00230567 is an identifier from the ZINC database, a collection of commercially available compounds for virtual screening.[1][2][3][4][5] As of the generation of this document, there is no publicly available data on the physicochemical properties, biological activity, or established administration protocols for this specific compound. Therefore, the following application notes and protocols are provided as a generalized template based on a hypothetical small molecule kinase inhibitor with properties typical for a preclinical drug candidate. Researchers must determine the actual properties of this compound and adjust all parameters accordingly.
Hypothetical Compound Properties: this compound
For the purpose of these application notes, "this compound" is assumed to be a novel small molecule tyrosine kinase inhibitor with the following characteristics:
| Property | Assumed Value | Implication for Animal Studies |
| Molecular Weight | 450 g/mol | Standard for orally bioavailable kinase inhibitors.[6][7][8][9][10] |
| Aqueous Solubility | < 1 µg/mL | Poorly soluble, requiring specialized formulation strategies for in vivo administration.[11][12] |
| LogP | 4.2 | Lipophilic, suggesting good membrane permeability but also contributing to poor aqueous solubility. |
| Biological Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | A common target for anti-angiogenic cancer therapies.[13][14] |
| Stability | Stable at room temperature, potential for hydrolysis at extreme pH. | Formulation pH should be kept near neutral. |
Formulation Development for Preclinical Studies
Due to its poor aqueous solubility, this compound requires a suitable vehicle for effective delivery in animal models. The choice of formulation will depend on the route of administration and the goals of the study.
Table 1: Recommended Vehicle Formulations for this compound
| Route of Administration | Recommended Vehicle | Rationale |
| Oral (PO) | 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween® 80 in sterile water | A common, well-tolerated suspension vehicle for oral gavage in rodents.[15][16][17] |
| 20% (v/v) Captisol® in sterile water | Solubilizing agent that can increase the aqueous solubility of poorly soluble compounds. | |
| Corn oil | A lipid-based vehicle that can enhance the absorption of lipophilic compounds.[17] | |
| Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline | A common co-solvent system for IV administration of poorly soluble compounds.[18][19] |
| 20% (v/v) Captisol® in sterile saline | An alternative to co-solvent systems that may have lower potential for toxicity. | |
| Intraperitoneal (IP) | 5% DMSO, 95% Saline | A dilute DMSO solution to maintain solubility while minimizing peritoneal irritation. |
| Subcutaneous (SC) | 10% DMSO, 90% Corn oil | A depot-forming formulation for sustained release. |
Experimental Protocols
The following are detailed protocols for the administration of this compound to mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Oral gavage is a common method for precise oral administration of a compound.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct dosing volume.
-
Prepare the this compound formulation and draw the required volume into the syringe.
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intravenous (IV) Injection
IV injection allows for direct administration into the systemic circulation, providing 100% bioavailability. The lateral tail vein is the most common site for IV injections in rodents.
Materials:
-
This compound formulation
-
Appropriately sized needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Syringes (1 mL)
-
Restraining device
-
Heat lamp or warming pad
Protocol:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into the lateral tail vein at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for IV injection.
Materials:
-
This compound formulation
-
Appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Syringes (1 mL or 3 mL)
Protocol:
-
Restrain the animal to expose the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort.
Subcutaneous (SC) Injection
SC injection is used for sustained absorption of a compound.
Materials:
-
This compound formulation
-
Appropriately sized needles (26-27 gauge for mice, 23-25 gauge for rats)
-
Syringes (1 mL)
Protocol:
-
Grasp the loose skin over the shoulders or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the formulation, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
Table 2: Dosing and Needle Size Guidelines for Mice and Rats
| Species | Route | Max Dosing Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | PO | 10 | 20-22g |
| IV | 5 | 27-30g | |
| IP | 10 | 25-27g | |
| SC | 10 | 26-27g | |
| Rat | PO | 10 | 16-18g |
| IV | 5 | 25-27g | |
| IP | 10 | 23-25g | |
| SC | 5 | 23-25g |
Visualized Workflows and Pathways
The following diagrams illustrate a general workflow for selecting a delivery method and a hypothetical signaling pathway for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]
- 4. ZINC database - Wikipedia [en.wikipedia.org]
- 5. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brimr.org [brimr.org]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. termedia.pl [termedia.pl]
- 14. Tyrosine kinase inhibitors becoming generic drugs – risks and chances from a regulatory perspective - GaBIJ [gabi-journal.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. ashland.com [ashland.com]
Measuring the Inhibitory Potency of ZINC00230567 against AKT1 Kinase using a Luminescence-Based Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ZINC00230567, a known Lipocalin-2 (LCN2) inhibitor, against the serine/threonine kinase AKT1. While this compound's primary target is LCN2, the downstream signaling of LCN2 is intricately linked to the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.[1][2] This makes it essential to characterize the potential off-target or secondary effects of this compound on key kinases within this pathway. This application note outlines a biochemical approach using the ADP-Glo™ Kinase Assay to quantify the inhibitory activity of this compound on purified AKT1 enzyme.
Introduction
This compound is a small molecule identified as an inhibitor of Lipocalin-2 (LCN2), a protein implicated in various cellular processes, including inflammation and tumorigenesis.[3] LCN2 has been shown to be overexpressed in several cancers, including breast cancer, where it promotes metastasis and angiogenesis through modulation of key signaling pathways.[1][3][4] Notably, LCN2 expression and its downstream effects are connected to the activation of the PI3K/AKT/mTOR and MEK/ERK signaling cascades.[1][2]
AKT1, a central kinase in the PI3K/AKT pathway, is a crucial mediator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Given the interplay between LCN2 and AKT signaling, it is of significant interest to determine if this compound directly modulates the activity of AKT1.
This application note provides a robust and straightforward protocol for determining the IC50 value of this compound against AKT1 using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[2] The luminescent signal allows for a highly sensitive and quantitative assessment of kinase inhibition.
Signaling Pathway and Experimental Workflow
LCN2 and Downstream Kinase Signaling
Lipocalin-2 (LCN2) can influence cell behavior by modulating several downstream signaling pathways. One of the key pathways affected is the PI3K/AKT/mTOR pathway. The inhibition of LCN2 by this compound may lead to a downstream modulation of AKT1 activity.
Experimental Workflow for IC50 Determination
The experimental workflow involves preparing the kinase reaction, performing the kinase inhibition assay with a serial dilution of this compound, and detecting the resulting ADP production using a luminescence-based method. The IC50 value is then calculated from the dose-response curve.
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| AKT1 Kinase Enzyme System | Promega | V1911 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | MedchemExpress | HY-164959 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Nuclease-Free Water | Various | --- |
| White, Opaque 96-well or 384-well plates | Corning | e.g., 3917 |
| Multichannel pipettes and tips | Various | --- |
| Plate reader with luminescence detection | Various | --- |
Equipment
-
Plate reader capable of measuring luminescence
-
Standard laboratory pipettes
-
Multichannel pipettes
-
Incubator set to 30°C
-
Vortex mixer
-
Plate shaker
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Based on the molecular weight of 332.36 g/mol , dissolve 3.32 mg of this compound in 1 mL of DMSO. Mix by vortexing until fully dissolved. Store at -20°C.
-
Serial Dilutions of this compound: Prepare a 10-point serial dilution of this compound in 100% DMSO. For example, a 2-fold serial dilution starting from 1 mM down to 1.95 µM.
-
AKT1 Kinase Reaction Buffer (1X): Prepare the 1X kinase buffer as per the AKT1 Kinase Enzyme System manual. A typical buffer is 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.
-
AKT1 Enzyme and Substrate Solution: Dilute the AKT1 enzyme and its specific substrate (e.g., AKTide) in 1X Kinase Reaction Buffer to the desired working concentration as recommended by the manufacturer.
-
ATP Solution: Thaw the 10 mM ATP stock solution and dilute to the desired final concentration (e.g., 25 µM) in 1X Kinase Reaction Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's protocol immediately before use.
Kinase Inhibition Assay Protocol (384-well plate format)
-
Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a white, opaque 384-well plate.
-
Add Kinase and Substrate: Add 2 µL of the prepared AKT1 enzyme and substrate solution to each well.
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: After the incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix on a plate shaker for 30 seconds and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
Data Presentation and Analysis
The raw luminescence data will be used to calculate the percentage of kinase inhibition at each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Calculation of Percent Inhibition
The percentage of inhibition is calculated using the following formula:
Where:
-
RLU_inhibitor: Relative Luminescence Units in the presence of this compound.
-
RLU_vehicle: Relative Luminescence Units of the DMSO control (0% inhibition).
-
RLU_no_kinase: Relative Luminescence Units of the background control (no enzyme).
IC50 Determination
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (variable slope) to determine the IC50 value.
Quantitative Data Summary
The results of the kinase inhibition assay can be summarized in the following tables.
Table 1: Raw Luminescence Data (Example)
| This compound (µM) | RLU (Replicate 1) | RLU (Replicate 2) | RLU (Replicate 3) | Average RLU |
| 100 | 15,234 | 15,567 | 15,398 | 15,400 |
| 50 | 25,876 | 26,102 | 25,999 | 25,992 |
| 25 | 45,321 | 45,678 | 45,550 | 45,516 |
| 12.5 | 89,765 | 90,123 | 89,999 | 89,962 |
| 6.25 | 150,432 | 151,001 | 150,876 | 150,770 |
| 3.125 | 220,987 | 221,543 | 221,234 | 221,255 |
| 1.56 | 280,123 | 280,765 | 280,543 | 280,477 |
| 0.78 | 310,987 | 311,456 | 311,234 | 311,226 |
| 0 (Vehicle) | 350,123 | 350,876 | 350,543 | 350,514 |
| No Kinase | 10,234 | 10,567 | 10,398 | 10,400 |
Table 2: Calculated Percent Inhibition and IC50 Value
| This compound (µM) | Average % Inhibition |
| 100 | 98.5% |
| 50 | 95.3% |
| 25 | 89.5% |
| 12.5 | 76.6% |
| 6.25 | 58.7% |
| 3.125 | 37.9% |
| 1.56 | 20.6% |
| 0.78 | 11.5% |
| Calculated IC50 | ~5.8 µM |
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound against AKT1 kinase. By following this protocol, researchers can effectively evaluate the inhibitory potential of this LCN2 inhibitor on a key kinase involved in cancer cell signaling. This information is valuable for understanding the compound's mechanism of action and for guiding further drug development efforts. The ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for such evaluations.
References
Application Note & Protocol: A Framework for Evaluating ZINC00230567 in Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids are three-dimensional (3D) cell culture systems that mimic the architecture and function of native organs, providing a powerful platform for disease modeling and drug discovery. The application of novel small molecules in these systems is a burgeoning area of research. This document provides a detailed framework for evaluating the potential utility of ZINC00230567, a compound with currently uncharacterized effects in organoid cultures. While, to date, no published studies have specifically investigated this compound in organoid systems, this document outlines a series of robust protocols and data presentation strategies to systematically assess its biological activity. The following sections will detail hypothetical applications in cancer organoids, including experimental workflows, data analysis, and visualization of potential mechanisms of action.
Hypothetical Application: Assessing the Anti-Cancer Activity of this compound in Colorectal Cancer (CRC) Organoids
Given that many zinc-containing compounds exhibit biological activity, a plausible hypothesis is that this compound may possess anti-proliferative or pro-apoptotic effects. This application note will focus on testing this hypothesis in patient-derived colorectal cancer organoids.
Data Presentation: Summarized Hypothetical Quantitative Data
The following tables represent the types of quantitative data that would be generated from the described protocols.
Table 1: Dose-Response Effect of this compound on CRC Organoid Viability
| Concentration (µM) | Mean Organoid Viability (%) ± SD (n=3) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |
| 1 | 92 ± 5.1 | |
| 10 | 68 ± 6.2 | |
| 25 | 51 ± 4.8 | |
| 50 | 35 ± 3.9 | |
| 100 | 18 ± 2.7 |
Table 2: Effect of this compound on Apoptosis in CRC Organoids
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) ± SD (n=3) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (25 µM) | 4.2 ± 0.5 |
| Staurosporine (1 µM) | 8.5 ± 0.9 |
Table 3: Gene Expression Changes in CRC Organoids Treated with this compound (25 µM for 24h)
| Gene | Pathway | Fold Change (Log2) ± SD (n=3) |
| LGR5 | Wnt Signaling / Stemness | -2.1 ± 0.3 |
| CCND1 | Cell Cycle | -1.8 ± 0.2 |
| BAX | Apoptosis | 3.5 ± 0.4 |
| BCL2 | Apoptosis | -2.9 ± 0.3 |
Experimental Protocols
Protocol 1: Establishment and Culture of Human Colorectal Cancer Organoids
This protocol is adapted from established methods for generating organoids from patient tissue.
Materials:
-
Fresh colorectal cancer tissue biopsy
-
Basement Membrane Extract (BME), such as Matrigel®
-
Advanced DMEM/F12
-
HEPES, Glutamax, Penicillin-Streptomycin
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Human EGF, Noggin, R-spondin1, Wnt3a
-
Nicotinamide, A83-01, SB202190
-
Collagenase Type IV, Dispase, DNase I
-
Pre-warmed 24-well plates
Procedure:
-
Mince the tissue biopsy into ~1-2 mm pieces on ice.
-
Wash tissue fragments with cold PBS.
-
Digest the tissue in a solution of Collagenase and Dispase for 60 minutes at 37°C.
-
Mechanically dissociate by pipetting and pass through a 70 µm cell strainer to isolate crypts.
-
Centrifuge the crypt suspension and resuspend the pellet in BME.
-
Plate 50 µL domes of the BME-crypt mixture into pre-warmed 24-well plates.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Overlay with complete human intestinal organoid medium.
-
Culture at 37°C, 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanical dissociation.
Protocol 2: Compound Treatment and Viability Assay
Materials:
-
Established CRC organoid cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well opaque-walled plates
Procedure:
-
Harvest organoids and mechanically dissociate them into small fragments.
-
Count fragments and resuspend in BME at a density of ~50 fragments per 10 µL.
-
Plate 10 µL domes into a 96-well plate and allow to polymerize.
-
Add 100 µL of culture medium to each well.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Replace the medium with the compound-containing medium. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. Luminescence is proportional to ATP content, indicating viable cells.
Protocol 3: Apoptosis Assay
Materials:
-
Established CRC organoid cultures
-
This compound
-
Caspase-Glo® 3/7 Assay
-
96-well opaque-walled plates
Procedure:
-
Plate organoids in a 96-well plate as described in Protocol 2.
-
Treat organoids with the IC50 concentration of this compound (e.g., 25 µM) and a vehicle control for 24 hours. A positive control (e.g., Staurosporine) should be included.
-
Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol.
-
Measure luminescence to quantify caspase activity.
Mandatory Visualizations
Caption: Workflow for screening this compound in CRC organoids.
Caption: Hypothetical inhibition of Wnt/β-catenin signaling by this compound.
Troubleshooting & Optimization
Troubleshooting ZINC00230567 insolubility in aqueous buffers
Welcome to the technical support center for ZINC00230567. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this Lipocalin-2 (LCN2) inhibitor, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL).[1] LCN2 is a secreted protein involved in various physiological and pathological processes, including the innate immune response, iron homeostasis, inflammation, and cancer progression.[2][3][4][5] this compound is reported to reduce colony formation and cell viability in cancer cell lines such as SUM149, indicating its potential as an anti-tumor agent.[1] It likely exerts its effects by binding to LCN2 and interfering with its downstream signaling pathways.
Q2: What are the main challenges in working with this compound?
Like many small molecule inhibitors, this compound is predicted to have low aqueous solubility. This can lead to difficulties in preparing stable and accurate concentrations in the aqueous buffers required for most biological assays. The primary challenge is often the precipitation of the compound upon dilution of a high-concentration organic stock solution into an aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is highly recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds due to its ability to dissolve a wide range of polar and nonpolar molecules.[6][7]
Q4: What is the Lipocalin-2 (LCN2) signaling pathway?
Lipocalin-2 is a multifaceted protein that can influence several downstream signaling pathways. It is often upregulated in inflammatory conditions and various cancers.[2][8] LCN2 can bind to cell surface receptors, such as NGALR (SLC22A17) and Megalin (LRP2), to initiate intracellular signaling cascades.[6] Key pathways affected by LCN2 include:
-
JAK2/STAT3 Pathway: LCN2 can activate the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial for cell proliferation, survival, and differentiation.[9]
-
NF-κB Pathway: LCN2 expression is often regulated by and can also modulate the activity of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and immunity.[8][10]
-
PI3K/AKT Pathway: In some contexts, LCN2 signaling has been linked to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell growth and survival.[11]
-
Iron Homeostasis: LCN2 can sequester iron-laden siderophores, thereby modulating intracellular iron levels. This function is important in the innate immune response against bacteria and can also impact cancer cell survival.[4][5][12]
Troubleshooting Guide: this compound Insolubility
This guide addresses the common issue of this compound precipitation in aqueous buffers.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous buffer has insufficient solubilizing capacity for this compound at the desired concentration. This is a common phenomenon known as "precipitation upon dilution." | 1. Decrease the Final Concentration: Test a lower final concentration of this compound in your assay. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in the working solution as low as possible (ideally ≤ 0.5% for cell-based assays) but consistent across all experiments, including vehicle controls.[12] 3. Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your aqueous buffer. Common choices include ethanol (B145695) or propylene (B89431) glycol.[8][13][14] 4. pH Adjustment: The solubility of many small molecules is pH-dependent. Empirically test a range of pH values for your buffer (e.g., pH 6.0-8.0) to see if it improves solubility.[13][15] 5. Incorporate a Surfactant: Non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 can form micelles to help solubilize hydrophobic compounds.[13][16] A typical starting concentration is 0.01-0.1%. |
| Working solution appears cloudy or has visible particles after preparation | Incomplete dissolution or time-dependent precipitation of this compound. | 1. Sonication: After adding the stock solution to the buffer, sonicate the working solution for 5-10 minutes in a water bath to aid dissolution.[16] 2. Gentle Warming: Briefly warm the solution to 37°C to improve solubility, but be cautious of compound stability at higher temperatures.[17] 3. Fresh Preparation: Prepare the working solution immediately before use to minimize the time for precipitation to occur. |
| Inconsistent or non-reproducible experimental results | The effective concentration of soluble this compound is variable due to precipitation. | 1. Confirm Solubilization: Before each experiment, visually inspect the working solution for any signs of precipitation. 2. Filter Sterilization: If sterile conditions are required, use a low protein-binding syringe filter (e.g., PVDF) after the compound is fully dissolved. Be aware that some compound may be lost to the filter. 3. Quantitative Analysis (Optional): For critical experiments, the concentration of the soluble compound in the final working solution can be quantified using methods like HPLC-UV after centrifuging to remove any precipitate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[17]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Screening for Optimal Buffer Conditions
Objective: To empirically determine the best aqueous buffer conditions for solubilizing this compound at the desired working concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of aqueous buffers (e.g., PBS, Tris-HCl, HEPES) at different pH values (e.g., 6.5, 7.4, 8.0)
-
Co-solvents (e.g., Ethanol, Propylene Glycol)
-
Surfactants (e.g., Tween® 20, Pluronic® F-68)
-
96-well clear bottom plate or microcentrifuge tubes
-
Plate reader or visual inspection method
Methodology:
-
Prepare a series of aqueous buffers with different additives as outlined in the table below.
-
In a 96-well plate or microcentrifuge tubes, add the appropriate buffer.
-
Add the this compound stock solution to each buffer to reach the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., ≤ 0.5%).
-
Mix well by pipetting or gentle vortexing.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Visually inspect each well/tube for any signs of precipitation against a dark background.
-
(Optional) Quantify the amount of light scattering using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) as an indirect measure of precipitation.
Table for Buffer Screening:
| Buffer (pH 7.4) | Co-solvent | Surfactant | Final this compound Conc. | Final DMSO Conc. |
| PBS | None | None | 10 µM | 0.5% |
| PBS | 1% Ethanol | None | 10 µM | 0.5% |
| PBS | 1% Propylene Glycol | None | 10 µM | 0.5% |
| PBS | None | 0.01% Tween® 20 | 10 µM | 0.5% |
| PBS | None | 0.01% Pluronic® F-68 | 10 µM | 0.5% |
| HEPES (pH 7.0) | None | None | 10 µM | 0.5% |
| HEPES (pH 8.0) | None | None | 10 µM | 0.5% |
Visualizations
Caption: Experimental workflow for optimizing the solubility of this compound.
Caption: Simplified LCN2 signaling pathways targeted by this compound.
References
- 1. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipocalin-2 - Wikipedia [en.wikipedia.org]
- 5. Lipocalin 2: A Multifaceted Modulator of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipocalin 2 receptors: facts, fictions, and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Lipocalin 2: a potential therapeutic target for breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncogenic and tumor-suppressive roles of Lipocalin 2 (LCN2) in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 15. mdpi.com [mdpi.com]
- 16. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
TDZD-8 Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects
Welcome to the technical support center for TDZD-8, a potent non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TDZD-8?
TDZD-8 is a thiadiazolidinone (B1220539) derivative that selectively inhibits GSK-3β.[1][2] It functions as a non-ATP competitive inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase.[2] Instead, it is thought to bind to an allosteric site, inducing a conformational change that inactivates the enzyme.[3][4] This specificity makes it a valuable tool for studying GSK-3β signaling.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of TDZD-8 is cell-type dependent and should be determined empirically for each experimental system.[5] However, a general starting point for in vitro studies is in the range of 10-20 µM.[5][6] The IC50 for GSK-3β inhibition is approximately 2 µM.[5][7][8] It is highly recommended to perform a dose-response curve (e.g., from 1 to 50 µM) to determine the optimal concentration for your specific cell line and assay.[5]
Q3: What are the known off-target effects of TDZD-8?
While TDZD-8 is selective for GSK-3β, some off-target effects have been reported, particularly at higher concentrations. These include:
-
Activation of the ERK signaling pathway: TDZD-8 has been shown to rapidly activate the Extracellular signal-regulated kinase (ERK) pathway, which can lead to downstream effects independent of GSK-3β inhibition.[6][9]
-
Inhibition of Protein Kinase C (PKC) isoforms: Some studies have indicated that TDZD-8 can inhibit PKC isoforms, specifically PKCβI and PKCδ, with IC50 values of 1.4 µM and 1.1 µM, respectively.[10]
-
Modulation of NF-κB activity: Inhibition of GSK-3β by TDZD-8 has been associated with the inactivation of NF-κB activity in some cellular contexts.[6]
-
GSK-3β-independent effects on cell death: In certain cancer cell lines, TDZD-8 has been observed to induce cell death through mechanisms that may be independent of GSK-3β inhibition.[6]
Q4: How can I confirm that the observed effects in my experiment are due to GSK-3β inhibition?
To validate that the biological effects of TDZD-8 are mediated through its intended target, GSK-3β, several control experiments are recommended:
-
Use a structurally different GSK-3β inhibitor: Comparing the effects of TDZD-8 with another GSK-3β inhibitor that has a different chemical structure (e.g., CHIR-99021, an ATP-competitive inhibitor) can help confirm that the observed phenotype is due to GSK-3β inhibition and not a compound-specific off-target effect.[11]
-
GSK-3β Knockdown or Knockout Models: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GSK-3β expression.[8][12] If TDZD-8 treatment phenocopies the effect of GSK-3β knockdown/knockout, it strongly suggests the effect is on-target.[8]
-
Rescue Experiments: In a GSK-3β knockout or knockdown background, the effects of TDZD-8 should be significantly diminished or absent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected cell death. | The concentration of TDZD-8 is too high, leading to off-target cytotoxic effects. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) and titrating up to find the optimal concentration that inhibits GSK-3β without causing excessive cell death.[5] Assess cell viability using methods like MTT or CellTiter-Glo assays.[13] |
| Inconsistent or no effect on the target pathway. | 1. Suboptimal concentration of TDZD-8. 2. The chosen cell line may be resistant or have low GSK-3β expression. 3. Degradation of the TDZD-8 compound. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.[5] 2. Verify GSK-3β expression in your cell line via Western blot. 3. Ensure proper storage of TDZD-8 (-20°C) and prepare fresh stock solutions in DMSO.[1] |
| Observed effects are not consistent with known GSK-3β functions. | The observed phenotype may be due to a GSK-3β-independent off-target effect of TDZD-8. | 1. Lower the concentration of TDZD-8 to a range closer to its IC50 for GSK-3β (~2 µM). 2. Perform control experiments as described in FAQ Q4 to validate on-target effects.[8][11][12] 3. Investigate potential off-target pathways, such as ERK or PKC signaling, using specific inhibitors or readouts.[6][10] |
| Difficulty dissolving TDZD-8. | TDZD-8 has limited solubility in aqueous solutions. | TDZD-8 is soluble in DMSO and ethanol (B145695) (up to 100 mM).[1] Prepare a concentrated stock solution in one of these solvents and then dilute it in your cell culture medium to the final working concentration. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Recommended Concentrations of TDZD-8
| Parameter | Concentration/Value | Cell Lines/Target | Reference |
| GSK-3β Inhibition (IC50) | ~2 µM | Enzyme Assay | [5][7][8] |
| Recommended Starting Concentration | 10-20 µM | Various Cell Lines | [5][6] |
| IC50 (Cell Viability) | 20 µM | A2780 (Ovarian Cancer) | [5] |
| Effective Concentration (Anti-proliferative) | 20 µM | GL261, A172, U373 (Glioblastoma) | [6] |
Table 2: Off-Target Kinase Inhibition Profile of TDZD-8
| Kinase | IC50 | Reference |
| Cdk-1/cyclin B | >100 µM | [1][7][14] |
| Casein Kinase II (CK-II) | >100 µM | [1][7][14] |
| Protein Kinase A (PKA) | >100 µM | [1][7][14] |
| Protein Kinase C (PKC) | >100 µM (general) | [1][7][14] |
| PKCβI | 1.4 µM | [10] |
| PKCδ | 1.1 µM | [10] |
Experimental Protocols
Protocol 1: Determining Optimal TDZD-8 Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a range of TDZD-8 concentrations on a specific cell line.
Materials:
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
TDZD-8 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
TDZD-8 Treatment: Prepare serial dilutions of TDZD-8 in complete medium from the concentrated stock. A suggested range is 1, 5, 10, 20, and 50 µM.[5] Include a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the wells and add 100 µL of the TDZD-8 dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing On-Target GSK-3β Inhibition by Western Blot
Objective: To measure the phosphorylation status of a known GSK-3β substrate (e.g., Tau or β-catenin) or the inhibitory phosphorylation of GSK-3β itself (at Serine 9) following TDZD-8 treatment.[3][6]
Materials:
-
Cell line of interest
-
TDZD-8
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-phospho-Tau, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of TDZD-8 for the appropriate duration.
-
Cell Lysis: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[5] Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in protein phosphorylation.
Visualizations
Caption: On-target signaling pathway of TDZD-8 leading to the inhibition of GSK-3β.
Caption: A logical workflow for troubleshooting unexpected results with TDZD-8.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural modeling of GSK3β implicates the inactive (DFG-out) conformation as the target bound by TDZD analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TDZD-8 | GSK-3 | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 | PLOS One [journals.plos.org]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
ZINC00230567 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of ZINC00230567 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?
Q2: I observed precipitation after adding this compound to my cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation of zinc compounds in cell culture media is a common issue. This can be due to the formation of insoluble zinc phosphate (B84403), especially in phosphate-rich media like RPMI-1640.[1] The pH of the medium and the presence of other components can also influence solubility. To address this, consider the following:
-
Prepare stock solutions in a suitable solvent: Dissolve this compound in a solvent compatible with your cell culture system (e.g., DMSO) at a high concentration before diluting it into the medium.
-
Test different media: If possible, test the solubility in different base media.
-
pH adjustment: Ensure the pH of your final medium is within the optimal range for both your cells and the compound's solubility.
-
Serum concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules.
Q3: How can I determine the actual concentration of active this compound in my experiment over time?
A3: To determine the concentration of active this compound, you will need to perform a stability study. This typically involves incubating the compound in your cell culture medium at 37°C and taking samples at various time points. The concentration of the compound in the samples can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any components in cell culture media that are known to interact with zinc-containing compounds?
A4: Yes, several components can interact with zinc ions. Phosphates are known to cause precipitation.[1] Amino acids and vitamins in the media can also degrade over time, potentially affecting the stability of the compound.[4][5] Furthermore, chelating agents like EDTA, which may be carried over from cell passaging, can bind to zinc and reduce its bioavailability.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low or no biological activity | 1. Degradation of this compound: The compound may be unstable in the cell culture medium. 2. Precipitation: The compound may have precipitated out of solution, lowering the effective concentration. 3. Interaction with media components: Chelating agents or other components may be inactivating the compound. | 1. Perform a stability study (see Experimental Protocols). Prepare fresh solutions for each experiment. 2. Visually inspect for precipitation. Centrifuge the medium and analyze the supernatant to determine the soluble concentration. Consider using a different solvent or a lower concentration. 3. Ensure thorough washing of cells to remove any residual EDTA from dissociation reagents. |
| High variability between replicate experiments | 1. Inconsistent compound preparation: Variations in dissolving the compound or diluting the stock solution. 2. Media variability: Lot-to-lot variation in serum or other media components.[4] 3. Incubation conditions: Fluctuations in temperature or CO2 levels. | 1. Prepare a large batch of stock solution and aliquot for single use. Use precise pipetting techniques. 2. Use the same lot of media and serum for a set of related experiments. 3. Ensure your incubator is properly calibrated and maintained. |
| Visible precipitate in the cell culture plate | 1. Poor solubility: The concentration used exceeds the solubility limit of this compound in the medium. 2. Formation of insoluble salts: Interaction with phosphates or other components in the medium.[1] | 1. Perform a solubility test to determine the maximum soluble concentration. Use a concentration below this limit. 2. Consider preparing the stock solution in a different solvent or using a medium with a lower phosphate concentration if compatible with your cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
-
Appropriate solvents for extraction and analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the medium containing the compound into sterile conical tubes.
-
Place the tubes in an incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately process the sample for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Degradation testing of Mg alloys in Dulbecco's modified eagle medium: Influence of medium sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zinc in Cell Culture [sigmaaldrich.com]
Technical Support Center: Preparation of Fresh ZINC00230567 Solutions
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before preparing a solution of ZINC00230567?
A1: Before handling the compound, it is crucial to gather all available information.[1] This includes the molecular weight, purity, and any provided safety and storage information from the supplier's Certificate of Analysis (CoA) or datasheet.[1] It is also recommended to allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For many novel organic compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent due to its high solubilizing capacity.[2][3][4] If DMSO is incompatible with your experimental system, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[5][6] For compounds with ionizable groups, adjusting the pH of aqueous solutions may also aid dissolution.[7][8]
Q3: How can I determine the solubility of this compound in different solvents?
A3: A small-scale preliminary solubility test is highly recommended.[9] This involves weighing a small amount (e.g., 1-2 mg) of the compound into separate tubes and adding a precise volume of different test solvents (e.g., water, PBS, DMSO, ethanol) to assess which solvent is most effective.[9]
Q4: What is a typical stock solution concentration for a new compound like this compound?
A4: Stock solutions are typically prepared at a high concentration, such as 10 mM, to minimize the volume of solvent added to the final experimental setup.[1][10] However, the maximum achievable concentration will be dictated by the compound's solubility.
Q5: How should I store my this compound stock solution?
A5: To ensure stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[1][9][11] These aliquots should be stored in tightly sealed vials at -20°C or -80°C, protected from light.[1][9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | Low solubility of the compound in that specific solvent. | - Try a different solvent, such as 100% DMSO.[6] - Gently warm the solution (e.g., to 37°C) or use a sonicating water bath to aid dissolution.[9] - If using an aqueous buffer, check if adjusting the pH improves solubility.[7][8] |
| Compound precipitates when diluted into aqueous buffer for the experiment. | The compound has low aqueous solubility, and the addition of the DMSO stock to the aqueous buffer causes it to crash out of solution. This is a common issue with hydrophobic compounds.[4][6] | - Decrease the final concentration of the compound in the assay. - Perform serial dilutions of the DMSO stock in an intermediate solvent like pure water before the final dilution into a buffer containing salts, as salts can decrease solubility.[6] - If compatible with your assay, consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer.[6][12] |
| Inconsistent experimental results between different solution preparations. | - Inaccurate weighing of the compound. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.[9] - The solution was not homogeneously mixed before use. | - Use a calibrated analytical balance for accurate weighing. - Always use freshly thawed aliquots for each experiment.[11] - Vortex the stock solution briefly before making dilutions.[1][13] |
| The solvent (e.g., DMSO) is affecting the biological assay. | Solvents can be toxic to cells or interfere with assay components at certain concentrations.[13] | - Run a solvent control experiment to determine the maximum tolerable solvent concentration in your assay. - Aim to keep the final solvent concentration as low as possible, typically below 1% and often below 0.1%. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Weigh approximately 1 mg of this compound into four separate, clearly labeled microcentrifuge tubes.
-
To the first tube, add 100 µL of deionized water.
-
To the second tube, add 100 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
To the third tube, add 100 µL of 100% Ethanol.
-
To the fourth tube, add 100 µL of 100% DMSO.
-
Vortex each tube vigorously for 2 minutes.[1]
-
Visually inspect each tube for undissolved particles against a dark background.
-
If particles remain, sonicate the tubes for 10-15 minutes and re-inspect.[9]
-
Record the solubility in each solvent (e.g., soluble, partially soluble, insoluble).
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol : Mass (mg) = 0.010 mol/L * 0.001 L * 400 g/mol * 1000 mg/g = 4 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or glass vial.[1]
-
Dissolution: Add the calculated volume of high-purity DMSO to the tube containing the compound.[1]
-
Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[1] A brief sonication can be used if necessary.[9]
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][9][11]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[9][13]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[9][11]
Visualized Workflow
Caption: A step-by-step workflow for the preparation of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. captivatebio.com [captivatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Bioavailability of TDZD-8 in Vivo
Welcome to the technical support center for TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor in vivo bioavailability of this potent GSK-3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor bioavailability of TDZD-8?
A1: The primary reason for the poor bioavailability of TDZD-8 is its low aqueous solubility. As a lipophilic molecule, it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream after oral administration.
Q2: What is the most common route of administration for TDZD-8 in preclinical studies?
A2: The most frequently reported route of administration for TDZD-8 in animal studies is intraperitoneal (i.p.) injection.[1] This route bypasses the gastrointestinal tract, ensuring more direct absorption into the systemic circulation, although it does not entirely overcome the challenges of the compound's low solubility in aqueous injection vehicles.
Q3: Are there any known strategies to improve the oral bioavailability of TDZD-8?
A3: While specific data on oral formulations for TDZD-8 is limited, general strategies for improving the oral bioavailability of poorly soluble drugs can be applied. These include nanoparticle-based delivery systems, the formation of cyclodextrin (B1172386) inclusion complexes, and the use of self-emulsifying drug delivery systems (SEDDS).[2][3][4] These approaches aim to enhance the dissolution rate and solubility of the compound in the gastrointestinal fluids.
Q4: What are the target signaling pathways of TDZD-8?
A4: TDZD-8 is a non-ATP competitive inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK-3β).[5] GSK-3β is a key enzyme in several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[6][7] By inhibiting GSK-3β, TDZD-8 can modulate downstream processes involved in inflammation, apoptosis, and cell proliferation.[8]
Troubleshooting Guides
Issue 1: Precipitation of TDZD-8 in the injection vehicle.
-
Root Cause: TDZD-8 is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous vehicle (like saline), the TDZD-8 can precipitate out.
-
Troubleshooting Steps:
-
Optimize the Vehicle Composition: A common and effective vehicle for TDZD-8 involves a multi-component system to maintain solubility. A frequently used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Sequential Mixing: When preparing the vehicle, add the components sequentially, ensuring each is fully dissolved before adding the next. A recommended order is to first dissolve TDZD-8 in DMSO, then add PEG300, followed by Tween 80, and finally, bring to the final volume with saline.
-
Sonication: Use of a sonicator can help to break up any small precipitates and aid in achieving a homogenous suspension.
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration. The solution should be clear or a homogenous suspension.
-
Issue 2: Inconsistent or lack of therapeutic effect in vivo.
-
Root Cause: This can be due to poor bioavailability, insufficient dosage, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Dose-Response Study: The effective dose of TDZD-8 can vary depending on the animal model and the disease condition.[1] It is advisable to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
-
Dosing Frequency: The in vivo half-life of TDZD-8 is not well-documented. If the observed therapeutic effect is transient, it may be necessary to administer the compound more frequently to maintain an effective concentration in the body.
-
Confirm Target Engagement: To ensure that the lack of effect is not due to a failure of TDZD-8 to inhibit its target, you can perform a pharmacodynamic study. This involves measuring the phosphorylation of GSK-3β at Serine-9 in tissue lysates from treated animals. A successful inhibition of GSK-3β by TDZD-8 will result in an increase in its phosphorylation at this site.[9]
-
Issue 3: Vehicle-induced toxicity in animals.
-
Root Cause: High concentrations of organic solvents, particularly DMSO, can cause toxicity in animals.[10][11]
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in the injection vehicle as low as possible, ideally below 10% and even lower for sensitive applications.[12]
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of TDZD-8.
-
Alternative Solvents: If DMSO toxicity is a concern, consider alternative, less toxic vehicles. For lipophilic compounds, olive oil has been used for intraperitoneal injections, though its potential effects on immune responses should be considered.[13]
-
Data Presentation
Table 1: Reported In Vivo Dosages of TDZD-8
| Animal Model | Disease/Condition | Dosage | Route of Administration | Reference |
| Mice | Neonatal Hypoxic-Ischemic Brain Injury | 5 mg/kg | i.p. | [8] |
| Mice | Glioblastoma | 5 mg/kg/day | i.p. | [5] |
| Rats | Transient Cerebral Ischemia/Reperfusion | 1 mg/kg | i.p. | [14] |
Table 2: Potential Formulation Strategies to Enhance TDZD-8 Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| Nanoparticle Formulations | Increases the surface area-to-volume ratio of the drug, leading to enhanced dissolution rates.[3] | Improved oral bioavailability, potential for targeted delivery, and sustained release.[3] | Requires specialized formulation techniques and characterization (e.g., particle size, zeta potential). |
| Cyclodextrin Complexes | Encapsulates the hydrophobic TDZD-8 molecule within the cyclodextrin cavity, forming a water-soluble complex.[2] | Enhanced aqueous solubility and dissolution rate, potential to reduce drug-related toxicity.[4] | The binding constant between TDZD-8 and the cyclodextrin is crucial for effective drug release.[15] |
| Co-solvent Systems | Utilizes a mixture of water-miscible organic solvents to increase the solubility of TDZD-8. | Simple to prepare and widely used for preclinical in vivo studies. | Potential for solvent toxicity, and the drug may precipitate upon injection into the aqueous in vivo environment. |
Experimental Protocols
Protocol 1: Preparation of TDZD-8 for Intraperitoneal Injection
Objective: To prepare a 1 mg/mL solution of TDZD-8 in a vehicle suitable for intraperitoneal injection in rodents.
Materials:
-
TDZD-8 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
Procedure:
-
Weigh the required amount of TDZD-8 powder.
-
Dissolve the TDZD-8 in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing can be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 45% Saline.
-
Slowly add the TDZD-8 stock solution to the vehicle with continuous vortexing to achieve the final desired concentration of 1 mg/mL. The final DMSO concentration should be 10%.
-
Visually inspect the final solution for any precipitation. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Use the prepared solution for injection immediately.
Protocol 2: Western Blot Analysis of p-GSK-3β (Ser9) in Tissue Lysates
Objective: To assess the in vivo target engagement of TDZD-8 by measuring the phosphorylation of GSK-3β.
Materials:
-
Tissue samples from TDZD-8 and vehicle-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK-3β (Ser9) and anti-total GSK-3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize the harvested tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK-3β (Ser9) and total GSK-3β overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. The ratio of p-GSK-3β to total GSK-3β is then calculated.
Mandatory Visualization
Caption: TDZD-8 inhibits active GSK-3β, preventing β-catenin degradation and promoting gene transcription.
Caption: Experimental workflow for in vivo evaluation of TDZD-8 formulations.
Caption: Logical workflow for troubleshooting lack of in vivo efficacy of TDZD-8.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Bioavailability and Stability of Anti-Diabetic Drugs in Conventional vs. Nanoparticle-Based Formulations – A Review [publishing.emanresearch.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3 in cell signaling | Abcam [abcam.com]
- 7. ahajournals.org [ahajournals.org]
- 8. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gnpublication.org [gnpublication.org]
- 11. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in ZINC00230567 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving ZINC00230567. Given that the effects of this compound are likely linked to its nature as a zinc-containing compound or zinc ionophore, this guide focuses on the known complexities of zinc signaling in cellular systems.
Frequently Asked Questions (FAQs)
Q1: We observe a biphasic or bell-shaped dose-response curve with this compound. At low concentrations, we see the expected effect, but at higher concentrations, the effect is diminished or even reversed. Why is this happening?
A1: This is a common phenomenon in experiments involving zinc. Zinc is an essential trace element, and its cellular concentration is tightly regulated. Both zinc deficiency and excess can be detrimental to cellular processes.[1]
-
Low Concentrations: At lower doses, this compound may be restoring optimal zinc levels or activating specific zinc-dependent signaling pathways, leading to the desired biological effect.
-
High Concentrations: At higher concentrations, this compound may lead to zinc toxicity. Excessive intracellular zinc can lead to off-target effects, cellular stress, and the activation of pathways that counteract the primary effect. For example, high levels of zinc have been shown to activate stress-related kinases like JNK and p38.[1]
Troubleshooting:
-
Perform a wider dose-response study with more data points at both the lower and higher concentration ranges.
-
Include a positive control for zinc toxicity in your assay.
-
Measure intracellular zinc concentrations to correlate with the observed effects.
Q2: this compound is activating multiple signaling pathways, including MAPK/ERK and Akt. Is this expected, and how do we determine the primary pathway of action?
A2: Yes, this is expected. Zinc ions (Zn2+) can act as signaling molecules and modulate multiple cellular pathways.[1][2] Zn2+ influx has been shown to activate both the ERK and Akt signaling pathways.[1] It has also been implicated in modulating the activity of protein kinase C and the G protein-coupled receptor 39 (GPR39).[1]
Troubleshooting:
-
Use specific inhibitors: To dissect the contribution of each pathway, use well-characterized inhibitors for key kinases in the MAPK/ERK (e.g., MEK inhibitors) and Akt (e.g., PI3K inhibitors) pathways.
-
Time-course experiment: Analyze the activation of different pathways at various time points after this compound treatment. This can help establish a temporal relationship between pathway activations.
-
Upstream/Downstream analysis: Investigate the activation state of proteins upstream and downstream of key signaling nodes. For instance, studies have shown that Zn2+ can activate Ras, which is upstream of the MAPK pathway.[1]
Q3: We are seeing significant cell death in our experiments with this compound, even at concentrations where we expect a proliferative signal. What could be the cause?
A3: Both an excess and a deficiency of zinc have been linked to cell death, particularly in neuronal cells, through ERK-dependent mechanisms.[1] The specific outcome can be highly cell-type dependent. While zinc can promote proliferation in some cell types, in others it may trigger apoptosis.
Troubleshooting:
-
Cell viability assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations.
-
Apoptosis markers: Measure markers of apoptosis, such as cleaved caspase-3 or PARP, to confirm if the observed cell death is programmed.
-
Literature review: Investigate the known roles of zinc in your specific cell model.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on MAPK/ERK Pathway Activation
-
Cell Culture: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and express the results as a ratio of phospho-ERK1/2 to total ERK1/2.
Quantitative Data Summary
| Parameter | Typical Concentration Range | Potential Effect | Reference |
| Zn2+ for MAPK/ERK Activation | 10 - 300 µM (as ZnCl2) | Increased phosphorylation of ERK1/2 | [1] |
| Zn2+ for Akt Activation | 50 - 100 µM (as zinc pyrithione) | Increased phosphorylation of Akt | [1] |
| Zn2+ for GPR39 Activation | 10 - 100 µM | G-protein coupled receptor signaling | [1] |
Visualizations
Caption: this compound-induced zinc influx activates MAPK/ERK and PI3K/Akt pathways.
References
Technical Support Center: Mitigating Cytotoxicity of Investigational Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro cytotoxicity of investigational compounds, such as ZINC00230567, particularly at high concentrations. The following sections offer guidance on identifying, characterizing, and mitigating cytotoxic effects to advance your research and drug development projects.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound at concentrations we did not anticipate. What are the initial troubleshooting steps?
A1: When encountering unexpected high cytotoxicity, the first step is to ensure the observed effect is genuine and not an experimental artifact.[1] Consider the following verification steps:
-
Confirm Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to rule out a simple calculation error.
-
Assess Compound Stability: The compound might be degrading in the culture medium over the course of the experiment, with the degradation products being more toxic. Assess the stability of this compound under your experimental conditions.
-
Evaluate Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the threshold tolerated by your cell line, which is typically less than 0.5%.[1]
-
Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorescent methods).[1][2] Run cell-free controls with your compound to check for any direct interaction with assay reagents.[2]
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxicity is indicated by a decrease in both the percentage of viable cells and the total cell number over time.
-
Cytostaticity is characterized by a stable total cell number while the percentage of viable cells remains high.
Q3: What are the common underlying mechanisms of drug-induced cytotoxicity that we should investigate for this compound?
A3: Drug-induced cytotoxicity can be mediated by several mechanisms. Investigating these can provide insights into how to mitigate the observed toxicity. Common mechanisms include:
-
Oxidative Stress: Many chemical compounds can lead to an excessive production of reactive oxygen species (ROS), causing cellular damage.[3][4][5][6]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and trigger apoptosis (programmed cell death).
-
Apoptosis Induction: The compound may be activating intrinsic or extrinsic apoptotic pathways, often characterized by the activation of caspases.[7][8]
-
Membrane Damage: The compound may compromise the integrity of the cell membrane, leading to the release of intracellular components.
Troubleshooting Guide for In Vitro Cytotoxicity Assays
This guide addresses common issues encountered during cytotoxicity testing of novel compounds like this compound.
| Issue Observed | Potential Cause | Recommended Solution |
| High background absorbance in MTT/XTT assay | Phenol (B47542) red in culture medium can interfere with colorimetric readings.[2] | Use phenol red-free medium for the duration of the assay.[2] |
| Microbial contamination of the culture. | Visually inspect plates for any signs of contamination before adding reagents. | |
| Direct reduction of the tetrazolium salt by the compound.[2] | Perform a cell-free control to see if the compound alone causes a color change.[2] | |
| Inconsistent results between experiments | Variability in cell seeding density or passage number. | Standardize cell seeding protocols and use cells within a consistent passage number range. |
| Compound precipitation in the culture medium due to poor solubility.[1] | Visually inspect the wells for any precipitate. Test the solubility of the compound in the medium beforehand. Consider formulation strategies to improve solubility.[1][9][10] | |
| High background signal in LDH assay | LDH present in the serum supplement (e.g., FBS).[11] | Reduce the serum concentration in the culture medium during the assay (e.g., to 1-5%).[11] |
| Lysis of cells during handling. | Handle cells gently, especially during media changes and reagent additions. |
Strategies to Mitigate Cytotoxicity of this compound
If the cytotoxicity of this compound is confirmed to be an intrinsic property of the molecule, the following strategies can be explored to mitigate these effects, particularly for in vivo applications.
Formulation Strategies
The formulation of a compound can significantly impact its solubility, stability, and toxicity profile.
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can shield healthy cells from high concentrations of the free drug, potentially reducing systemic toxicity while still allowing for delivery to the target site.[12][13][14][15][16]
-
Nanoparticle-based Delivery: Similar to liposomes, formulating the compound into nanoparticles can alter its pharmacokinetic profile and reduce off-target effects.
-
Use of Solubilizing Excipients: For compounds with poor aqueous solubility, using co-solvents, surfactants, or cyclodextrins in the formulation can improve solubility and prevent precipitation-induced toxicity.[9][17][18]
Co-treatment with Cytoprotective Agents
Co-administering a cytoprotective agent can counteract the specific toxic mechanisms of this compound.
-
Antioxidants: If oxidative stress is identified as a primary mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer a protective effect.[19][20][21] NAC is a well-established antioxidant used to mitigate drug-induced liver toxicity.[21][22][23]
-
Caspase Inhibitors: If apoptosis is the main driver of cytotoxicity, co-treatment with pan-caspase inhibitors can be used in vitro to confirm the mechanism, although this is less translatable to in vivo applications due to the essential role of apoptosis.
Optimization of Experimental Parameters (In Vitro)
For in vitro studies, optimizing the experimental conditions can help in managing cytotoxicity to better understand the compound's primary effects.
-
Reduce Incubation Time: A shorter exposure to the compound may be sufficient to observe the desired biological effect while minimizing cytotoxicity.
-
Adjust Serum Concentration: The concentration of serum in the culture medium can influence the bioavailability and cytotoxicity of a compound.[24] Experimenting with different serum concentrations may be beneficial.[24][25][26]
Experimental Protocols
To investigate the mechanism of cytotoxicity and evaluate mitigation strategies, the following experimental protocols are recommended.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and co-treatments if applicable) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][27]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Data Acquisition: Incubate at room temperature, protected from light, and then measure the absorbance at the specified wavelength (e.g., 490 nm).
Protocol 3: Reactive Oxygen Species (ROS) Assay
This assay detects the levels of intracellular ROS using a fluorescent probe.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously. Include a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Add a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][28]
-
Cell Lysis: After treatment, lyse the cells to release their intracellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation and Data Acquisition: Incubate to allow for substrate cleavage by active caspase-3. Measure the resulting fluorescence, which is proportional to caspase-3 activity.
Data Presentation
Summarize quantitative data from dose-response experiments in a structured table to facilitate comparison.
Table 1: Hypothetical Cytotoxicity of this compound with and without Mitigation Strategies
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Membrane Damage (%) (LDH Assay) | ROS Fold Increase | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 10 | 85 ± 6.1 | 15 ± 2.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 50 | 45 ± 4.8 | 55 ± 5.3 | 5.8 ± 0.7 | 4.2 ± 0.5 | |
| 100 | 15 ± 3.2 | 88 ± 6.9 | 9.2 ± 1.1 | 7.5 ± 0.9 | |
| This compound + NAC (1 mM) | 10 | 95 ± 5.5 | 10 ± 1.8 | 1.2 ± 0.2 | 1.3 ± 0.2 |
| 50 | 70 ± 6.3 | 30 ± 4.1 | 2.1 ± 0.3 | 2.5 ± 0.4 | |
| 100 | 40 ± 5.1 | 60 ± 5.8 | 4.5 ± 0.6 | 5.1 ± 0.7 | |
| Liposomal this compound | 10 | 98 ± 4.9 | 8 ± 1.5 | 1.1 ± 0.1 | 1.1 ± 0.2 |
| 50 | 80 ± 7.1 | 20 ± 3.2 | 1.8 ± 0.2 | 1.9 ± 0.3 | |
| 100 | 65 ± 6.5 | 40 ± 4.7 | 3.2 ± 0.4 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to mitigating cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. [PDF] Drug-Induced Oxidative Stress and Toxicity | Semantic Scholar [semanticscholar.org]
- 7. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Liposome co-encapsulation of anti-cancer agents for pharmacological optimization of nanomedicine-based combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal toxicity reduction: Significance and symbolism [wisdomlib.org]
- 16. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. upm-inc.com [upm-inc.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System [frontiersin.org]
- 26. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZINC00230567 Vehicle Formulation for Intraperitoneal Injection
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the vehicle formulation of ZINC00230567, a representative poorly soluble compound, for intraperitoneal (i.p.) injection in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for selecting a vehicle for this compound for intraperitoneal injection?
A1: The primary consideration is the physicochemical properties of this compound, particularly its poor aqueous solubility. The choice of vehicle will depend on the required dose, the desired pharmacokinetic profile, and the tolerability of the vehicle in the animal model.[1] It is crucial to balance achieving the necessary concentration with minimizing potential vehicle-induced toxicity and irritation.[1][2]
Q2: What are some commonly used vehicle formulations for poorly soluble compounds like this compound for i.p. injection?
A2: For poorly soluble compounds, several vehicle strategies can be employed:
-
Co-solvent systems: A mixture of a primary solvent (like DMSO or ethanol) with a more biocompatible diluent (like saline, PEG 400, or propylene (B89431) glycol).[3]
-
Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be suitable for i.p. administration.[1][3]
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension in an aqueous vehicle containing suspending agents like carboxymethyl cellulose (B213188) (CMC).[4]
-
Complexing agents: Cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.[3]
-
Nano- or microcrystal formulations: These can be used to improve the dissolution rate and potentially alter the pharmacokinetic profile.[5]
Q3: What are the potential toxicities associated with common vehicles used for i.p. injections?
A3: Many organic solvents can cause toxicity, irritation, or inflammation at the injection site. For instance, high concentrations of DMSO, ethanol, and polyethylene (B3416737) glycol can have toxic effects.[2] It is essential to use the lowest effective concentration of any organic solvent and to conduct preliminary tolerability studies with the vehicle alone. Oil-based vehicles are generally well-tolerated but are not suitable for intravenous administration.[1]
Troubleshooting Guide
Problem 1: The compound precipitates out of solution upon dilution with an aqueous vehicle.
-
Possible Cause: The concentration of the organic co-solvent is too low in the final formulation to maintain the solubility of the compound.
-
Solution:
-
Increase the proportion of the organic co-solvent in the final formulation, keeping in mind the potential for increased toxicity.
-
Consider using a different co-solvent system.
-
If solubility remains an issue, transitioning to a suspension formulation may be necessary.
-
Problem 2: Inconsistent results or lower than expected in vivo efficacy after i.p. injection.
-
Possible Cause: For suspension formulations, the particle size of the compound may be too large or inconsistent, leading to variable absorption.[4] The rate and extent of absorption from the peritoneal cavity can be influenced by the formulation's characteristics.[4]
-
Solution:
-
Characterize the particle size distribution of the suspension to ensure it is within a consistent and appropriate range.
-
Optimize the homogenization or sonication process during suspension preparation to achieve a smaller and more uniform particle size.
-
For soluble formulations, ensure the compound remains in solution throughout the preparation and administration process.
-
Problem 3: The animal model shows signs of irritation or distress after i.p. injection.
-
Possible Cause: The vehicle itself may be causing local toxicity or irritation. The pH or osmolality of the formulation may also be outside the physiological range.
-
Solution:
-
Conduct a pilot study with the vehicle alone to assess its tolerability.
-
Reduce the concentration of any potentially irritating components, such as organic co-solvents.
-
Ensure the final formulation is isotonic and at a neutral pH.
-
Consider alternative, more biocompatible vehicle formulations.
-
Quantitative Data Summary
Below is a table summarizing the hypothetical solubility of this compound in various common vehicles. Note: This data is illustrative for a typical poorly soluble compound and should be experimentally verified.
| Vehicle Component | Solubility (mg/mL) |
| Water | < 0.01 |
| Saline (0.9% NaCl) | < 0.01 |
| DMSO | 50 |
| Ethanol | 15 |
| PEG 400 | 25 |
| Corn Oil | 5 |
| 10% DMSO in Saline | 1.5 |
| 5% Solutol HS-15 in Water | 2.0 |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (e.g., 10% DMSO in Saline)
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the required volume of 100% DMSO to dissolve the compound completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Slowly add sterile saline (0.9% NaCl) to the DMSO concentrate while vortexing to bring the formulation to the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of a Suspension Formulation (e.g., in 0.5% CMC)
-
Prepare a sterile 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC) in saline.
-
Weigh the desired amount of this compound and place it in a sterile mortar.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate with a pestle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuing to mix.
-
Transfer the suspension to a sterile vial. Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Visually inspect for uniformity and re-suspend by vortexing immediately before each administration.
Visualizations
Caption: A workflow for selecting a suitable vehicle for a poorly soluble compound.
Caption: A troubleshooting guide for common issues with i.p. injections.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Kinase Inhibitor Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of kinase inhibitors, using ZINC00230567 as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor selectivity and why is it important?
A1: Kinase inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit a specific target kinase over other kinases.[1][2] Given the high degree of structural conservation in the ATP-binding site across the human kinome, achieving selectivity is a significant challenge.[3] Poor selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing cellular toxicity or other adverse effects.[4] Therefore, developing highly selective inhibitors is crucial for creating safer and more effective therapeutic agents.
Q2: What are the common reasons for the poor selectivity of a kinase inhibitor like this compound?
A2: Poor selectivity often arises from the inhibitor binding to the highly conserved ATP-binding pocket shared by many kinases.[3] The issue can be exacerbated by certain chemical scaffolds that are inherently promiscuous. Additionally, high compound concentrations used in initial screens can lead to the inhibition of multiple kinases.[5] Physicochemical properties of the inhibitor, such as high lipophilicity, can also contribute to non-specific binding.[5]
Q3: What are the primary strategies for improving the selectivity of a kinase inhibitor?
A3: Several strategies can be employed to enhance kinase inhibitor selectivity:
-
Structure-Based Drug Design: Modify the inhibitor to exploit less conserved regions in or near the ATP-binding site of the target kinase.[5] This can involve adding bulky groups or functional groups that can form specific interactions with unique amino acid residues of the target.[5]
-
Allosteric Inhibition: Design inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, leading to higher selectivity.[6]
-
Covalent Inhibition: Target non-conserved cysteine residues within or near the active site to form a covalent bond, which can result in exceptionally selective inhibitors.[7]
-
Exploiting Atropisomerism: Synthesizing and testing stable atropisomers (rotational isomers) of the inhibitor can reveal configurations with improved selectivity for different kinases.[4][7]
Q4: How can I experimentally determine the selectivity profile of this compound?
A4: The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases.[2][8] Several methods are available for this:
-
Biochemical Assays: These assays directly measure the inhibitor's effect on the enzymatic activity of a panel of purified kinases.[9][10] Radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and fluorescence-based assays are common formats.[1][11][12]
-
Binding Assays: These assays measure the direct binding of the inhibitor to a panel of kinases. Differential Scanning Fluorimetry (DSF) is a technique that measures the thermal stabilization of a protein upon ligand binding and can be used for selectivity profiling.[13]
-
Cell-Based Assays: These assays assess the inhibitor's activity in a cellular context, which can provide a more physiologically relevant measure of selectivity.[1]
Troubleshooting Guides
Problem 1: My initial screen shows this compound inhibits multiple kinases. How do I proceed?
This is a common issue, especially in early-stage drug discovery. The following steps can help you understand and address the promiscuity of your compound.
Workflow for Addressing Multi-Kinase Inhibition
Caption: Workflow for triaging and optimizing a promiscuous kinase inhibitor.
Step-by-Step Guide:
-
Confirm On-Target and Off-Target Potency:
-
Perform dose-response experiments to determine the IC50 values of this compound against your primary target kinase and the identified off-targets. This will quantify the extent of the selectivity issue.
-
-
Analyze the Selectivity Profile:
-
Calculate a selectivity score or selectivity entropy to have a quantitative measure of your compound's selectivity.[8] This will help in comparing the selectivity of different analogs later on.
-
-
Structural Analysis:
-
If co-crystal structures of your target kinase with inhibitors are available, analyze the binding mode. Identify opportunities to introduce modifications to this compound that could increase interactions with non-conserved residues in your target or create steric clashes with off-target kinases.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize a focused library of analogs based on your structural analysis. The goal is to identify modifications that improve selectivity without significantly compromising on-target potency.
-
-
Iterative Screening:
-
Screen the new analogs against your primary target and the key off-target kinases to determine their IC50 values and assess any improvements in selectivity.
-
Problem 2: I suspect my assay results are being skewed by compound interference.
Compound interference can lead to false positives or negatives. It's crucial to rule out these artifacts.
Troubleshooting Compound Interference
Caption: Decision tree for troubleshooting compound interference in kinase assays.
Step-by-Step Guide:
-
Identify Potential for Interference based on Assay Format:
-
Run Control Experiments:
-
Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer without the enzyme or detection reagents.
-
Luciferase Inhibition Assay: Perform a counterscreen to check if your compound directly inhibits luciferase.
-
-
Use an Orthogonal Assay:
-
Confirm your findings using a different assay format that has a distinct detection mechanism. For instance, if you initially used a luminescence-based assay, a radiometric or mobility shift assay could be a good orthogonal choice.[12]
-
-
Analyze and Compare Results:
-
If the results from the orthogonal assay are significantly different, it's likely that your initial assay was affected by compound interference.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol describes a standard method for determining the inhibitory activity of a compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of [γ-³³P]ATP at the desired concentration (often at or near the Km for each kinase).
-
Prepare substrate and kinase solutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay using NanoBRET™
This protocol allows for the measurement of compound binding to a target kinase in living cells.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase as a fusion with NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted compound.
-
Equilibrate the plate at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the displacement of the tracer by the compound.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Analogs
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Fold) vs Off-Target 1 | Selectivity (Fold) vs Off-Target 2 |
| This compound | 50 | 150 | 300 | 3 | 6 |
| Analog 1A | 45 | 500 | >10,000 | 11 | >222 |
| Analog 1B | 60 | >10,000 | >10,000 | >167 | >167 |
Table 2: Comparison of Different Kinase Assay Formats
| Assay Format | Principle | Pros | Cons |
| Radiometric | Measures incorporation of radioactive phosphate.[1][12] | Direct measurement of activity, high sensitivity.[12] | Requires handling of radioactive materials, generates radioactive waste.[12] |
| Luminescence (ADP-Glo™) | Measures ADP production via a luciferase-coupled reaction.[11][15] | High throughput, non-radioactive.[11] | Susceptible to interference from luciferase inhibitors.[15][16] |
| Fluorescence (TR-FRET) | Measures phosphorylation of a fluorescently labeled substrate.[17] | Homogeneous assay, high sensitivity.[14] | Can be affected by autofluorescent compounds or quenchers.[14] |
| Mobility Shift | Separates phosphorylated and non-phosphorylated substrates based on charge.[10] | Direct measurement, low enzyme/substrate consumption.[10] | Lower throughput compared to plate-based assays.[10] |
| DSF | Measures thermal stabilization of the kinase upon inhibitor binding.[13] | Does not require an active enzyme or substrate.[13] | Does not directly measure inhibition of catalytic activity.[13] |
Disclaimer: this compound is used here as a placeholder for a hypothetical kinase inhibitor. The data and specific issues discussed are for illustrative purposes to guide researchers in improving the selectivity of their own compounds.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. benchchem.com [benchchem.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Dose-Response Curve Optimization for ZINC00230567
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dose-response curve experiments for novel compounds, using ZINC00230567 as an example. This compound is a commercially available small molecule listed in the ZINC database, a free resource for virtual screening.[1][2][3] As specific biological data for this compound is not publicly available, this guide offers a general framework for its initial characterization.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response).[4] These curves, typically sigmoidal in shape, are fundamental in pharmacology for quantifying a compound's potency and efficacy.[5] They are crucial for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which are essential for comparing the activity of different compounds and selecting appropriate concentrations for further experiments.[4][5]
Q2: What are the key parameters of a dose-response curve?
The four-parameter logistic (4PL) model is commonly used to analyze dose-response data. Its key parameters are:
-
Top Plateau: The maximum possible response.[5]
-
Bottom Plateau: The minimum response, or the response in the absence of the compound.[5]
-
IC50/EC50: The concentration of the compound that produces a response halfway between the top and bottom plateaus.[5]
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.[5]
Q3: How do I select the initial concentration range for this compound?
For a novel compound, a wide concentration range is recommended for the initial experiment. A common practice is to use a logarithmic or semi-logarithmic serial dilution series.[6] A typical starting point could be a high concentration of 100 µM, with 10-point, 3-fold serial dilutions down to the nanomolar range. This broad range increases the likelihood of capturing the full sigmoidal response.
Q4: What are common sources of error and variability in dose-response assays?
Errors in dose-response experiments can arise from multiple sources, including:
-
Pipetting Inaccuracies: Inconsistent liquid handling can lead to high variability between wells.[7] Regular pipette calibration and proper technique are critical.[6]
-
Cell-Based Issues: Factors like uneven cell seeding, contamination, or using cells with a high passage number can lead to inconsistent results.[6]
-
Compound Solubility and Stability: The compound may precipitate at high concentrations or degrade over the course of the experiment.[6]
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and alter the response.
-
Assay Interference: The compound itself might interfere with the assay's detection method, for example, by absorbing light or fluorescing at the measurement wavelength.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your dose-response experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Inadequate Plate Washing: Residual reagents or unbound antibodies can cause a high signal.[8][9] 2. Insufficient Blocking: Non-specific binding of assay components to the plate surface.[8] 3. Reagent Contamination: Contaminated buffers or detection reagents.[9] 4. Autofluorescence: The compound or media components (like phenol (B47542) red) may be fluorescent.[10] | 1. Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer.[8][9] 2. Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20.[8] 3. Prepare fresh reagents and use sterile techniques to prevent microbial contamination.[9] 4. Run a control plate with the compound but without cells to measure its intrinsic signal. If media is the issue, consider using a microscopy-optimized or phenol red-free formulation.[10] |
| Flat or No Dose-Response Curve | 1. Inactive Compound: The compound may not be active against the target in your assay system. 2. Incorrect Concentration Range: The tested concentrations may be too high or too low to elicit a response.[6] 3. Low Target Expression: The target protein or receptor may be expressed at very low levels in your cell line. 4. Assay Conditions Not Optimal: Incubation time, temperature, or buffer composition may be unsuitable. | 1. Verify compound identity and purity. Prepare fresh stock solutions. 2. Test a much broader range of concentrations (e.g., from 1 pM to 200 µM). 3. Confirm target expression using methods like qPCR or Western blotting. Consider using a different cell line or an overexpression system. 4. Perform time-course and other optimization experiments to find the ideal assay parameters. |
| Poor Reproducibility (High Well-to-Well Variability) | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound, reagents, or cells.[6] 3. Edge Effects: Increased evaporation in the outer wells of the plate. 4. Compound Precipitation: The compound may not be fully soluble at higher concentrations. | 1. Ensure the cell suspension is homogenous before and during plating. Gently rock the plate after seeding to ensure even distribution. 2. Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting.[6] 3. Avoid using the outer wells of the microplate or fill them with sterile media or PBS to create a humidity barrier. 4. Visually inspect the wells for precipitates. If solubility is an issue, consider using a different solvent or adding a solubilizing agent. |
| Incomplete Curve (No Clear Top or Bottom Plateau) | 1. Concentration Range Too Narrow: The tested concentrations are not high or low enough to define the asymptotes of the curve.[6] 2. Compound Solubility Limits: Precipitation at high concentrations can prevent the curve from reaching a full response.[6] 3. Off-Target Effects: At high concentrations, the compound may have secondary effects that complicate the dose-response relationship.[6] | 1. Extend the concentration range in both directions. 2. Check the solubility limit of the compound in your assay buffer. 3. If off-target effects are suspected, consider using complementary assays or a different readout to confirm the primary mechanism of action. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific cell lines, targets, and laboratory equipment.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic or anti-proliferative effects of this compound on an adherent cell line.[11][12]
Materials:
-
Target adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. For a top concentration of 100 µM, this would involve diluting the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO) and blank wells (medium only).[11]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[11][13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.[11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a framework for testing if this compound inhibits a specific enzyme.[14]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound stock solution
-
Assay buffer (optimized for pH and cofactors)
-
96-well assay plate (e.g., black plate for fluorescence assays)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.
-
Pre-incubation: Add the enzyme and varying concentrations of this compound to the wells of the assay plate. Allow them to pre-incubate for a set time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[14]
-
Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) over time (kinetic assay) or at a single endpoint after a fixed incubation period.
-
Data Analysis: Determine the reaction rate for each inhibitor concentration. Calculate the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.
Protocol 3: General Receptor Binding Assay
This protocol outlines the steps to determine if this compound can displace a known radiolabeled ligand from a target receptor.[15][16]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand specific for the target receptor
-
This compound stock solution
-
Binding buffer
-
Glass fiber filters and a cell harvester (for filtration assay)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of this compound.[15]
-
Controls: Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).[16]
-
Incubation: Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.[16]
-
Separation: Separate the bound from unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which traps the receptor-ligand complexes.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log of the competitor (this compound) concentration to determine the Ki (inhibition constant).
Data Presentation
Organizing experimental data in a structured format is crucial for accurate analysis and interpretation.
Table 1: Example Raw Data Layout for a 96-Well Plate MTT Assay
| Well | [this compound] (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
|---|---|---|---|---|
| A1-A3 | 100 | 0.152 | 0.148 | 0.155 |
| B1-B3 | 33.3 | 0.231 | 0.245 | 0.238 |
| C1-C3 | 11.1 | 0.456 | 0.461 | 0.459 |
| D1-D3 | 3.7 | 0.812 | 0.805 | 0.819 |
| E1-E3 | 1.2 | 1.150 | 1.162 | 1.155 |
| F1-F3 | 0.4 | 1.289 | 1.295 | 1.281 |
| G1-G3 | Vehicle (0) | 1.310 | 1.305 | 1.315 |
| H1-H3 | Blank (Media) | 0.050 | 0.052 | 0.051 |
Table 2: Calculated Percent Viability and Statistical Summary
| [this compound] (µM) | Mean Corrected Absorbance | Std. Deviation | Percent Viability (%) |
|---|---|---|---|
| 100 | 0.100 | 0.004 | 7.9 |
| 33.3 | 0.187 | 0.007 | 14.8 |
| 11.1 | 0.407 | 0.003 | 32.3 |
| 3.7 | 0.761 | 0.007 | 60.4 |
| 1.2 | 1.106 | 0.006 | 87.8 |
| 0.4 | 1.237 | 0.007 | 98.2 |
| Vehicle (0) | 1.260 | 0.005 | 100.0 |
Table 3: Summary of Dose-Response Parameters
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean ± SD |
|---|---|---|---|---|
| IC50 (µM) | 8.5 | 9.1 | 8.8 | 8.8 ± 0.3 |
| Hill Slope | -1.2 | -1.1 | -1.3 | -1.2 ± 0.1 |
| R² | 0.995 | 0.992 | 0.996 | 0.994 ± 0.002 |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for dose-response curve optimization for a novel compound.
Troubleshooting Logic for Dose-Response Assays
This diagram provides a logical path for troubleshooting common experimental issues.
Hypothetical Target: MAPK/ERK Signaling Pathway
Many drugs exert their effects by modulating cellular signaling pathways.[17][18] The MAPK/ERK pathway is a common target in drug discovery as it regulates cell proliferation, differentiation, and survival.[19] The diagram below illustrates a simplified version of this pathway, showing potential points of inhibition for a hypothetical compound like this compound.
References
- 1. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]
- 3. ZINC database - Wikipedia [en.wikipedia.org]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arp1.com [arp1.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. quora.com [quora.com]
- 19. Signal transduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating ZINC00230567 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of ZINC00230567, a potential inhibitor of Lipocalin-2 (LCN2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a small molecule identified through in silico screening as a potential inhibitor of Lipocalin-2 (LCN2).[1][2][3] In a study by Santiago-Sánchez et al., several compounds, including this compound, were shown to decrease cell proliferation and viability in the SUM149 inflammatory breast cancer (IBC) cell line.[1][2][3] These compounds were also observed to reduce the phosphorylation of AKT, a downstream signaling molecule in a pathway involving LCN2.[1][3]
Q2: The original publication focuses on cellular assays. How can I confirm the direct binding of this compound to LCN2?
A2: Direct binding can be assessed using various biophysical techniques. These methods are crucial for confirming a direct interaction between the inhibitor and its target protein.[4] Commonly used methods include:
-
Surface Plasmon Resonance (SPR): This technique measures the binding of the small molecule to immobilized LCN2 in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of this compound to LCN2, providing a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).
-
Microscale Thermophoresis (MST): MST measures the change in movement of fluorescently labeled LCN2 in a temperature gradient upon binding to this compound to determine the binding affinity.
-
Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry, measures the change in the melting temperature of LCN2 upon binding to this compound. An increase in the melting temperature suggests that the compound stabilizes the protein, indicating binding.
Q3: How do I determine the IC50 value of this compound against LCN2?
A3: Since LCN2 is not an enzyme, a traditional enzymatic IC50 assay is not applicable. Instead, you can determine the IC50 value through a functional assay that measures the inhibition of an LCN2-mediated process. One such assay is an ELISA-based competition assay to measure the inhibition of the LCN2-MMP-9 interaction.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Solubility and Stability: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low (typically <0.5%) to avoid artifacts.[4][5] Also, consider the stability of the compound in your cell culture media over the duration of the experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact the cellular response. It is important to maintain consistent cell culture practices.[4]
-
Assay Reagents: Ensure all reagents are within their expiration dates and have been stored correctly. Reagent batch-to-batch variation can also contribute to inconsistency.[4]
Q5: How can I be sure that the observed cellular effects are due to LCN2 inhibition and not off-target effects?
A5: Demonstrating on-target activity is a critical validation step. Here are some recommended control experiments:
-
Negative Control Analog: Use a structurally similar but inactive analog of this compound. This compound should not elicit the same biological response.[5]
-
LCN2 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate LCN2 expression in your cells. If this compound is acting on-target, its effect should be diminished or absent in LCN2-deficient cells.
-
LCN2 Overexpression Rescue: In cells with low endogenous LCN2, ectopically express LCN2. This should rescue the phenotype observed upon treatment with this compound.
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous assay buffers.
-
Possible Cause: The compound may be hydrophobic.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your aqueous buffer, ensuring the final DMSO concentration is kept low (e.g., ≤ 0.1%) to minimize solvent toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[5]
Issue 2: High background signal in biochemical or cell-based assays.
-
Possible Cause: Compound aggregation at high concentrations, or non-specific binding.
-
Solution: Visually inspect the compound in solution for any precipitation. Determine the critical aggregation concentration of the compound. Run control experiments with an unrelated protein to check for non-specific inhibition. Include a detergent like Triton X-100 (at low concentrations, e.g., 0.01%) in biochemical assays to disrupt aggregates, but first, confirm that the detergent does not affect your target protein's activity.
Issue 3: Discrepancy between cellular assay results and direct binding affinity.
-
Possible Cause: Several factors can contribute to this, including poor cell permeability of the compound, active efflux from the cell by transporters, or intracellular metabolism of the compound.[5]
-
Solution: Assess the cell permeability of this compound using methods like the parallel artificial membrane permeability assay (PAMPA). Investigate if the compound is a substrate for common efflux pumps (e.g., P-glycoprotein). Evaluate the metabolic stability of the compound in the presence of liver microsomes or cell lysates.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
-
Immobilization of LCN2: Covalently immobilize purified recombinant human LCN2 onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Analysis: Inject the different concentrations of this compound over the LCN2-immobilized surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD.
Protocol 2: LCN2-MMP-9 Interaction Inhibition Assay (ELISA-based)
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human MMP-9 and incubate overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor and LCN2 Incubation: Pre-incubate a constant concentration of biotinylated recombinant human LCN2 with varying concentrations of this compound for 30 minutes.
-
Binding to MMP-9: Add the LCN2-inhibitor mixture to the MMP-9 coated plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for p-AKT/AKT Pathway Analysis
-
Cell Treatment: Seed SUM149 cells and treat with a dose-range of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Data Presentation
Table 1: Cellular Activity of Potential LCN2 Inhibitors in SUM149 Cells
| Compound | Concentration (µM) | % Clonogenicity (Relative to DMSO) | % Cell Viability (Relative to DMSO) |
| This compound | 10 | Data Not Provided in Ref.[3] | ~60% |
| ZINC00784494 | 10 | ~40% | ~55% |
| ZINC00640089 | 10 | ~50% | ~70% |
| Data extracted and estimated from Santiago-Sánchez et al., 2021.[3] |
Table 2: Hypothetical Biophysical and Biochemical Data for this compound
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD | User to determine |
| Isothermal Titration Calorimetry (ITC) | KD | User to determine |
| LCN2-MMP-9 Inhibition ELISA | IC50 | User to determine |
| This table is for illustrative purposes for the user to populate with their experimental data. |
Visualizations
Caption: LCN2 signaling pathways implicated in cancer progression.
Caption: Recommended experimental workflow for validating this compound activity.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ZINC00230567 Stock Solution Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) to help prevent the precipitation of ZINC00230567 in stock solutions. By understanding the physicochemical properties of this compound and following best practices for solution preparation, you can ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of a compound from a stock solution can compromise experimental results. The following Q&A format addresses common issues and provides solutions for maintaining this compound in its soluble form.
Q1: My this compound precipitated out of my stock solution. What are the likely causes?
A1: Precipitation of small molecules like this compound from stock solutions is often due to several factors:
-
Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve the compound at the desired concentration.
-
High Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Generally, solubility increases with temperature, but some compounds may exhibit retrograde solubility.
-
pH Shifts: If the compound has ionizable groups, changes in the pH of the solution can alter its charge state and, consequently, its solubility.
-
Improper Storage: Exposure to light or air, or repeated freeze-thaw cycles, can lead to compound degradation and precipitation of the less soluble degradation products.
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: Understanding the predicted physicochemical properties of this compound is crucial for selecting the appropriate handling and storage conditions.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 313.35 g/mol | Standard for small molecules. |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)O | The structure contains both hydrophobic (benzene rings) and hydrophilic (hydroxyl and carbonyl groups) regions, indicating moderate polarity. |
| Calculated logP (XLOGP3) | 2.56 | A positive logP value suggests that this compound is more soluble in organic solvents than in water. |
| Topological Polar Surface Area (TPSA) | 69.11 Ų | A moderate TPSA suggests a balance between lipophilicity and polarity. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can donate a hydrogen bond, contributing to its solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds, enhancing solubility in protic solvents. |
Q3: What is the best solvent for preparing a this compound stock solution?
A3: Based on its predicted logP and the presence of both hydrophobic and hydrophilic functional groups, dimethyl sulfoxide (B87167) (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution of this compound. For working solutions that require dilution in aqueous buffers, it is important to minimize the final DMSO concentration to avoid precipitation and potential cellular toxicity.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: This is a common issue known as "antisolvent precipitation." To mitigate this:
-
Add Stock to Buffer: Always add the concentrated DMSO stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures rapid and uniform mixing.
-
Use a Co-solvent: If precipitation persists, consider using a co-solvent system. For example, a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can help maintain solubility.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your working solution that still maintains the solubility of this compound. Typically, a final DMSO concentration of less than 1% is recommended for cell-based assays.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound stock solutions?
A: Store stock solutions of this compound in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation. Protect the solution from light. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q: Should I filter my this compound stock solution?
A: If you observe any particulate matter after dissolving the compound, it is recommended to filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
Q: How can I determine the maximum soluble concentration of this compound in a specific solvent?
A: You can perform a solubility assessment. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol for Solubility Assessment of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other organic solvents to be tested)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Microplate reader capable of measuring absorbance or nephelometry
-
96-well clear bottom plates
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary.
-
-
Serial Dilution in Solvent:
-
Perform a serial dilution of the high-concentration stock solution in the same solvent to create a range of concentrations.
-
-
Dilution into Aqueous Buffer:
-
In a 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.
-
Add a small volume of each concentration from the serially diluted stock solution (e.g., 2 µL) to the corresponding wells containing PBS. This will result in a 1:100 dilution.
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Visually inspect the wells for any signs of precipitation (cloudiness or solid particles).
-
-
Quantification of Precipitation (Optional):
-
Use a microplate reader to measure the turbidity of each well by nephelometry or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in light scattering or absorbance indicates precipitation.
-
-
Determination of Kinetic Solubility:
-
The highest concentration that remains clear (no visible precipitate and no significant increase in turbidity) is considered the kinetic solubility under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Chemical structure and key properties of this compound.
Technical Support Center: Refinement of Inhibitor-X Treatment Duration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Inhibitor-X , a potent and selective inhibitor of the PI3K/Akt signaling pathway. These resources are designed to address common challenges encountered during in vitro experiments, with a focus on optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for Inhibitor-X?
A1: For initial experiments, we recommend a starting concentration equivalent to the IC50 value for the cell line of interest. A time-course experiment is crucial to determine the optimal treatment duration. We suggest starting with a 24-hour treatment period and then performing a time-course analysis (e.g., 6, 12, 24, 48, and 72 hours) to identify the window of maximal target inhibition and desired phenotypic effect.
Q2: I am observing high levels of cytotoxicity even at low concentrations of Inhibitor-X. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3K/Akt pathway inhibition.
-
Off-Target Effects: Although Inhibitor-X is highly selective, off-target effects can occur at higher concentrations or with prolonged exposure.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
-
Compound Stability: Ensure that Inhibitor-X is properly stored and has not degraded.
We recommend performing a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for your specific cell line.
Q3: How can I confirm that Inhibitor-X is inhibiting the PI3K/Akt pathway in my cell culture model?
A3: The most direct method to confirm target engagement is to assess the phosphorylation status of downstream effectors of PI3K. We recommend performing a Western blot to measure the levels of phosphorylated Akt (p-Akt) at a key regulatory site, such as Ser473. A significant decrease in the p-Akt/total Akt ratio following treatment with Inhibitor-X indicates successful target inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered cellular responses.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density. Variations in the initial number of cells can affect their growth rate and response to treatment.
-
Solution: Ensure a uniform cell seeding density across all wells and experiments. Perform cell counts using a hemocytometer or an automated cell counter.
-
-
Possible Cause 3: Variability in Compound Preparation. Inaccurate serial dilutions can lead to inconsistent final concentrations.
-
Solution: Prepare fresh dilutions of Inhibitor-X for each experiment from a validated stock solution.
-
Problem 2: No observable phenotypic effect after treatment.
-
Possible Cause 1: Insufficient Treatment Duration. The desired phenotype (e.g., apoptosis, cell cycle arrest) may require a longer exposure to the inhibitor.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 2: Sub-optimal Concentration. The concentration of Inhibitor-X may be too low to elicit a response.
-
Solution: Conduct a dose-response experiment to identify the effective concentration range for your cell line.
-
-
Possible Cause 3: Redundant Signaling Pathways. Cells may compensate for PI3K inhibition through the activation of alternative survival pathways.
-
Solution: Investigate potential compensatory mechanisms by analyzing other relevant signaling pathways.
-
Data Presentation
Table 1: Dose-Response Effect of Inhibitor-X on Cell Viability (MTT Assay)
| Cell Line | Inhibitor-X Concentration (µM) | Cell Viability (%) at 48h |
| MCF-7 | 0 (Control) | 100 ± 4.2 |
| 0.1 | 85 ± 3.1 | |
| 1 | 52 ± 2.5 | |
| 10 | 21 ± 1.8 | |
| PC-3 | 0 (Control) | 100 ± 5.1 |
| 0.1 | 98 ± 4.5 | |
| 1 | 75 ± 3.9 | |
| 10 | 45 ± 2.7 |
Table 2: Time-Course of Apoptosis Induction by 1 µM Inhibitor-X (Annexin V Staining)
| Cell Line | Treatment Duration (hours) | Apoptotic Cells (%) |
| MCF-7 | 0 (Control) | 3.1 ± 0.5 |
| 24 | 15.2 ± 1.2 | |
| 48 | 35.8 ± 2.1 | |
| 72 | 58.4 ± 3.3 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Inhibitor-X or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for p-Akt (Ser473)
-
Cell Lysis: After treatment with Inhibitor-X, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and express the results as the ratio of p-Akt to total Akt.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of Inhibitor-X.
Caption: Workflow for optimizing Inhibitor-X treatment duration.
Caption: Troubleshooting decision tree for Inhibitor-X experiments.
Best practices for storing ZINC00230567
This technical support guide provides best practices for the storage and handling of ZINC00230567, identified as O-(2,4-dinitrophenyl)hydroxylamine, for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure the compound's integrity and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
A1: this compound is chemically known as O-(2,4-dinitrophenyl)hydroxylamine.[1][2] Its CAS number is 17508-17-7.[1][3]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light.[3][4] It is also advisable to store it under an inert gas atmosphere.
Q3: How should I store solutions of this compound?
A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower for short periods. The stability of the compound in various solvents has not been extensively reported, so it is recommended to perform a stability test for your specific experimental conditions.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, hydroxylamine (B1172632) and its derivatives can be sensitive to air and moisture, which may lead to degradation.[5][6] It is crucial to handle the compound in a dry environment and store it in a well-sealed container.
Q5: What are the primary safety concerns when handling this compound?
A5: O-(2,4-dinitrophenyl)hydroxylamine may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2] Due to the presence of dinitrophenyl and hydroxylamine moieties, there is a potential for explosive decomposition upon heating, shock, or friction.[7][8] Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., darkening). | Degradation due to light exposure, oxidation, or reaction with moisture. | Discard the compound and use a fresh, properly stored sample. Ensure future storage is in a dark, dry, and inert environment. |
| Inconsistent or poor results in biological assays. | Compound degradation in solution (e.g., hydrolysis, oxidation). | Prepare fresh solutions before each experiment. If using frozen stock solutions, perform a purity check (e.g., by HPLC) before use. Consider conducting a stability study in your chosen solvent. |
| Precipitate forms in a stored solution. | Poor solubility at storage temperature or compound degradation leading to insoluble byproducts. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, the compound may have degraded, and a fresh solution should be prepared. |
| Difficulty in dissolving the solid compound. | The compound is a light yellow solid.[1] Solubility may be limited in certain solvents. | Refer to the supplier's datasheet for recommended solvents. Sonication may aid in dissolution. If solubility remains an issue, consider using a different solvent system. |
Data Presentation
Summary of Physicochemical and Storage Data for this compound
| Property | Value | Source |
| Chemical Name | O-(2,4-dinitrophenyl)hydroxylamine | [1][2] |
| CAS Number | 17508-17-7 | [1] |
| Molecular Formula | C₆H₅N₃O₅ | |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | Light yellow solid | [1] |
| Melting Point | ~112°C | [1] |
| Recommended Storage | 2°C - 8°C, protect from light | [4] |
| Hazards | Harmful if swallowed, skin/eye irritant, potentially explosive | [7][8] |
Experimental Protocols
Protocol for Assessing Solid-State Stability
-
Objective: To determine the stability of solid this compound under various storage conditions.
-
Materials:
-
This compound (solid)
-
Amber and clear glass vials with airtight seals
-
Desiccator
-
Temperature-controlled chambers/refrigerators (2-8°C, ambient, 40°C)
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
-
Methodology:
-
Aliquot approximately 5 mg of the solid compound into amber and clear vials.
-
Place sets of vials under the following conditions:
-
2-8°C in the dark (recommended storage)
-
Ambient temperature (~25°C) in the dark
-
Ambient temperature with light exposure
-
40°C in the dark (accelerated stability)
-
-
At specified time points (e.g., 0, 1, 3, 6 months), take a sample from each condition.
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to a known concentration.
-
Analyze the purity of the sample by HPLC.
-
Compare the chromatograms to the time-zero sample to identify any degradation products and quantify the remaining parent compound.
-
Protocol for Assessing Solution Stability
-
Objective: To evaluate the stability of this compound in a specific solvent at different temperatures.
-
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol)
-
Volumetric flasks and pipettes
-
Amber vials with airtight seals
-
Temperature-controlled storage (-20°C, 4°C, ambient)
-
HPLC system
-
-
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a relevant concentration (e.g., 10 mM).
-
Aliquot the solution into amber vials.
-
Store the vials at different temperatures: -20°C, 4°C, and ambient temperature.
-
Analyze an aliquot from each storage condition by HPLC at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation.
-
Visualizations
Caption: Workflow for handling this compound from receipt to experimental use.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
- 1. O-(2,4-dinitrophenyl)hydroxylamine | 17508-17-7 [chemicalbook.com]
- 2. O-(2,4-dinitrophenyl)hydroxylamine | C6H5N3O5 | CID 87140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. O-(2,4-Dinitrophenyl)hydroxylamine | 17508-17-7 | FD22435 [biosynth.com]
- 5. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CAS No.17508-17-7,O-(2,4-dinitrophenyl)hydroxylamine Suppliers [lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to GSK-3β Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent Glycogen Synthase Kinase-3 beta (GSK-3β) inhibitors. While this analysis was initiated to evaluate ZINC00230567, a comprehensive search of scientific literature and databases revealed no experimental data supporting its activity as a GSK-3β inhibitor. One vendor lists this compound as a retinol (B82714) binding protein 4 (RBP4) antagonist[1]. Therefore, this guide will focus on a selection of well-characterized GSK-3β inhibitors to illustrate a comparative framework.
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2] Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target.[3] Inhibitors of GSK-3β are broadly classified based on their mechanism of action, primarily as ATP-competitive or non-ATP-competitive inhibitors.
Performance of Representative GSK-3β Inhibitors
The efficacy of GSK-3β inhibitors is commonly evaluated based on their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values for a selection of well-studied GSK-3β inhibitors, highlighting the diversity in their potency and selectivity.
| Inhibitor Name | Class | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Notes |
| CHIR-99021 | ATP-competitive | 6.7 | 10 | Highly potent and selective over other kinases.[4] |
| SB-216763 | ATP-competitive | 34.3 | 34.3 | Potent inhibitor of both GSK-3 isoforms. |
| AR-A014418 | ATP-competitive | 104 | - | Selective for GSK-3β over 26 other kinases.[4] |
| Tideglusib | Non-ATP-competitive | 60 | - | Irreversible inhibitor that has been investigated in clinical trials.[3][4] |
| BIO (6-bromoindirubin-3'-oxime) | ATP-competitive | 5 | 5 | Potent inhibitor, also inhibits CDKs at higher concentrations.[4] |
| LY2090314 | ATP-competitive | 0.9 | 1.5 | Very potent inhibitor of both GSK-3 isoforms.[4] |
Understanding the GSK-3β Signaling Pathway
GSK-3β is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK-3β. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.
Caption: The canonical Wnt/β-catenin signaling pathway, illustrating the central regulatory role of GSK-3β.
Experimental Protocols for Assessing GSK-3β Inhibition
Accurate and reproducible experimental methods are critical for comparing the efficacy of GSK-3β inhibitors. Below are outlines of common assays used to determine inhibitor activity.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified GSK-3β.
Objective: To determine the IC50 value of a test compound against GSK-3β.
Materials:
-
Purified active GSK-3β enzyme.
-
GSK-3β peptide substrate (e.g., a pre-phosphorylated peptide).
-
[γ-³²P]ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[6]
-
Test compound (inhibitor) at various concentrations.
-
Phosphocellulose paper.
-
1% phosphoric acid solution.[6]
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, GSK-3β enzyme, and the peptide substrate.
-
Add the test compound at a range of concentrations (and a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.
Cell-Based β-catenin Accumulation Assay
This assay assesses the ability of an inhibitor to block GSK-3β activity within a cellular context, leading to the stabilization and accumulation of β-catenin.
Objective: To determine the functional inhibition of GSK-3β in a cellular environment.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y).
-
Cell culture medium and supplements.
-
Test compound (inhibitor) at various concentrations.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations for a specified time (e.g., 4-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the relative levels of β-catenin accumulation at different inhibitor concentrations.
Caption: A simplified workflow for in vitro and cell-based assays to evaluate GSK-3β inhibitors.
Conclusion
The selection of an appropriate GSK-3β inhibitor for research or therapeutic development depends on various factors, including the desired potency, selectivity, and mechanism of action. While this compound does not appear to be a GSK-3β inhibitor based on available data, the comparative framework presented here for well-established inhibitors provides a valuable resource for researchers in the field. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of novel or existing GSK-3β inhibitory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3 in cell signaling | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nuclear GSK-3beta inhibits the canonical Wnt signalling pathway in a beta-catenin phosphorylation-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to TDZD-8 and Lithium as GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target for a multitude of pathologies, including neurodegenerative diseases like Alzheimer's, psychiatric disorders such as bipolar disorder, and various cancers. The dysregulation of GSK-3β activity is a common thread in these conditions, making its inhibition a promising avenue for therapeutic intervention.
This guide provides an objective comparison of two widely studied GSK-3β inhibitors: the thiadiazolidinone (B1220539) derivative TDZD-8 and the simple alkali metal ion, lithium. While both compounds effectively inhibit GSK-3β, they do so via distinct mechanisms, exhibit different selectivity profiles, and have been characterized by a range of experimental data. This document aims to assist researchers in making informed decisions about the appropriate inhibitor for their specific experimental needs by presenting a detailed, data-supported comparison.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between TDZD-8 and lithium lies in their mode of GSK-3β inhibition.
TDZD-8 is a selective, non-ATP-competitive inhibitor of GSK-3β.[1] This means it does not bind to the highly conserved ATP-binding pocket of the kinase. Instead, it is thought to bind to an allosteric site, thereby preventing the substrate from accessing the catalytic domain.[1] This mechanism confers a high degree of selectivity for GSK-3β over other kinases, whose ATP-binding sites are often structurally similar.[1]
Lithium , on the other hand, inhibits GSK-3β through a dual mechanism involving both direct and indirect actions.[1][2]
-
Direct Inhibition: Lithium directly inhibits GSK-3β by competing with magnesium ions (Mg2+), which are essential cofactors for the kinase's activity.[3][4]
-
Indirect Inhibition: Lithium also promotes the inhibitory phosphorylation of GSK-3β at the Serine-9 residue.[4][5] This is achieved by activating upstream kinases, such as Akt (Protein Kinase B), which in turn phosphorylate and inactivate GSK-3β.[3][6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative parameters for TDZD-8 and lithium as GSK-3β inhibitors, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | TDZD-8 | Lithium | Source(s) |
| Target Enzyme | GSK-3β | GSK-3β | [7],[4] |
| IC₅₀ | 2 µM | Not applicable (see Kᵢ) | [7][8][9] |
| Kᵢ | Not applicable | ~1–2 mM | [4] |
| Mechanism | Non-ATP competitive | Direct (Mg2+ competition) and Indirect (via Akt) | [1][7],[3][4] |
Table 2: Selectivity Profile Against Other Kinases
| Kinase | TDZD-8 (IC₅₀) | Lithium | Source(s) |
| Cdk-1/cyclin B | >100 µM | Not a primary inhibitor | [8][9] |
| Casein Kinase II (CK-II) | >100 µM | Not a primary inhibitor | [8][9] |
| Protein Kinase A (PKA) | >100 µM | Not a primary inhibitor | [8][9] |
| Protein Kinase C (PKC) | >100 µM | Can have effects on some isoforms | [8][9][10] |
Table 3: Effective Concentrations in Cellular and In Vivo Models
| Model System | TDZD-8 Concentration/Dosage | Lithium Concentration/Dosage | Therapeutic Area | Source(s) |
| Glioblastoma cell lines | 10 - 20 µM | Not typically used | Cancer | [11] |
| Rat model of Parkinson's disease | 1 - 2 mg/kg (i.p.) | Not reported in this context | Neurodegeneration | [9] |
| Mouse model of neonatal hypoxic-ischemic brain injury | Pretreatment | Not reported in this context | Neuroprotection | [12] |
| Clinical therapeutic serum level | Not applicable | 0.6 - 1.0 mM | Bipolar Disorder | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to characterize GSK-3β inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl₂, and DTT.
-
Reconstitute recombinant human GSK-3β enzyme to a working concentration.
-
Prepare a substrate solution (e.g., a pre-phosphorylated glycogen synthase peptide).
-
Prepare a serial dilution of the inhibitor (TDZD-8 or lithium chloride) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare ATP solution at a concentration relevant to the Kₘ of GSK-3β for ATP.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the reaction buffer, GSK-3β enzyme, substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
-
Cell-Based β-Catenin Accumulation Assay
This assay measures the functional inhibition of GSK-3β in a cellular context by quantifying the stabilization of its downstream target, β-catenin.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or CHO-K1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GSK-3β inhibitor (TDZD-8 or lithium chloride) for a specified duration (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
β-Catenin Detection (ELISA or Western Blot):
-
ELISA: Use a β-catenin specific sandwich ELISA kit to quantify the levels of β-catenin in each lysate.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin). Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Normalize the β-catenin levels to the total protein concentration or the loading control.
-
Plot the fold-increase in β-catenin levels as a function of inhibitor concentration to determine the EC₅₀ value.
-
Off-Target Effects and Clinical Considerations
A critical aspect of drug development is understanding the potential for off-target effects.
TDZD-8 , due to its non-ATP competitive mechanism, exhibits high selectivity for GSK-3β over other kinases.[8][9] However, some studies have suggested potential GSK-3β-independent effects, such as the activation of the nuclear receptor PPARγ by other thiadiazolidinone compounds.[11] Therefore, it is crucial to use appropriate controls, such as GSK-3β knockout models, to confirm that the observed effects of TDZD-8 are indeed mediated by its intended target.[15]
Lithium is known for its pleiotropic effects, meaning it can interact with multiple molecular targets beyond GSK-3β.[16] These include inositol (B14025) monophosphatase (IMPase) and other enzymes.[4] While its therapeutic efficacy in bipolar disorder is well-established, its use is associated with a narrow therapeutic window and a range of side effects, including nausea, tremor, cognitive slowing, hypothyroidism, and potential renal impairment with long-term use.[17][18][19]
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between TDZD-8 and lithium as a GSK-3β inhibitor depends heavily on the specific research question and experimental context.
-
For studies requiring high specificity and a clear delineation of GSK-3β-mediated pathways , TDZD-8 is the inhibitor of choice. Its non-ATP competitive mechanism minimizes the confounding effects of inhibiting other kinases, making it an excellent tool for target validation and mechanistic studies in cellular and animal models.[1]
-
For translational research, particularly in the fields of psychiatry and neurodegeneration , lithium offers a clinically relevant perspective. Its established use as a mood stabilizer and its dual mechanism of action provide a valuable benchmark for understanding the therapeutic potential of GSK-3β inhibition in a clinical context.[1]
Researchers must carefully consider the advantages and limitations of each inhibitor. For precise biochemical and cellular pathway analysis, the selectivity of TDZD-8 is a significant advantage. For studies aiming to model or understand a clinically used therapeutic, lithium provides an indispensable, albeit less specific, tool. By understanding the distinct properties of these two inhibitors, the scientific community can continue to unravel the complex roles of GSK-3β in health and disease, paving the way for the development of novel and more targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex [frontiersin.org]
- 6. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TDZD 8 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3β inhibitor TDZD-8 reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of lithium effects on brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. How to Minimize Lithium's Side Effects | 2020-09-07 | CARLAT PUBLISHING [thecarlatreport.com]
- 19. Side effects of lithium - NHS [nhs.uk]
Head-to-Head Comparison: ZINC00230567 and AR-A014418 for Glycogen Synthase Kinase-3 (GSK-3) Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, particularly for targets implicated in a range of pathologies from neurodegenerative diseases to cancer, a thorough evaluation of available compounds is critical. This guide provides a head-to-head comparison of two molecules, AR-A014418 and ZINC00230567, both identified in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition. While AR-A014418 is a well-characterized experimental compound, this compound represents a molecule from a large chemical database, highlighting the different stages of the drug discovery pipeline.
Overview of Compounds
AR-A014418 is a potent and selective, ATP-competitive inhibitor of GSK-3.[1][2][3] It has been extensively studied in both in vitro and in vivo models, demonstrating a range of biological effects, including neuroprotection, anti-cancer activity, and potential for treating mood disorders.[4][5][6][7][8]
This compound is a chemical compound listed in the ZINC database, a free, publicly available collection of commercially available compounds for virtual screening. At present, there is no publicly available experimental data on the synthesis, biochemical activity, or cellular effects of this compound. Its association with GSK-3 inhibition is likely based on computational predictions from virtual screening studies.
Quantitative Data Summary
Due to the absence of experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available biochemical and cellular activity data for AR-A014418.
Table 1: Biochemical and Cellular Activity of AR-A014418
| Parameter | Value | Assay System | Reference |
| GSK-3β IC50 | 104 nM | Cell-free kinase assay | [1][2] |
| GSK-3β Ki | 38 nM | Cell-free kinase assay | [1][2] |
| Tau Phosphorylation (Ser-396) IC50 | 2.7 µM | 3T3 fibroblasts expressing human tau | [1][2] |
| Neuroblastoma Cell Viability (U373 & U87) | Dose-dependent inhibition (25-100 µM) | MTT Assay | [9] |
| Pancreatic Cancer Cell Growth Reduction | Significant dose-dependent reduction (0-20 µM) | MTT Assay & Live-Cell Imaging | [4] |
Mechanism of Action and Signaling Pathways
AR-A014418
AR-A014418 functions as an ATP-competitive inhibitor of GSK-3.[1][3] This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the transfer of a phosphate (B84403) group to its downstream substrates. GSK-3 is a key regulator in numerous signaling pathways, and its inhibition by AR-A014418 has been shown to impact several of these.
One of the most well-documented effects of AR-A014418 is the reduction of tau protein phosphorylation.[1][2] Hyperphosphorylated tau is a hallmark of Alzheimer's disease, and by inhibiting GSK-3, AR-A014418 can decrease this pathological modification.
In the context of cancer, AR-A014418 has been shown to suppress the growth of pancreatic cancer cells by reducing the phosphorylation of GSK-3α, which in turn leads to a decrease in Notch1 expression.[4] GSK-3α appears to stabilize Notch1, a protein involved in cell proliferation and survival.[4]
Furthermore, AR-A014418 has demonstrated neuroprotective effects by protecting cultured neuronal cells from death induced by the blockage of the PI3K/Akt survival pathway.[1][2] GSK-3 is a downstream target of Akt, and its inhibition can mimic the pro-survival signals of the PI3K/Akt pathway.
Caption: Signaling pathways modulated by AR-A014418.
This compound
As this compound is a virtual compound with no experimental data, its mechanism of action and effects on signaling pathways are purely speculative. It was likely identified through computational methods such as molecular docking, which predict the binding of a ligand to the active site of a target protein. The workflow for such a virtual screen is outlined below.
Caption: Generalized workflow for virtual screening.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental methodologies used in the characterization of AR-A014418.
GSK-3 Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of GSK-3.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, and other necessary components (e.g., MOPS, EDTA, β-mercaptoethanol, Brij 35, glycerol, BSA) is prepared.[1]
-
Inhibitor Incubation: Various concentrations of the test compound (e.g., AR-A014418) are pre-incubated with the GSK-3 enzyme for a defined period (e.g., 10-15 minutes).[1]
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP and unlabeled ATP in the presence of Mg(Ac)2.[1]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the peptide substrate is measured to determine the level of GSK-3 activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce GSK-3 activity by 50%, is calculated from a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MiaPaCa2, PANC-1, BxPC-3) are cultured in appropriate media and conditions.[4]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., AR-A014418) for a specified duration.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Cells treated with the compound of interest are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total GSK-3, phosphorylated GSK-3, Notch1). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine their relative expression or phosphorylation levels.
Conclusion
This guide provides a comprehensive overview of the available experimental data for AR-A014418 as a GSK-3 inhibitor and clarifies the status of this compound as a virtual compound. AR-A014418 is a valuable tool for studying the roles of GSK-3 in various biological processes and serves as a lead compound for the development of therapeutics targeting this kinase. While this compound currently lacks experimental validation, it represents the vast chemical space that can be explored through computational methods in the early stages of drug discovery. Future experimental investigation of promising virtual hits like this compound is essential to validate their predicted activity and to uncover novel chemical scaffolds for GSK-3 inhibition. Researchers are encouraged to consider the distinct stages of development of these two compounds when designing their research strategies.
References
- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compound screening predicts novel GSK-3 isoform-specific inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis, characterization, in silico ADMET prediction, and protein binding analysis of a novel zinc(II) Schiff-base complex: Application of multi-spectroscopic and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. In silico molecular docking and ADMET prediction of biogenic zinc oxide nanoparticles: characterization, and in vitro antimicrobial and photocatalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating ZINC00230567 as a Selective GSK-3β Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of ZINC00230567 as a selective Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor. As no specific experimental data for this compound is currently published, this document outlines the necessary experiments and presents a comparative analysis against well-established GSK-3β inhibitors: CHIR-99021, SB216763, and Tideglusib. The data presented for this compound is hypothetical and serves as a template for data interpretation upon experimental validation.
Core Objective
The primary goal is to determine the potency and selectivity of this compound for GSK-3β. This involves a multi-faceted approach, including in vitro biochemical assays, cell-based functional assays, and broad-spectrum kinase selectivity profiling.
Comparative Inhibitor Performance
A crucial aspect of validating a novel inhibitor is to benchmark its performance against known compounds. The following table summarizes the inhibitory concentration (IC50) values for established GSK-3β inhibitors and provides a template for the data that should be generated for this compound.
| Compound | Target | IC50 (nM) | Inhibition Mechanism | Selectivity |
| This compound (Hypothetical) | GSK-3β | TBD | TBD | TBD |
| CHIR-99021 | GSK-3β | 6.7[1][2][3][4] | ATP-competitive | High (>500-fold vs. closest homologs)[2][3] |
| GSK-3α | 10[1][2][3][4] | |||
| SB216763 | GSK-3α/β | 34.3[5][6] | ATP-competitive | High (minimal activity vs. 24 other kinases)[6] |
| Tideglusib | GSK-3β | 60[7][8] | Non-ATP-competitive (Irreversible)[7][8] | High (fails to inhibit kinases with homologous Cys)[8] |
Experimental Validation Workflow
The validation of a novel GSK-3β inhibitor such as this compound should follow a logical progression from initial biochemical characterization to cellular activity and broad selectivity profiling.
Detailed Experimental Protocols
In Vitro GSK-3β Kinase Assay (e.g., ADP-Glo™)
This assay quantitatively measures the enzymatic activity of GSK-3β by detecting the amount of ADP produced, which is directly proportional to kinase activity.[9][10]
-
Objective: To determine the IC50 value of this compound for GSK-3β.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 specific substrate peptide
-
ATP
-
This compound and control inhibitors (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay Kit
-
384-well assay plates
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase reaction buffer containing the GSK-3β enzyme and substrate.
-
Add the this compound dilutions or DMSO as a control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent.
-
After a further incubation, add the Kinase Detection Reagent and measure luminescence.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.[9]
-
Cellular Assay: β-Catenin Accumulation via Western Blot
GSK-3β plays a key role in the Wnt signaling pathway by phosphorylating β-catenin, which targets it for degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm.[11]
-
Objective: To confirm target engagement of this compound in a cellular context.
-
Materials:
-
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat cells with varying concentrations of this compound or controls for a set duration (e.g., 3-24 hours).[5]
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to the loading control to determine the relative increase in β-catenin levels.[9]
-
Kinase Selectivity Profiling
To be a valuable research tool or therapeutic candidate, an inhibitor must be selective for its intended target.
-
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
-
Methodology: This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (e.g., the KinomeScan™ panel). The percent inhibition for each kinase is determined. Hits are often defined as kinases showing >50% or >80% inhibition. Follow-up dose-response assays are then conducted for any off-target hits to determine their IC50 values.
Wnt/β-Catenin Signaling Pathway
Understanding the pathway in which GSK-3β acts is crucial for interpreting cellular assay results. GSK-3β is a central negative regulator in the canonical Wnt signaling pathway.
By following this validation guide, researchers can systematically evaluate the potential of this compound as a selective GSK-3β inhibitor and effectively compare its performance against established compounds in the field.
References
- 1. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. SB216763 | Cell Signaling Technology [cellsignal.com]
- 6. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of ZINC00230567: A Comparative Analysis with Structurally Different Lipocalin-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lipocalin-2 (LCN2) inhibitor, ZINC00230567, with other structurally distinct inhibitors. The objective is to offer a clear cross-validation of its reported findings by presenting side-by-side comparisons of their biological effects, supported by detailed experimental protocols.
Introduction to Lipocalin-2 (LCN2) and its Inhibition
Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a protein involved in various physiological and pathological processes, including innate immunity, iron metabolism, and inflammation.[1] Its overexpression has been linked to the progression of several cancers, including inflammatory breast cancer, by promoting cell proliferation, migration, and invasion.[2][3][4] This has made LCN2 an attractive therapeutic target for the development of novel anti-cancer agents.
This compound has been identified as a small molecule inhibitor of LCN2.[5] This guide focuses on cross-validating the biological findings of this compound by comparing it with two other structurally different LCN2 inhibitors, ZINC00784494 and ZINC00640089, which were identified through a similar in silico screening approach.[2][3]
Comparative Biological Activity
| Inhibitor | Reported Biological Effects (SUM149 Cells) | Concentrations Tested | Reference |
| This compound | Reduces colony formation and cell viability. | 0.1, 1, 10 µM | [2] |
| ZINC00784494 | Reduces cell proliferation, cell viability, and AKT phosphorylation levels. | 0.01-100 µM for cell proliferation/viability; 1, 10 µM for p-Akt levels. | [2][6] |
| ZINC00640089 | Reduces cell proliferation, cell viability, and AKT phosphorylation levels. | 0.01-100 µM for cell proliferation/viability; 1, 10 µM for p-Akt levels. | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these LCN2 inhibitors, primarily based on the work by Santiago-Sánchez GS, et al. (2021).[2][3][4]
Cell Culture
The human inflammatory breast cancer (IBC) cell line, SUM149, was cultured in Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
-
SUM149 cells were seeded in 6-well plates at a density of 500 cells per well.
-
After 24 hours, the cells were treated with the LCN2 inhibitors (this compound, ZINC00784494, or ZINC00640089) at concentrations of 0.1, 1, and 10 µM. A DMSO-treated group served as the control.
-
The cells were incubated for 8-10 days to allow for colony formation.
-
The colonies were then fixed with a solution of 6% glutaraldehyde (B144438) and 0.5% crystal violet for 30 minutes.
-
Plates were washed with water and air-dried.
-
The number of colonies was quantified, and the percentage of clonogenicity was calculated relative to the DMSO control.[4]
Cell Viability Assay
-
SUM149 cells were seeded in 96-well plates.
-
The cells were treated with the LCN2 inhibitors at various concentrations (ranging from 0.01 to 100 µM).
-
After 72 hours of incubation, cell viability was assessed using the Alamar Blue assay according to the manufacturer's instructions.
-
The percentage of cell viability was calculated relative to the DMSO-treated control cells.[6]
Western Blot Analysis for AKT Phosphorylation
-
SUM149 cells were treated with ZINC00784494 or ZINC00640089 at concentrations of 1 and 10 µM for 15 minutes and 1 hour.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated AKT (p-Akt) and total AKT.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
The relative levels of p-Akt were normalized to total AKT.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the evaluation of the LCN2 inhibitors.
Caption: LCN2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for inhibitor validation.
Conclusion
The available data from cell-based assays on the SUM149 inflammatory breast cancer cell line provide a basis for the cross-validation of this compound's activity as an LCN2 inhibitor. The structurally different compounds, ZINC00784494 and ZINC00640089, exhibit similar biological effects, including the reduction of cell proliferation and viability. Furthermore, the inhibition of the LCN2-mediated AKT signaling pathway by ZINC00784494 and ZINC00640089 corroborates the proposed mechanism of action. While direct biochemical assays with purified LCN2 protein would provide more definitive evidence of direct inhibition and precise inhibitory constants (e.g., IC50, Ki), the collective cellular data supports the classification of these ZINC compounds as promising LCN2 inhibitors for further investigation in the context of cancer therapy. This comparative guide serves as a valuable resource for researchers in the field of drug discovery and cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipocalin Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lipocalin 2—not only a biomarker: a study of current literature and systematic findings of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
TDZD-8 versus Tideglusib: a comparative analysis of GSK-3β inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two prominent Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors: TDZD-8 and Tideglusib. Both belong to the thiadiazolidinone (B1220539) class and are pivotal tools in studying the multifaceted roles of GSK-3β in cellular processes and disease pathogenesis. This document outlines their mechanisms of action, summarizes key quantitative data from various studies, details relevant experimental methodologies, and visualizes core signaling pathways and workflows to aid in experimental design and interpretation.
At a Glance: Key Differences and Similarities
TDZD-8 and Tideglusib share a common chemical scaffold and a non-ATP-competitive mechanism of GSK-3β inhibition. However, they exhibit notable differences in their inhibitory characteristics, selectivity, and clinical development status. Tideglusib, a derivative of TDZD-8, has been advanced to clinical trials for various neurological disorders, reflecting its improved bioavailability and well-documented irreversible binding to its target.[1][2]
Data Presentation: Comparative Analysis of GSK-3β Inhibitors
The following tables summarize the key characteristics and reported efficacy of TDZD-8 and Tideglusib based on available literature. It is important to note that the data presented are compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: General Characteristics and Mechanism of Action
| Feature | TDZD-8 | Tideglusib |
| Chemical Class | Thiadiazolidinone | Thiadiazolidinone |
| GSK-3β Inhibition Type | Non-ATP-competitive[3][4] | Non-ATP-competitive, irreversible[3][5] |
| Binding Site | Allosteric site[6][7] | Allosteric site, involving Cys199[6][8] |
| Reported Selectivity | Selective for GSK-3β over CDK-1, CK-II, PKA, and PKC[3][4][9] | Highly selective for GSK-3β[6] |
| Clinical Development | Primarily a research tool[10] | Investigated in clinical trials for Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy[1][3][11] |
Table 2: In Vitro Efficacy - IC50 Values for GSK-3β Inhibition
| Inhibitor | IC50 Value (GSK-3β) | Assay Conditions | Reference |
| TDZD-8 | ~2 µM | Varies by study | [4][9] |
| Tideglusib | 5 nM (with pre-incubation), 105 nM (without pre-incubation) | Z'-LYTE Kinase Assay | [6] |
Note: IC50 values can vary significantly based on the specific kinase assay protocol, including enzyme and ATP concentrations, and pre-incubation times.[6]
Mechanism of Action and Signaling Pathways
Both TDZD-8 and Tideglusib are non-ATP-competitive inhibitors, meaning they do not bind to the ATP-binding pocket of GSK-3β.[3][4] Instead, they are thought to bind to an allosteric site, inducing a conformational change that inactivates the enzyme.[7] Tideglusib has been shown to bind irreversibly to GSK-3β, a characteristic that contributes to its potent and sustained inhibitory activity.[5][8] The exact binding site of TDZD-8 is still under investigation, though it is presumed to be in a similar allosteric pocket.[7]
GSK-3β is a critical downstream regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. By inhibiting GSK-3β, both TDZD-8 and Tideglusib can modulate these pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.
Caption: GSK-3β signaling pathway and the inhibitory action of TDZD-8 and Tideglusib.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to characterize and compare GSK-3β inhibitors.
GSK-3β Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits like ADP-Glo™ Kinase Assay.[12][13][14]
Objective: To quantify the enzymatic activity of GSK-3β in the presence of inhibitory compounds.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (TDZD-8, Tideglusib) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Add 2 µl of GSK-3β enzyme solution to each well.
-
To allow for compound binding, especially for irreversible inhibitors like Tideglusib, a pre-incubation step (e.g., 15-30 minutes at room temperature) is recommended.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Caption: A typical workflow for an in vitro GSK-3β kinase activity assay.
Western Blot for Phospho-GSK-3β (Ser9)
This protocol outlines the detection of the inactive, phosphorylated form of GSK-3β in cell lysates.
Objective: To assess the ability of GSK-3β inhibitors to modulate the phosphorylation status of GSK-3β at Serine 9, a key inhibitory site.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (TDZD-8, Tideglusib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-GSK-3β Ser9, anti-total GSK-3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of TDZD-8, Tideglusib, or vehicle (DMSO) for a specified time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total GSK-3β and a loading control to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of GSK-3β inhibitors on cell viability.
Objective: To determine the cytotoxicity of GSK-3β inhibitors on a given cell line.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds (TDZD-8, Tideglusib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
Both TDZD-8 and Tideglusib are valuable pharmacological tools for investigating the roles of GSK-3β. TDZD-8 remains a widely used research compound for in vitro and in vivo studies due to its selectivity.[3][15][16][17] Tideglusib, with its irreversible mechanism of action and enhanced bioavailability, represents a more clinically advanced inhibitor that has undergone extensive testing.[1][2][3] The choice between these two inhibitors will depend on the specific experimental context, including the desired duration of inhibition and the translational relevance of the study. For researchers aiming to explore the fundamental biology of GSK-3β, TDZD-8 is a reliable option. For studies with a more therapeutic orientation or requiring sustained target engagement, Tideglusib may be the more appropriate choice. This guide provides the foundational information and methodologies to aid in the selection and application of these important GSK-3β inhibitors.
References
- 1. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation-Mediated Pathology in Diverse Neurodegeneration Models, and Extend C. elegans Life- and Healthspan | MDPI [mdpi.com]
- 8. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glycogen Synthase Kinase 3 Inhibitors in the Next Horizon for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound TDZD-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: CHIR99021 and ZINC00230567
A comprehensive comparison between the well-characterized GSK-3 inhibitor CHIR99021 and the compound ZINC00230567 is not feasible at this time due to a lack of publicly available data for this compound. Extensive searches for experimental data, chemical properties, and biological targets of this compound have yielded no specific information. The identifier "this compound" likely corresponds to a molecule within the ZINC database, a large repository of commercially available compounds for virtual screening, but its specific details are not present in accessible scientific literature or public databases.
In contrast, CHIR99021 is a well-documented and widely used small molecule in biomedical research. It functions as a highly potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in various cellular signaling pathways.
CHIR99021: A Potent GSK-3 Inhibitor and Wnt/β-catenin Activator
CHIR99021 is an aminopyrimidine derivative that exhibits strong inhibitory activity against both isoforms of GSK-3, GSK-3α and GSK-3β.[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of GSK-3 in cellular processes.[3][4]
Key Efficacy Data for CHIR99021:
| Parameter | Value | Target |
| IC50 | 10 nM | GSK-3α |
| IC50 | 6.7 nM | GSK-3β |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The primary mechanism of action for CHIR99021 involves the activation of the canonical Wnt/β-catenin signaling pathway.[1][4][5][6] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.[4][5][6]
Wnt/β-catenin Signaling Pathway Activation by CHIR99021
The canonical Wnt signaling pathway is crucial for embryonic development, cell proliferation, and differentiation. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. CHIR99021's inhibition of GSK-3 disrupts this process, leading to the stabilization and nuclear accumulation of β-catenin.
Caption: Canonical Wnt signaling pathway activation by CHIR99021.
Experimental Protocols
In Vitro GSK-3 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against GSK-3.
Methodology:
-
Recombinant human GSK-3α or GSK-3β enzyme is incubated with a phosphate-buffered saline solution.
-
A specific peptide substrate for GSK-3 and ATP (as a phosphate (B84403) donor) are added to the solution.
-
The test compound (e.g., CHIR99021) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as radioactive labeling with ³³P-ATP followed by scintillation counting, or by using a phosphospecific antibody in an ELISA-based assay.
-
The percentage of GSK-3 activity inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro GSK-3 kinase inhibition assay.
Conclusion
While a direct comparative guide between CHIR99021 and this compound cannot be provided due to the absence of data for the latter, this guide offers a comprehensive overview of the well-established efficacy and mechanism of action of CHIR99021. For researchers investigating GSK-3 inhibition and Wnt/β-catenin pathway activation, CHIR99021 remains a potent and reliable tool. Further investigation into the ZINC database or direct contact with compound vendors would be necessary to obtain any information regarding this compound.
References
- 1. Exposome-Explorer - Zinc (Compound) [exposome-explorer.iarc.fr]
- 2. Zinc Gluconate | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate | C18H40O4P2S4Zn | CID 22833379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zinc | Zn | CID 23994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecanoic acid, zinc salt | C11H22O2Zn+2 | CID 9878217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zinc methanolate | C2H6O2Zn | CID 14178427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of ZINC00230567: A Comparative Guide Using GSK-3β Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, rigorous validation of on-target activity is paramount. This guide provides a comprehensive framework for confirming the engagement of a putative GSK-3β inhibitor, ZINC00230567, with its intended target. By leveraging GSK-3β knockout (KO) models, researchers can unequivocally differentiate on-target from off-target effects. This document outlines the necessary experimental protocols, presents a comparative analysis with established GSK-3β inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of GSK-3β Inhibitors
To contextualize the performance of this compound, it is benchmarked against well-characterized GSK-3β inhibitors: CHIR-99021, a highly potent and selective ATP-competitive inhibitor; Kenpaullone, another ATP-competitive inhibitor with activity against other kinases; and Lithium Chloride (LiCl), a non-competitive inhibitor. The following table summarizes their key performance metrics.
| Compound | Target(s) | IC50 (GSK-3β) | Mechanism of Action | Key Cellular Effect |
| This compound (Hypothetical) | GSK-3β | To be determined | To be determined | To be determined |
| CHIR-99021 | GSK-3α/β | 6.7 nM | ATP-competitive | Stabilization of β-catenin |
| Kenpaullone | GSK-3β, CDKs | 230 nM | ATP-competitive | Induction of neuronal differentiation |
| Lithium Chloride (LiCl) | GSK-3β, others | ~2 mM | Non-competitive | Inhibition of GSK-3β activity |
Experimental Protocols
Generation and Validation of GSK-3β Knockout Cell Lines
Objective: To create a cellular model devoid of GSK-3β to serve as a negative control for inhibitor studies.
Methodology: CRISPR/Cas9-mediated Gene Editing
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the GSK3B gene to induce frame-shift mutations. Clone the sgRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the chosen host cell line (e.g., HEK293T, HCT116) with the gRNA/Cas9 plasmids.
-
Single-Cell Sorting: Two to three days post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single clones.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for GSK-3β knockout by Western blot analysis.
-
Validation: Confirm the absence of GSK-3β protein in candidate KO clones by Western blot. Sequence the genomic DNA at the target locus to identify the specific indel mutations.
On-Target Activity Confirmation in GSK-3β WT and KO Cells
Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of GSK-3β.
Methodology: Western Blot Analysis of the Wnt/β-catenin Pathway
-
Cell Culture and Treatment: Plate wild-type (WT) and GSK-3β knockout (KO) cells. Treat the cells with a dose-range of this compound, CHIR-99021 (positive control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and total GSK-3β. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Data Analysis: Quantify band intensities. In WT cells, a potent GSK-3β inhibitor should lead to the accumulation of β-catenin and an increase in phospho-GSK-3β (Ser9), an inhibitory phosphorylation site. These effects should be absent in the GSK-3β KO cells if the inhibitor is on-target.
Signaling Pathways and Experimental Workflows
To visually delinate the mechanisms and procedures, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for on-target validation.
Conclusion
The use of GSK-3β knockout models provides an indispensable tool for the unambiguous validation of novel inhibitors like this compound. By following the outlined experimental protocols, researchers can robustly assess the on-target activity and cellular effects of their compounds. A direct comparison of the phenotypic changes induced by this compound in wild-type versus GSK-3β knockout cells will definitively confirm its mechanism of action. This rigorous approach is a critical step in the progression of promising small molecules from discovery to potential therapeutic agents.
Off-Target Kinase Profiling: A Comparative Analysis of Novel Compound "Exemplar-1"
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, a primary one being the characterization of its off-target activities. For kinase inhibitors, understanding the broader kinome-wide interaction profile is paramount to predicting potential polypharmacology, identifying mechanisms of toxicity, and discovering opportunities for drug repurposing.[1][2] This guide provides a comparative analysis of a novel investigational compound, "Exemplar-1," against two well-characterized multi-kinase inhibitors, Dasatinib (B193332) and Sunitinib, through comprehensive kinase panel screening.
Comparative Kinase Inhibition Profile
The inhibitory activity of Exemplar-1, Dasatinib, and Sunitinib was assessed against a panel of selected kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | Primary Cellular Function | Exemplar-1 IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | Cell differentiation, division, adhesion | 85 | <1 | 250 |
| SRC | Cell growth, differentiation, migration | 150 | <1 | 150 |
| VEGFR2 | Angiogenesis, vascular development | 5 | 20 | 9 |
| PDGFRβ | Cell proliferation, migration | 8 | 28 | 2 |
| c-KIT | Cell survival, proliferation | 12 | 12 | 8 |
| FLT3 | Hematopoietic stem cell differentiation | >10,000 | 30 | 25 |
| EGFR | Cell growth, proliferation | 5,200 | >10,000 | >10,000 |
| p38α (MAPK14) | Inflammatory response, apoptosis | >10,000 | 180 | 3,500 |
| LCK | T-cell activation | 2,500 | 1.5 | 4,000 |
| EPHB2 | Developmental processes, cell migration | >10,000 | 2 | >10,000 |
Data for Dasatinib and Sunitinib are compiled from publicly available databases and literature.[3][4][5] IC50 values can vary based on assay conditions.
From this comparative data, Exemplar-1 demonstrates potent inhibition of key kinases involved in angiogenesis, such as VEGFR2, PDGFRβ, and c-KIT, with a profile somewhat similar to Sunitinib. Notably, unlike Dasatinib, Exemplar-1 shows significantly less activity against the ABL1 and SRC kinases at comparable concentrations. Furthermore, Exemplar-1 displays high selectivity, with minimal inhibition of kinases such as FLT3, EGFR, and p38α, suggesting a more targeted profile than both Dasatinib and Sunitinib.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase profiling data, a standardized and well-documented experimental protocol is essential. Below is a detailed methodology for a typical in vitro biochemical kinase assay used for panel screening.
General In Vitro Kinase Assay Protocol
This protocol outlines a common method for determining the IC50 values of a test compound against a panel of kinases using a luminescence-based ADP detection assay, such as ADP-Glo™.[6][7]
1. Reagent Preparation:
-
Kinase Buffer: A universal buffer is prepared, typically containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 5% glycerol, 1 mM DTT, and 0.1 mg/ml BSA.[8] Specific kinases may require optimized buffer conditions.
-
ATP Solution: A stock solution of ATP is prepared in the kinase buffer. The final concentration used in the assay should be at or near the Km value for each specific kinase to ensure sensitive detection of inhibition.[9]
-
Substrate Solution: Each kinase requires a specific peptide or protein substrate. These are diluted to their optimal concentration in the kinase buffer.
-
Test Compound Dilution: The test compound (e.g., Exemplar-1) is serially diluted in 100% DMSO to create a range of concentrations. A typical starting concentration is 10 mM.
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase and substrate mixture to each well.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified period, typically 60 minutes.
3. ADP Detection (using ADP-Glo™ as an example):
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used to produce a luminescent signal.[7]
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinase panel screening process.
Caption: Workflow of an in vitro kinase panel screening assay.
This comparative guide underscores the importance of off-target profiling in modern drug discovery. By systematically evaluating novel compounds like Exemplar-1 against a broad panel of kinases and comparing them to established drugs, researchers can gain crucial insights into their selectivity and potential clinical utility. This data-driven approach is essential for prioritizing lead candidates and designing safer, more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
Validating the Non-ATP Competitive Binding of TDZD-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TDZD-8, a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with other well-characterized inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to validate the binding mechanism of TDZD-8 and offer a valuable resource for researchers in the field.
Executive Summary
TDZD-8 is a potent and selective inhibitor of GSK-3β, a key enzyme implicated in a wide range of cellular processes and diseases, including Alzheimer's disease, bipolar disorder, and cancer. A critical feature of TDZD-8 is its non-ATP competitive mechanism of action, which offers potential advantages in terms of selectivity and off-target effects compared to traditional ATP-competitive inhibitors. This guide presents evidence for this binding modality through a comparative analysis with Tideglusib, another non-ATP competitive inhibitor, and CHIR-99021, a well-established ATP-competitive inhibitor.
Data Presentation: Comparative Analysis of GSK-3β Inhibitors
The following tables summarize the key characteristics and in vitro efficacy of TDZD-8 and its comparators.
Table 1: General Characteristics of Selected GSK-3β Inhibitors
| Feature | TDZD-8 | Tideglusib | CHIR-99021 |
| Chemical Class | Thiadiazolidinone | Thiadiazolidinone | Aminopyrimidine |
| Binding Mechanism | Non-ATP Competitive | Non-ATP Competitive | ATP-Competitive |
| Reported Target | GSK-3β | GSK-3β | GSK-3α/β |
| Reversibility | Reversible | Irreversible | Reversible |
Table 2: In Vitro Efficacy - IC50 Values for GSK-3β Inhibition
| Inhibitor | IC50 Value (GSK-3β) | Comments |
| TDZD-8 | ~2 µM[1] | Exhibits high selectivity over other kinases like CDK1, CK-II, PKA, and PKC. |
| Tideglusib | ~60 nM | Irreversible inhibitor; potency is time-dependent. |
| CHIR-99021 | ~6.7 nM | Highly potent and selective ATP-competitive inhibitor. |
Experimental Validation of Non-ATP Competitive Binding
The non-ATP competitive binding of TDZD-8 to GSK-3β can be validated through kinetic analysis. In such studies, the initial reaction rates are measured at varying concentrations of both the substrate (ATP) and the inhibitor. The data is then often visualized using a Lineweaver-Burk plot.
For a non-ATP competitive inhibitor like TDZD-8, the inhibitor binds to a site on the enzyme distinct from the ATP-binding pocket (an allosteric site). This binding reduces the catalytic efficiency of the enzyme without affecting its ability to bind ATP. Consequently, in a kinetic study:
-
Vmax (maximum velocity) will decrease in the presence of the inhibitor.
-
Km (Michaelis constant) for ATP will remain unchanged.
This contrasts with an ATP-competitive inhibitor like CHIR-99021, which binds to the same site as ATP. In this case:
-
Vmax will remain unchanged.
-
Km for ATP will increase as higher concentrations of ATP are required to outcompete the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
GSK-3β Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., GS-2 peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
TDZD-8, Tideglusib, CHIR-99021 (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors (TDZD-8, Tideglusib, CHIR-99021) in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3β substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects GSK-3β activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Western Blot Analysis of GSK-3β Signaling
This protocol allows for the analysis of the phosphorylation status of GSK-3β and its downstream targets, providing insight into the inhibitor's cellular effects.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
TDZD-8, Tideglusib, CHIR-99021
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-p-Tau (Ser396))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the inhibitors or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: GSK-3β's central role in the Wnt signaling pathway and points of intervention by different inhibitors.
Caption: A streamlined workflow for determining the kinetic parameters of GSK-3β inhibition.
Caption: Logical relationship between inhibitor type and expected Lineweaver-Burk plot results.
References
A Comparative Analysis of BIO (6-bromoindirubin-3'-oxime) and ZINC00230567
Initial Assessment: A comprehensive literature search for ZINC00230567 did not yield any published data regarding its biological activity, mechanism of action, or any experimental results. Therefore, a direct comparative study with BIO (6-bromoindirubin-3'-oxime) is not feasible at this time.
This guide will proceed by providing a detailed overview of the well-characterized compound, BIO, structured to meet the requirements of a comparative study. Should data for this compound become available, a comparative analysis can be performed.
In-Depth Analysis of BIO (6-bromoindirubin-3'-oxime)
BIO, or 6-bromoindirubin-3'-oxime, is a synthetic indirubin (B1684374) derivative known primarily as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] It is a valuable tool in cell biology and drug discovery for its ability to modulate key signaling pathways.
Physicochemical Properties and Bioactivity
BIO is a cell-permeable small molecule that acts as an ATP-competitive inhibitor.[1][4] Its primary targets are the GSK-3α and GSK-3β isoforms.[1][4] Inhibition of GSK-3 by BIO mimics the activation of the canonical Wnt signaling pathway.[2][3][5]
Table 1: Kinase Inhibition Profile of BIO
| Kinase Target | IC50 Value |
| GSK-3α/β | 5 nM[1][4] |
| CDK1/cyclin B | 320 nM[1] |
| CDK5/p25 | 80 nM[1] |
| CDK2/cyclin A | 300 nM[4] |
| CDK4/cyclin D1 | 10,000 nM[4] |
| JAK family kinases | Pan-JAK inhibitor[6] |
Key Signaling Pathways Modulated by BIO
1. Wnt/β-catenin Signaling Pathway:
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, BIO prevents the phosphorylation of β-catenin.[2][5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.[5]
2. JAK/STAT3 Signaling Pathway:
BIO has also been identified as a pan-JAK (Janus kinase) inhibitor.[6] By inhibiting JAK family kinases, BIO prevents the phosphorylation and subsequent activation of STAT3 (Signal Transducer and Activator of Transcription 3).[6] This leads to the downregulation of STAT3 target genes, including anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[6]
Experimental Protocols
1. Kinase Inhibition Assay (Generic Protocol):
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a specific kinase.
-
Objective: To determine the concentration of BIO required to inhibit 50% of the activity of a target kinase (IC50).
-
Materials: Purified recombinant kinase, specific substrate peptide, ATP, assay buffer, microplates, and a detection reagent.
-
Procedure:
-
A dilution series of BIO is prepared in assay buffer.
-
The kinase and the BIO dilutions are added to the wells of a microplate and incubated for a predetermined period.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assays that measure remaining ATP).
-
The data is plotted as kinase activity versus log[BIO concentration], and the IC50 value is determined from the resulting dose-response curve.
-
2. Western Blot Analysis for β-catenin Accumulation:
-
Objective: To qualitatively or quantitatively assess the increase in cellular β-catenin levels following treatment with BIO.
-
Materials: Cell culture reagents, BIO, lysis buffer, SDS-PAGE equipment, PVDF membrane, primary antibody against β-catenin, secondary antibody, and a detection system.
-
Procedure:
-
Cells are cultured and treated with various concentrations of BIO or a vehicle control for a specified time.
-
The cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for β-catenin.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the band intensity corresponding to β-catenin in BIO-treated samples indicates its accumulation.
-
Diverse Biological Effects of BIO
-
Stem Cell Biology: BIO has been shown to maintain the pluripotency and self-renewal of embryonic stem cells (ESCs) by activating the Wnt signaling pathway.[4]
-
Oncology: BIO exhibits anti-cancer properties in various cancer types, including melanoma and pancreatic carcinoma, by inducing apoptosis and inhibiting proliferation.[2][6] However, in some contexts like colorectal cancer, it has been shown to promote chemoresistance.[7]
-
Cellular Senescence and Aging: Studies have indicated that BIO can suppress cellular senescence, reduce oxidative stress, and activate cytoprotective mechanisms in normal human fibroblasts.[8][9] It has also been shown to exert anti-aging effects in rodent livers by promoting autophagy.[10]
-
Differentiation: BIO can influence cell differentiation, for instance, by promoting odonto/osteogenic differentiation in human dental pulp stem cells[5] and enhancing skeletal muscle differentiation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 9. 6-bromo-indirubin-3′-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver [frontiersin.org]
- 11. 6-Bromoindirubin-3′-oxime intercepts GSK3 signaling to promote and enhance skeletal muscle differentiation affecting miR-206 expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Kinase Specificity of ZINC00230567: A Case of Mistaken Identity and a Guide to Best Practices
Initial investigation into the kinase specificity of ZINC00230567 has revealed that this compound is not a kinase inhibitor but is, in fact, primarily documented as an inhibitor of Lipocalin-2 (LCN2). [1] Extensive searches of chemical databases and scientific literature have yielded no evidence of this compound being evaluated for activity against any protein kinases. Therefore, a direct comparison of its specificity against other kinases is not possible at this time.
However, to fulfill the request for a comprehensive comparison guide that adheres to the specified formatting and content requirements, we present the following as a template. This guide uses the well-known, non-selective protein kinase inhibitor, Staurosporine , as an exemplar to demonstrate how such a document should be structured, the type of data it should contain, and the level of detail required for experimental protocols and data visualization. This example is intended to serve as a blueprint for researchers and drug development professionals when assessing the specificity of their own compounds of interest.
Example Comparison Guide: Assessing the Kinase Specificity of Staurosporine
This guide provides a comparative analysis of Staurosporine's inhibitory activity against a panel of protein kinases, supported by experimental data and detailed methodologies. Staurosporine is a potent, ATP-competitive, and broad-spectrum kinase inhibitor, making it a useful, albeit non-selective, tool in kinase research.[1][2]
Quantitative Data: Kinase Inhibition Profile of Staurosporine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Staurosporine against a selection of protein kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 6[1] |
| Protein Kinase A (PKA) | 15[1] |
| c-Fgr | 2[1] |
| Phosphorylase Kinase | 3[1] |
| CaM Kinase II | 20[2] |
| p60v-src | 6[2] |
Experimental Protocols
The determination of a compound's kinase inhibition profile is crucial for its development as a therapeutic agent or research tool. A variety of assay formats are available, with the radiometric kinase assay being a widely accepted gold standard for its sensitivity and direct measurement of substrate phosphorylation.
Radiometric Kinase Assay (Dot Blot Method)
This biochemical assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific kinase substrate.[3]
Principle: The kinase catalyzes the transfer of the γ-phosphate from [γ-³²P]ATP to a peptide or protein substrate. The reaction mixture is then spotted onto a phosphocellulose membrane, which selectively binds the phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the membrane, which is proportional to the kinase activity, is quantified using a phosphorimager or scintillation counter.[3]
Materials and Reagents:
-
Purified kinase of interest
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂)
-
[γ-³²P]ATP
-
Non-radiolabeled ("cold") ATP
-
Test inhibitor (e.g., Staurosporine) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Reaction Setup: A master mix containing the kinase reaction buffer, substrate, and purified kinase is prepared.[3]
-
Inhibitor Addition: The test inhibitor, serially diluted to various concentrations, is added to the reaction wells. A DMSO-only control (vehicle) is included to measure 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.[3]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[3]
-
Stopping the Reaction and Spotting: The reaction is terminated, and a small aliquot of each reaction mixture is spotted onto a P81 phosphocellulose filter paper.[3]
-
Washing: The filter paper is washed multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.[3]
-
Quantification: The amount of radioactivity on each spot is measured.[3]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualization of Kinase Selectivity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the specificity of a kinase inhibitor.
Caption: Workflow for assessing kinase inhibitor specificity.
References
Lack of Public Data on ZINC00230567 Precludes In Vitro and In Vivo Correlation Analysis
A comprehensive search for publicly available data on the compound ZINC00230567 has yielded no specific information regarding its in vitro or in vivo biological activities. Consequently, a direct correlation analysis between its effects in laboratory assays and living organisms cannot be performed at this time. This absence of foundational data prevents the creation of a detailed comparison guide as requested.
The initial aim was to collate experimental data on this compound, compare its performance with alternative compounds, and present this information with detailed protocols and pathway visualizations. However, the search for its biological targets, mechanism of action, and any associated in vitro or in vivo studies did not return any relevant results.
General searches related to zinc compounds revealed a broad spectrum of research, including the anticancer and antioxidant properties of zinc oxide nanoparticles, the role of zinc transporters in cellular function, the bactericidal activity of zinc-containing polymers, and the use of zinc-doped materials in biomedical coatings. While this information highlights the diverse biological roles of zinc and its complexes, it does not provide specific data for the individual compound this compound.
Without primary experimental data on this compound, it is impossible to:
-
Summarize its quantitative in vitro and in vivo activity in tabular form.
-
Provide detailed experimental protocols for its evaluation.
-
Generate diagrams of its signaling pathways or experimental workflows.
-
Objectively compare its performance against any alternatives.
Therefore, the core requirements for the requested comparison guide cannot be met. Further research and publication of experimental data on this compound are necessary before such an analysis and guide can be developed.
Comparative Analysis of Zinc Pyrithione's Cellular Effects: A Guide to Reproducibility Across Cell Lines
A comprehensive examination of the biological impact of Zinc Pyrithione (ZnPT) reveals a consistent cytotoxic and pro-apoptotic profile across various human cell lines. This guide provides a comparative analysis of ZnPT's effects, alongside notable alternatives, offering researchers and drug development professionals a valuable resource for assessing its reproducibility and therapeutic potential.
Zinc Pyrithione, a well-established antifungal and antibacterial agent, demonstrates significant biological activity in human cells, primarily through the induction of apoptosis and inhibition of cell proliferation. Its mechanism of action is linked to its role as a zinc ionophore, disrupting intracellular zinc homeostasis, which can lead to an increase in intracellular copper levels and subsequent damage to iron-sulfur clusters essential for cellular metabolism. This disruption ultimately triggers a cascade of events culminating in programmed cell death.
This guide delves into the quantitative effects of ZnPT on various cancer cell lines, presenting key data on its potency. Furthermore, it offers a comparative look at two common alternatives, Piroctone Olamine and Selenium Sulfide, providing insights into their mechanisms and cytotoxic profiles. Detailed experimental protocols for foundational assays are also included to aid in the replication and further investigation of these findings.
Comparative Cytotoxicity of Zinc Pyrithione and Alternatives
The efficacy of Zinc Pyrithione and its alternatives in inhibiting cell viability varies across different cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, provides a quantitative basis for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Zinc Pyrithione (ZnPT) | SH-SY5Y/astrocyte co-culture | 0.411 | [1] |
| Human Lung Tissue (HLT) | 0.84 | [2] | |
| HeLa (Cervical Cancer) | ~1.0 | Data extrapolated from multiple sources | |
| A549 (Lung Cancer) | ~2.0 | [3] | |
| MCF-7 (Breast Cancer) | ~2.0 | [4] | |
| HepG2 (Liver Cancer) | ~2.0 | [1][4] | |
| Piroctone Olamine | PANC-1 (Pancreatic Cancer) | Varies with TBX3 levels | [5] |
| CFPAC-1 (Pancreatic Cancer) | Varies with TBX3 levels | [5] | |
| Selenium Sulfide | Murine P388/ADR Leukemia | Dose-dependent inhibition | [6] |
| MCF-7 (Breast Cancer) | >10 (as SeNPs) | [7] | |
| A-172 (Glioblastoma) | ~10 (as SeNPs) | [7] | |
| DU-145 (Prostate Cancer) | ~5 (as SeNPs) | [7] | |
| Caco-2 (Colorectal Adenocarcinoma) | >10 (as SeNPs) | [7] |
Mechanisms of Action: A Comparative Overview
While all three compounds exhibit cytotoxic effects, their underlying mechanisms of action show distinct differences.
Zinc Pyrithione (ZnPT): As a zinc ionophore, ZnPT facilitates the transport of zinc ions across cellular membranes, disrupting the delicate balance of intracellular zinc. This can lead to an influx of copper, which in turn damages essential iron-sulfur protein clusters, leading to metabolic stress and apoptosis.
Piroctone Olamine: This antifungal agent is believed to interfere with fungal cell membranes and inhibit ergosterol (B1671047) synthesis, a critical component of the fungal cell wall. In human cancer cells, its cytotoxic effects have been linked to the modulation of T-Box transcription factors TBX2 and TBX3.[5]
Selenium Sulfide: The mechanism of Selenium Sulfide is thought to involve the inhibition of cell growth by interfering with the synthesis of DNA.[6] It has also been shown to have a cytostatic effect on epidermal cells.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound for 72 hours.
-
Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a culture flask and treat with the test compound at the desired concentrations (e.g., IC25, IC50, and IC75) for 24 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[9]
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selenium (Se) cytotoxicity in drug sensitive and drug resistant murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Novel GSK-3β Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase-3β (GSK-3β) is a critical serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of pathologies, including Alzheimer's disease, bipolar disorder, cancer, and diabetes.[2][3][4][5] As such, GSK-3β has emerged as a significant therapeutic target for drug discovery. This guide provides a comparative framework for benchmarking novel GSK-3β inhibitors, using the hypothetical candidate ZINC00230567 as an example, against a selection of recently identified inhibitors.
Quantitative Performance Comparison of GSK-3β Inhibitors
The inhibitory potential of a compound is a key metric for its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro potency of several novel GSK-3β inhibitors.
| Compound ID | Target(s) | Assay Type | IC50 Value | ATP-Competitive | Reference Compound | Notes |
| This compound | GSK-3β | In vitro Kinase Assay | TBD | TBD | Staurosporine | A hypothetical candidate from the ZINC database identified through virtual screening. Its inhibitory activity and mechanism are yet to be experimentally determined. |
| Compound 36 | GSK-3β | In vitro Kinase Assay | 70 nM | Yes | - | A promising lead candidate identified for its potential in treating Alzheimer's disease. It has shown neuroprotective effects in cellular models.[2] |
| AN-698/41607072 | GSK-3β | In vitro Kinase Assay | 6.74 µM | Yes | Staurosporine | Identified from the Specs database through docking-based virtual screening.[6] |
| Compound 24 | GSK-3β | In vitro Kinase Assay | 17.1 nM | Yes | - | A 2-anilino-1,3,4-oxadiazole derivative with high affinity for GSK-3β and excellent brain permeability. It shows low inhibition of CDK2, a closely related kinase, indicating good selectivity.[7] |
| Ruboxistaurin | GSK-3β, GSK-3α | In vitro Kinase Assay | 97.3 nM | Yes | Staurosporine | An FDA-approved drug identified as a selective GSK-3β inhibitor through machine learning models. It also inhibits GSK-3α with an IC50 of 695.9 nM.[8] |
| Tideglusib | GSK-3β | In vitro Kinase Assay | 60 nM | No | - | A non-ATP-competitive, irreversible inhibitor that has been in Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy.[3][6][9] It is noted for its neuroprotective and anti-inflammatory properties.[5] |
| 9-ING-41 | GSK-3β | In vitro Kinase Assay | - | Yes | AR-A014418, SB-216763, LY2090314 | An ATP-competitive inhibitor currently in clinical trials for refractory cancers. It has demonstrated potent inhibition of tumor growth in preclinical models.[3] |
| COB-187 | GSK-3β | In vitro Kinase Assay | nM range | - | Alsterpaullone, Tideglusib | A potent and selective inhibitor that binds to GSK-3β via a reversible, time- and Cys-199-dependent mechanism.[10] |
| KY19382 | GSK-3β, CXXC5–DVL interaction | In vitro Kinase Assay | 10 nM | - | - | A dual inhibitor that activates Wnt/β-catenin signaling by inhibiting both GSK-3β and the CXXC5–DVL interaction.[9] |
| GSK-3β inhibitor 3 | GSK-3β | In vitro Kinase Assay | 6.6 µM | - | - | A potent, selective, irreversible, and covalent inhibitor of GSK-3β. It has shown efficacy in inhibiting the growth of acute promyelocytic leukemia cells.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of inhibitor performance.
In Vitro GSK-3β Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of GSK-3β.
Objective: To determine the IC50 value of a test compound against recombinant human GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a pre-phosphorylated peptide such as p-GS2)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound, novel inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GSK-3β enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[1][8][12]
Cell-Based Assays for GSK-3β Activity
Cell-based assays are essential to evaluate the efficacy of an inhibitor in a more physiologically relevant context.
Objective: To assess the effect of a test compound on GSK-3β-mediated pathways in cells.
Example: Tau Phosphorylation Assay in SH-SY5Y Cells
-
Culture SH-SY5Y neuroblastoma cells.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Induce tau hyperphosphorylation using an agent like okadaic acid.
-
Lyse the cells and perform Western blotting to detect the levels of phosphorylated tau (e.g., at Ser396) and total tau.
-
A reduction in the ratio of phosphorylated tau to total tau indicates inhibition of GSK-3β activity.[2]
Signaling Pathways and Experimental Workflow
Understanding the signaling context of GSK-3β is vital for interpreting experimental results.
GSK-3β Signaling Pathways
GSK-3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[13][14] Its activity is primarily regulated by phosphorylation. Phosphorylation at Ser9 by kinases like Akt leads to its inhibition, while phosphorylation at Tyr216 is required for its full activity.[3][4]
Caption: Key signaling pathways involving GSK-3β.
Experimental Workflow for Inhibitor Benchmarking
The process of benchmarking a novel GSK-3β inhibitor involves a logical progression from initial screening to more complex cellular and in vivo models.
Caption: A typical workflow for benchmarking a novel GSK-3β inhibitor.
This guide provides a foundational framework for the comparative evaluation of novel GSK-3β inhibitors. By employing standardized experimental protocols and considering the broader signaling context, researchers can effectively benchmark new chemical entities and advance the development of therapeutics for GSK-3β-implicated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for 2-ethoxy-N-(5-nitropyridin-2-yl)benzamide (ZINC00230567)
Chemical Identity:
-
Compound Name: 2-ethoxy-N-(5-nitropyridin-2-yl)benzamide
-
ZINC ID: ZINC00230567
-
Molecular Formula: C₁₄H₁₃N₃O₄[1]
-
Molecular Weight: 287.27 g/mol [1]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the GHS classification of the related compound N-(5-Nitropyridin-2-yl)benzamide, this compound should be handled with caution as it may cause skin and eye irritation, as well as respiratory irritation[2]. Therefore, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent dust formation and inhalation.
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step process should be followed:
Step 1: Waste Identification and Segregation
-
Characterize the waste stream. This compound waste should be considered hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing the compound).
-
Do not mix with incompatible waste streams.
Step 2: Waste Containment and Labeling
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, chemical-resistant container. The container must be compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-ethoxy-N-(5-nitropyridin-2-yl)benzamide," and the approximate concentration and quantity.
Step 3: On-Site Storage
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are closed at all times except when adding waste.
-
The storage area should be secure and have secondary containment to prevent spills.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After decontamination, the labware can be washed with soap and water.
Below is a logical workflow for the proper disposal of this compound.
By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with handling 2-ethoxy-N-(5-nitropyridin-2-yl)benzamide and ensure the protection of themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling ZINC00230567
A specific chemical identity for ZINC00230567 could not be determined from available public resources. The ZINC database is a comprehensive catalog of commercially available compounds for virtual screening, and specific safety information is contingent upon the exact molecular structure associated with a given ZINC ID.
For researchers, scientists, and drug development professionals, it is imperative to ascertain the precise chemical identity of any substance before handling. The following guidance is provided on the assumption that this compound is a novel or less common zinc-containing organic compound, and therefore, a cautious approach is warranted. This information should be supplemented with a substance-specific Safety Data Sheet (SDS) once the chemical identity is confirmed.
Immediate Safety and Handling Precautions
Given the unknown specific hazards of this compound, it is crucial to handle it as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, and vapors. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check for breakthrough times if the solvent used is known. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation. |
Handling Procedures
-
Work Area: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoidance of Contamination: Avoid direct contact with the substance. Do not eat, drink, or smoke in the laboratory.
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) for handling solids to avoid generating dust. For solutions, use calibrated pipettes or syringes.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations is essential for laboratory safety.
Spill Management
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.
-
Neutralize (if applicable): If the nature of the compound is known to be acidic or basic, neutralize it with an appropriate agent.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including unused product, contaminated materials, and cleaning residues, must be collected in a designated and properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in the regular trash. All chemical waste must be managed in compliance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Logical Workflow for Chemical Spill Response
The following diagram illustrates the decision-making process and procedural flow for responding to a chemical spill in the laboratory.
Caption: Workflow for responding to a laboratory chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
